molecular formula C11H9F3N2 B6594245 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole CAS No. 948293-46-7

3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B6594245
CAS No.: 948293-46-7
M. Wt: 226.20 g/mol
InChI Key: NQEFIPVOJGJVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C11H9F3N2 and its molecular weight is 226.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2/c1-7-2-4-8(5-3-7)9-6-10(16-15-9)11(12,13)14/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEFIPVOJGJVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400173
Record name 3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948293-46-7, 219986-64-8
Record name Celecoxib N-des(benzenesulfonamide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0948293467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CELECOXIB N-DES(BENZENESULFONAMIDE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5K9F2B76J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for designing molecules with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[1] The strategic incorporation of specific substituents onto the pyrazole core can fine-tune a compound's pharmacological profile, enhancing its potency, selectivity, and pharmacokinetic properties.

This guide focuses on a particularly significant derivative: 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole . This molecule is the foundational core of several key therapeutic agents, most notably as a precursor to the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib.[2][3] Understanding the synthesis, structure, and properties of this core scaffold is paramount for researchers and drug development professionals aiming to innovate within the realm of anti-inflammatory and related therapeutic areas. The presence of the p-tolyl group at the 3-position and the electron-withdrawing trifluoromethyl group at the 5-position are critical determinants of its biological activity, conferring enhanced lipophilicity and metabolic stability.[4] This document provides a comprehensive technical overview of this compound, from its molecular architecture to its functional implications in targeting key biological pathways.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a compound are the primary determinants of its behavior in biological systems. This compound possesses a diaryl-substituted pyrazole framework, which is crucial for its interaction with biological targets.

Structure:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the cyclization step to form the target pyrazole from its diketone precursor.

Materials:

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalyst, optional)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol within a round-bottom flask, add hydrazine hydrate. [5][6] * Causality Explanation: Ethanol is a common polar protic solvent that effectively dissolves both reactants. The reaction is a nucleophilic addition-elimination (condensation) reaction. The more nucleophilic nitrogen of hydrazine attacks one of the carbonyl carbons of the diketone.

  • Initiation: Add a catalytic amount of glacial acetic acid.

    • Causality Explanation: Acid catalysis protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the rate of nucleophilic attack by hydrazine.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality Explanation: Heating provides the necessary activation energy for the dehydration and cyclization steps that follow the initial condensation, leading to the stable aromatic pyrazole ring.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Precipitation: Pour the concentrated mixture into ice-cold water. The product will precipitate as a solid.

    • Causality Explanation: The organic product is poorly soluble in water, leading to its precipitation when the organic solvent is removed and replaced with an aqueous medium.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white or pale yellow solid.

Biological Activity and Mechanism of Action

The this compound scaffold is a privileged structure for the inhibition of the cyclooxygenase-2 (COX-2) enzyme. While the parent compound itself shows inhibitory activity, its potency is significantly enhanced by the addition of a 4-sulfamoylphenyl group at the N1 position, as seen in Celecoxib. This substitution allows the molecule to bind with high selectivity to a "side pocket" present in the active site of COX-2, but not COX-1.

The COX-2 Signaling Pathway

COX-2 is an inducible enzyme that plays a critical role in the inflammatory cascade. In response to pro-inflammatory stimuli such as cytokines and growth factors, cells upregulate COX-2 expression. The enzyme then catalyzes the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for various pro-inflammatory prostaglandins (like PGE₂) that mediate pain, fever, and inflammation.

COX2_Pathway stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) pla2 Phospholipase A₂ (cPLA₂) stimuli->pla2 Activates membrane Cell Membrane Phospholipids membrane->pla2 aa Arachidonic Acid (AA) pla2->aa Releases cox2 COX-2 Enzyme aa->cox2 Substrate pgh2 Prostaglandin H₂ (PGH₂) cox2->pgh2 Catalyzes pges Prostaglandin Synthases pgh2->pges Substrate prostaglandins Prostaglandins (e.g., PGE₂) pges->prostaglandins Synthesizes receptors Prostaglandin Receptors (e.g., EP2, EP4) prostaglandins->receptors Binds to response Inflammatory Response (Pain, Fever, Swelling) receptors->response Initiates inhibitor 3-(Aryl)-5-(CF₃)-Pyrazoles (e.g., Celecoxib) inhibitor->cox2 Inhibits

Caption: The Cyclooxygenase-2 (COX-2) inflammatory signaling pathway.

In Vitro Biological Evaluation: COX-2 Inhibition Assay

To quantify the inhibitory potential of this compound and its derivatives, a robust in vitro assay is essential. A common method is a fluorometric or colorimetric assay that measures the peroxidase activity of the COX enzyme.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human recombinant COX-2.

Principle: The assay measures the peroxidase component of the COX enzyme. PGG₂, produced from arachidonic acid by the cyclooxygenase activity, is reduced by the peroxidase activity, leading to the oxidation of a fluorometric probe and a measurable increase in fluorescence. An inhibitor will reduce the rate of this fluorescence increase.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Fluorometric Probe (e.g., ADHP)

  • Arachidonic Acid (substrate)

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., Celecoxib)

  • 96-well black opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, cofactor, probe, and substrate in COX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compound and the positive control.

  • Reaction Mixture: In the wells of the 96-well plate, add the following in order:

    • Assay Buffer

    • COX-2 Enzyme

    • Test compound dilutions (or DMSO for the 'no inhibitor' control)

  • Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25 °C or 37 °C).

    • Causality Explanation: This step allows the inhibitor to bind to the enzyme before the reaction is initiated, which is crucial for time-dependent inhibitors.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence kinetically for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each concentration of the test compound relative to the 'no inhibitor' control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a molecule of significant academic and industrial importance. Its straightforward synthesis and structurally optimized core make it an ideal starting point for the development of novel therapeutics. While its primary application has been in the creation of selective COX-2 inhibitors for treating inflammation and pain, the inherent versatility of the pyrazole scaffold continues to attract interest. Future research may focus on modifying this core to target other enzymes or receptors, exploring its potential in oncology, neurodegenerative diseases, and beyond. A thorough understanding of its fundamental chemistry and biological interactions, as outlined in this guide, is the critical first step toward unlocking its full therapeutic potential.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, a key heterocyclic compound with significant relevance in medicinal chemistry. As a structural analog and process-related impurity of the selective COX-2 inhibitor Celecoxib, a thorough understanding of its properties is crucial for drug development, quality control, and the design of new chemical entities. This document details the compound's identity, synthesis, and spectral characteristics. Furthermore, it presents a detailed analysis of its key physicochemical parameters, including melting point, solubility, lipophilicity (LogP), and acidity (pKa), supported by established experimental protocols and data from closely related analogs.

Introduction and Chemical Identity

This compound, also known as 3-(p-tolyl)-5-(trifluoromethyl)-1H-pyrazole, is a substituted pyrazole that has garnered interest due to its close structural relationship with the widely-used anti-inflammatory drug, Celecoxib. It is identified as a process-related impurity in the synthesis of Celecoxib, making its characterization essential for pharmaceutical quality assurance[1]. The core pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of a trifluoromethyl group significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, while the 4-methylphenyl (p-tolyl) group contributes to its steric and hydrophobic profile.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Synonyms 3-(p-tolyl)-5-(trifluoromethyl)-1H-pyrazole, Celecoxib Impurity III
CAS Number 219986-64-8
Molecular Formula C₁₁H₉F₃N₂
Molecular Weight 226.20 g/mol
Chemical Structure
alt text
(Image generated for illustrative purposes)

Synthesis and Spectroscopic Characterization

The synthesis of this compound is achieved through a classical pyrazole synthesis involving the condensation of a β-diketone with a hydrazine source. This method is a robust and widely employed strategy for the construction of the pyrazole ring system.

Synthetic Protocol: Condensation Reaction

The synthesis involves the reaction of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with hydrazine. The diketone provides the carbon backbone, while hydrazine provides the two nitrogen atoms of the pyrazole ring.

Synthesis_Workflow reagent1 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione reaction Condensation (Acid or Base Catalysis) reagent1->reaction reagent2 Hydrazine (N₂H₄) reagent2->reaction product This compound reaction->product

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add a stoichiometric equivalent of hydrazine hydrate to the solution. The reaction can be catalyzed by the addition of a catalytic amount of a mineral acid (e.g., HCl) or a base.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete cyclization.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. While the specific spectral data from the primary literature on this impurity is not publicly available in full, the expected spectral characteristics can be accurately predicted based on the known effects of the substituents on the pyrazole ring and data from closely related analogs.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl protons of the p-tolyl group at approximately 2.4 ppm. The aromatic protons of the p-tolyl group will appear as two doublets in the range of 7.2-7.8 ppm, characteristic of a para-substituted benzene ring. The pyrazole ring proton will exhibit a singlet around 6.5-7.0 ppm. The NH proton of the pyrazole ring will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a signal for the methyl carbon around 21 ppm. The aromatic carbons of the p-tolyl group will appear in the 125-140 ppm region. The pyrazole ring carbons will have distinct chemical shifts, with the carbon bearing the trifluoromethyl group showing a quartet due to C-F coupling. The trifluoromethyl carbon itself will be a quartet with a large coupling constant.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum will display a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 226.20).

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Physical Properties

Table 2: Physical Properties

PropertyValueReference
Appearance White to off-white solidGeneral observation for similar compounds
Melting Point 155.3-156.8 °CBOC Sciences
Solubility

The aqueous solubility of a drug candidate is a crucial factor affecting its oral bioavailability. Pyrazole derivatives often exhibit poor aqueous solubility. The presence of the lipophilic p-tolyl group and the trifluoromethyl group in this compound suggests that it is likely to have low aqueous solubility.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Solubility_Workflow start Add excess compound to buffer incubate Equilibrate (e.g., 24-48h) with shaking start->incubate separate Separate solid and liquid (centrifugation/filtration) incubate->separate quantify Quantify concentration in supernatant (e.g., HPLC-UV) separate->quantify result Determine Solubility quantify->result

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).

Estimated Solubility: Based on data for the structurally related drug Celecoxib, which has very low aqueous solubility (around 5 µg/mL), it is anticipated that this compound will also exhibit poor aqueous solubility.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its membrane permeability and overall ADME properties. It is defined as the logarithm of the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent at equilibrium.

Experimental Protocol: LogP Determination (Shake-Flask Method)

This is the traditional and most widely accepted method for determining LogP.

LogP_Workflow start Dissolve compound in pre-saturated octanol/water equilibrate Shake to allow partitioning to equilibrium start->equilibrate separate Separate octanol and aqueous phases equilibrate->separate quantify Measure concentration in each phase (HPLC-UV) separate->quantify calculate Calculate LogP quantify->calculate

Caption: Workflow for LogP determination by the shake-flask method.

Step-by-Step Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases (or a mixture of both). Place the mixture in a separatory funnel and shake vigorously for a set period to allow for partitioning between the two phases.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique like HPLC-UV.

  • Calculation: Calculate the LogP value using the formula: LogP = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Estimated LogP: For the closely related compound 3-phenyl-5-(trifluoromethyl)-1H-pyrazole, a calculated XLogP3 value of 2.8 is reported in PubChem[2]. Given the addition of a methyl group on the phenyl ring, the LogP of this compound is expected to be slightly higher, likely in the range of 3.0 to 3.5, indicating significant lipophilicity.

Acidity (pKa)

The pKa is a measure of the acidity of a compound and is crucial for understanding its ionization state at different physiological pH values. The pyrazole ring contains two nitrogen atoms: a "pyrrole-like" nitrogen (N1) which is acidic, and a "pyridine-like" nitrogen (N2) which is basic. The pKa of the NH proton on the pyrazole ring is influenced by the electronic effects of the substituents.

Experimental Protocol: pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of a compound.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the titration curve, typically at the half-equivalence point.

Estimated pKa: The pKa of the pyrazole NH proton is influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methylphenyl group. The strong electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity (lower the pKa) of the NH proton compared to unsubstituted pyrazole (pKa ≈ 14.2). Conversely, the electron-donating methyl group on the phenyl ring will have a weaker, opposing effect. Therefore, the pKa of the NH proton of this compound is estimated to be in the range of 9-11. The basic pKa of the pyridine-like nitrogen is expected to be low (typically < 2.5 for pyrazoles) due to the electron-withdrawing effects of the substituents.

Biological Relevance and Context

The primary significance of this compound lies in its structural similarity to Celecoxib, a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a major therapeutic strategy for treating pain and inflammation. The 1,5-diarylpyrazole scaffold is a well-established pharmacophore for COX-2 inhibition[3]. The presence of this compound as a process-related impurity in Celecoxib synthesis necessitates its careful monitoring and control to ensure the purity and safety of the final drug product[1]. Furthermore, understanding the physicochemical and biological properties of this compound can provide valuable insights for the design of new pyrazole-based therapeutic agents with potentially improved efficacy, selectivity, or pharmacokinetic profiles.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound. Key identification parameters, a plausible synthetic route, and expected spectroscopic characteristics have been outlined. While experimental data for some properties of this specific molecule are limited, a comprehensive analysis of its physical properties, solubility, lipophilicity, and acidity has been presented, supported by established experimental protocols and estimations based on closely related and well-characterized analogs. This information is invaluable for researchers and professionals in the fields of medicinal chemistry and drug development, aiding in the quality control of related pharmaceuticals and providing a foundation for the rational design of novel pyrazole-based compounds.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole (CAS No. 219986-64-8)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, registered under CAS number 219986-64-8, is a heterocyclic organic compound of significant interest in the pharmaceutical industry. It is primarily known as a process-related impurity and a regio-isomer of Celecoxib, a selective COX-2 inhibitor.[1][2] The molecular formula of this compound is C₁₁H₉F₃N₂ and it has a molecular weight of 226.20 g/mol .[1] The accurate identification and characterization of such impurities are critical for ensuring the safety and efficacy of pharmaceutical products. This guide provides a comprehensive overview of the spectroscopic techniques used to elucidate and confirm the structure of this compound.

The structural integrity of this pyrazole derivative is typically confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific, raw spectral data for this exact compound is not always publicly accessible, this guide will detail the expected spectroscopic signatures based on its known chemical structure and data from analogous compounds. We will also outline the standard experimental protocols for acquiring such data, providing a framework for its analysis and interpretation.

Chemical Structure and Key Features

The chemical structure of this compound is foundational to understanding its spectroscopic properties.

DOT Script for Chemical Structure

cluster_pyrazole Pyrazole Ring cluster_substituents Substituents N1 N N2 N N1->N2 C3 C N2->C3 C4 C C3->C4 p_tolyl p-Tolyl C3->p_tolyl at C3 C5 C C4->C5 C5->N1 CF3 CF3 C5->CF3 at C5

Caption: Chemical structure of this compound.

Key structural elements that will give rise to characteristic spectroscopic signals include:

  • A pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

  • A p-tolyl group: A benzene ring substituted with a methyl group at the para position.

  • A trifluoromethyl group: A highly electronegative group that significantly influences the electronic environment of the pyrazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive information about its constitution.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the p-tolyl group, the pyrazole ring proton, the methyl protons, and the N-H proton of the pyrazole.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
Pyrazole N-H13.0 - 14.0Broad Singlet1HThe chemical shift can be highly variable and dependent on solvent and concentration.
Aromatic (p-tolyl)7.6 - 7.8Doublet2HProtons ortho to the pyrazole ring.
Aromatic (p-tolyl)7.2 - 7.4Doublet2HProtons meta to the pyrazole ring.
Pyrazole C-H6.8 - 7.0Singlet1HThe single proton on the pyrazole ring.
Methyl (p-tolyl)2.3 - 2.5Singlet3HThe methyl group protons on the tolyl substituent.
Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The presence of the trifluoromethyl group will cause splitting of the signal for the carbon to which it is attached due to C-F coupling.

Carbon Type Expected Chemical Shift (δ, ppm) Notes
Pyrazole C=N140 - 150Carbon at position 3, attached to the p-tolyl group.
Pyrazole C-CF₃135 - 145 (quartet)Carbon at position 5, attached to the CF₃ group. The signal will be split into a quartet due to coupling with the three fluorine atoms.
Aromatic C (ipso)138 - 142The carbon of the p-tolyl group directly attached to the pyrazole ring.
Aromatic C-CH₃135 - 140The carbon of the p-tolyl group attached to the methyl group.
Aromatic C-H125 - 130Aromatic carbons of the p-tolyl group.
Pyrazole C-H105 - 110The carbon bearing the single proton on the pyrazole ring.
Methyl C20 - 25The methyl carbon of the p-tolyl group.
Trifluoromethyl C118 - 125 (quartet)The carbon of the trifluoromethyl group, which will show a strong quartet.
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra for a compound like this compound would be as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can affect the chemical shifts, particularly of the N-H proton.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This experiment requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • A wider spectral width is necessary to encompass the full range of carbon chemical shifts.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-F bonds.

Expected IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch3100 - 3300Medium, BroadCharacteristic of the pyrazole N-H group.
Aromatic C-H Stretch3000 - 3100Medium to WeakFrom the p-tolyl and pyrazole rings.
Aliphatic C-H Stretch2850 - 3000Medium to WeakFrom the methyl group of the p-tolyl substituent.
C=N Stretch1580 - 1620MediumFrom the pyrazole ring.
C=C Stretch1450 - 1600Medium to StrongAromatic ring stretching vibrations.
C-F Stretch1100 - 1300StrongCharacteristic of the trifluoromethyl group.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Grind a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for the pellet method) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum Data

For this compound, the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) would be the most significant.

Ion Expected m/z Notes
[M+H]⁺227.079In electrospray ionization (ESI) or chemical ionization (CI), the protonated molecule is often observed.
[M]⁺226.071In electron ionization (EI), the molecular ion peak is expected.

Common fragmentation patterns would involve the loss of the trifluoromethyl group or cleavage of the pyrazole ring.

DOT Script for Mass Spec Fragmentation

M [M]+. m/z = 226 F1 Loss of CF3 m/z = 157 M->F1 - CF3 F2 Loss of p-tolyl m/z = 135 M->F2 - C7H7

Caption: Simplified fragmentation pathway of the parent molecule.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, as the eluent from a liquid chromatograph (LC-MS) or gas chromatograph (GC-MS).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is commonly used in LC-MS. Electron ionization (EI) is a harder ionization technique often used in GC-MS that can provide more fragmentation information.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition and Analysis: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values. The molecular ion peak is identified, and the fragmentation pattern is analyzed to support the proposed structure.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and Mass Spectrometry provides a robust methodology for its structural confirmation. The expected spectral data presented in this guide, derived from its known chemical structure and the analysis of similar compounds, offers a reliable reference for researchers and scientists involved in the synthesis, purification, and quality control of pharmaceuticals where this compound may be present. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling unambiguous structural elucidation and characterization.

References

A Technical Guide to the Biological Activity of Trifluoromethylated Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

The fusion of the pyrazole nucleus with a trifluoromethyl (CF₃) group creates a privileged chemical scaffold with profound implications for medicinal chemistry and agrochemical science. The CF₃ group is not merely a substituent; it is a transformative functional moiety that significantly enhances critical molecular properties. By increasing lipophilicity, improving metabolic stability, and augmenting binding affinity through unique electronic effects, trifluoromethylation unlocks a vast spectrum of potent biological activities. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships of trifluoromethylated pyrazole derivatives. We will dissect their roles as anti-inflammatory, anticancer, and insecticidal agents, supported by field-proven experimental protocols and mechanistic insights to empower researchers in their discovery and development efforts.

The Strategic Advantage of the Trifluoromethylated Pyrazole Scaffold

The Pyrazole Nucleus: A Versatile Pharmacophore

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in pharmaceutical design.[1][2] Its planar, electron-rich structure facilitates robust interactions with biological targets, including π-π stacking and hydrogen bonding.[3] The versatility of the pyrazole core allows for substitutions at multiple positions, enabling fine-tuning of steric and electronic properties to optimize pharmacological activity.[4] This inherent adaptability has led to the development of numerous successful drugs and agrochemicals.[1][5]

The Trifluoromethyl Group: A Bioactivity Supercharger

The introduction of a trifluoromethyl (CF₃) group imparts a unique and highly desirable set of physicochemical properties to the parent molecule.[6]

  • Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of a compound, which can improve its ability to cross cellular membranes and reach intracellular targets.[6]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. This makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's in vivo half-life and bioavailability.

  • Modulated Acidity/Basicity: As a potent electron-withdrawing group, the CF₃ moiety can modulate the pKa of nearby functional groups, which can be critical for optimizing interactions with target proteins.

  • Binding Affinity: The CF₃ group can engage in unique, non-covalent interactions within a protein's binding pocket, such as orthogonal multipolar interactions, which can significantly enhance binding affinity and selectivity.[3]

The synergy between the versatile pyrazole scaffold and the potent effects of the CF₃ group has yielded compounds with remarkable biological efficacy.[5][7]

Key Biological Activities & Mechanisms of Action

Trifluoromethylated pyrazoles exhibit a broad range of biological activities, from treating inflammation and cancer in humans to controlling agricultural pests.

Anti-inflammatory Activity: Selective COX-2 Inhibition

A preeminent example of this scaffold's success is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The COX-2 enzyme is upregulated during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[8]

Mechanism of Action: Trifluoromethylated pyrazole derivatives, most famously Celecoxib, are designed to selectively fit into the active site of the COX-2 enzyme. The steric bulk of the trifluoromethyl group plays a crucial role, preventing the molecule from binding to the narrower active site of the constitutively expressed COX-1 enzyme.[3] This selectivity minimizes the gastrointestinal side effects associated with non-selective NSAIDs, which inhibit both isoforms.[3] Numerous studies have synthesized and evaluated novel trifluoromethyl-pyrazole-carboxamides, identifying compounds with high COX-2 selectivity and potent anti-inflammatory effects.[3][9][10][11]

Below is a diagram illustrating the selective inhibition of COX-2, which prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins.

COX2_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Substrate Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation TFMP CF3-Pyrazole (e.g., Celecoxib) TFMP->COX2 Selective Inhibition Fipronil_MoA cluster_Normal Normal State: Inhibitory Neurotransmission cluster_Fipronil Fipronil Action: Blockade GABA_N GABA Receptor_N GABA Receptor Channel Closed GABA_N->Receptor_N Binds Chloride_N Cl⁻ Receptor_N:f0->Chloride_N Opens Channel Neuron_N Postsynaptic Neuron (Hyperpolarized/Inhibited) Chloride_N->Neuron_N Influx Fipronil Fipronil (CF3-Pyrazole) Receptor_F GABA Receptor Channel Blocked Fipronil->Receptor_F:f0 Blocks Channel GABA_F GABA GABA_F->Receptor_F Binds Neuron_F Postsynaptic Neuron (Hyperexcitation/Death) Workflow node_synthesis 1. Synthesis (e.g., Hydrazine + β-diketone) node_purify 2. Purification & Characterization (Chromatography, NMR, HRMS) node_synthesis->node_purify node_screening 3. Primary In Vitro Screening (e.g., COX Assay, MTT Assay) node_purify->node_screening node_sar 4. SAR Analysis & Hit Selection node_screening->node_sar node_sar->node_synthesis Iterative Design node_secondary 5. Secondary Assays (e.g., In vivo models, Toxicity) node_sar->node_secondary node_lead 6. Lead Optimization node_secondary->node_lead

References

A-Technical-Guide-to-the-Potential-Mechanism-of-Action-of-3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the potential mechanism of action (MoA) of the novel compound 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole. Direct pharmacological data for this specific molecule is not extensively available in public literature. Therefore, this document synthesizes information from structurally analogous compounds, the known bioactivities of its core chemical scaffolds, and established drug discovery workflows to propose a robust, multi-pronged strategy for its characterization. We will delve into hypothesis generation based on structural similarity to known pharmacophores, outline a phased experimental approach from broad cytotoxicity screening to specific target identification, and provide detailed protocols and data interpretation guidelines. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this and similar pyrazole-based compounds.

Introduction: Deconstructing the Molecule for Mechanistic Clues

The compound this compound is a unique entity defined by three key structural features: a pyrazole core, a 4-methylphenyl (tolyl) group, and a trifluoromethyl (-CF3) group. Each of these components has a well-documented role in medicinal chemistry, and their combination provides the initial basis for our mechanistic hypotheses.

  • The Pyrazole Scaffold: The pyrazole ring is a five-membered heterocycle that is considered a "privileged scaffold" in drug discovery.[1][2] This is due to its presence in numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4] Notably, the pyrazole core is central to the structure of Celecoxib, a potent and selective anti-inflammatory drug.[1][5] The scaffold's synthetic accessibility and favorable drug-like properties make it a common starting point in medicinal chemistry.[6][7]

  • The Trifluoromethyl Group (-CF3): The incorporation of a -CF3 group is a common strategy in modern drug design to enhance a molecule's therapeutic profile.[8][9] This group is highly electronegative and metabolically stable due to the strength of the carbon-fluorine bonds.[10][11] Its presence can increase lipophilicity, which may improve cell membrane permeability, and enhance binding affinity to biological targets.[10][11] Several well-known drugs, including Fluoxetine (Prozac) and Celecoxib (Celebrex), feature a trifluoromethyl group, highlighting its importance in modulating pharmacokinetic and pharmacodynamic properties.[12]

  • The 4-Methylphenyl (Tolyl) Group: This substituent can influence the molecule's steric and electronic properties, which in turn can affect its binding to a target protein and its overall selectivity.

Given these structural components, a primary hypothesis is that this compound may function as an inhibitor of enzymes involved in inflammation or cell signaling, similar to other diaryl-substituted pyrazoles.

Phase I: Foundational & Exploratory Analysis

The initial phase of investigation aims to establish a baseline understanding of the compound's biological activity. This involves assessing its general effect on cell health and viability across a panel of relevant cell lines.

In Vitro Cytotoxicity Screening

A crucial first step is to determine the compound's cytotoxic potential. This will inform the concentration range for subsequent, more specific assays and identify cell lines that are particularly sensitive to its effects.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13][14] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[15]

  • Cell Seeding: Plate cells (e.g., a panel of cancer cell lines and a non-cancerous control line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.[16]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a spectrophotometer at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 (half-maximal inhibitory concentration) value for each cell line and time point.

Table 1: Hypothetical MTT Assay Results

Cell LineIC50 (µM) at 48h
A549 (Lung Carcinoma)15.2
MCF-7 (Breast Carcinoma)22.5
HCT116 (Colon Carcinoma)8.9
HEK293 (Normal Kidney)> 100

This table presents example data for illustrative purposes.

Phase II: Hypothesis-Driven Mechanistic Investigation

Based on the structural similarity to Celecoxib and other pyrazole-containing drugs, a logical next step is to investigate the compound's potential effects on key signaling pathways commonly implicated in inflammation and cancer.

Primary Hypothesis: Inhibition of Cyclooxygenase (COX) Enzymes

Many diaryl-substituted pyrazoles, most notably Celecoxib, function as selective inhibitors of COX-2.[5][17] This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[17][18]

Workflow for Investigating COX Inhibition

Caption: Workflow for assessing COX enzyme inhibition.

Secondary Hypothesis: Modulation of Protein Kinase Activity

The pyrazole scaffold is also a key component in numerous protein kinase inhibitors used in targeted cancer therapies.[6][7] Kinases are crucial regulators of a wide array of cellular processes, and their dysregulation is a hallmark of many diseases.[19]

Experimental Approach: Kinome Profiling

A broad screening approach, such as kinome profiling, can provide a comprehensive overview of the compound's interaction with a large panel of protein kinases.[19][20] This can reveal both intended targets and potential off-target effects.[21][22]

  • Service Providers: Several commercial vendors offer kinome profiling services (e.g., PamGene's KinomePro™, Cell Signaling Technology's KinomeView® Profiling).[20][23]

  • Methodology: These services typically involve incubating the compound with a large panel of purified kinases and measuring its effect on their activity, often at a fixed concentration (e.g., 10 µM).

  • Data Interpretation: The results are usually presented as a percentage of inhibition for each kinase, allowing for the identification of primary targets.

Table 2: Hypothetical Kinome Profiling Results (% Inhibition at 10 µM)

Kinase% Inhibition
Aurora Kinase A85
MAPK1 (ERK2)65
JAK258
EGFR< 10

This table presents example data for illustrative purposes.

Downstream Pathway Analysis

If the kinome profiling identifies specific kinase targets, the next step is to validate these findings in a cellular context and investigate the downstream consequences.

Signaling Pathways to Investigate:

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[24][25] Its hyperactivation is common in many cancers.[24] Assays can measure the phosphorylation status of key proteins like ERK1/2 to determine if the compound inhibits this pathway.[26][27][28]

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, immunity, and cell survival.[29][30] Its dysregulation is linked to inflammatory diseases and cancer.[31] Assays can be used to measure the translocation of NF-κB from the cytoplasm to the nucleus, a key step in its activation.[32]

  • Apoptosis Pathway: Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells.[33][34] Many anticancer drugs work by inducing apoptosis in tumor cells.[35][36] Various assays can detect markers of apoptosis, such as caspase activation or changes in mitochondrial membrane potential.[34][37]

Signaling Pathway Analysis Workflow

G cluster_0 Target Identification cluster_1 Target Validation A Affinity Chromatography D Recombinant Protein Binding Assays A->D B Computational Modeling B->D C Genetic Screens (e.g., RNAi) C->D E Cellular Thermal Shift Assay (CETSA) D->E F Gene Knockdown/Knockout D->F

References

An In-Depth Technical Guide to the In Silico Toxicological Profiling of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven workflow for conducting an in silico toxicological assessment of the novel chemical entity, 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole. Pyrazole-containing structures are prevalent scaffolds in both pharmaceutical and agrochemical development, making a robust, early-stage safety assessment critical for resource allocation and risk mitigation. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind model selection, the critical importance of a weight-of-evidence (WoE) approach, and the regulatory context that governs such predictions. The methodologies detailed herein are designed for researchers, computational toxicologists, and drug development professionals, leveraging freely accessible, yet powerful, predictive toxicology platforms to build a comprehensive safety profile for key toxicological endpoints.

Introduction: The Imperative for Predictive Toxicology

In the landscape of modern chemical development, the mantra is "fail early, fail cheap." The attrition of promising candidates due to unforeseen toxicity in late-stage development is a primary driver of escalating costs and protracted timelines. In silico toxicology, the use of computational models to predict the adverse effects of chemicals, has emerged as an indispensable tool for early-stage hazard identification.[1] This approach offers a rapid, cost-effective, and ethical framework for screening compounds, aligning with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing.

This guide focuses on a specific molecule, this compound, a structure representative of a chemical class with diverse biological activities. Our objective is to construct a robust toxicological profile by systematically evaluating key safety endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity. We will employ a multi-model strategy, integrating predictions from several validated platforms to generate a consensus-based, weight-of-evidence assessment, which is the cornerstone of a scientifically defensible in silico evaluation.

Compound Profile and Input Standardization

The first step in any in silico analysis is to unequivocally define the target molecule and prepare it in a format recognized by predictive software.

  • Chemical Name: this compound

  • Molecular Structure:

    alt text
    (Note: An actual image would be generated here)

  • Canonical SMILES (Simplified Molecular-Input Line-Entry System): Cc1ccc(cc1)c2cc(nn2)C(F)(F)F

The SMILES string is the universal key for this workflow, serving as the direct input for the predictive models. All subsequent analyses are predicated on the structural and electronic features encoded within this representation.

Methodological Pillars: A Scientifically Grounded Approach

(Quantitative) Structure-Activity Relationship ((Q)SAR) Modeling

The fundamental axiom of (Q)SAR is that a chemical's biological activity is a function of its molecular structure.[2][3] QSAR models are sophisticated statistical or rule-based systems trained on large datasets of chemicals with known toxicological properties.[4] They analyze a new molecule's structural features (descriptors) to predict its likely activity.

For regulatory purposes, particularly for mutagenicity, the ICH M7 guideline advocates for a dual-model approach.[5][6] This involves using two complementary QSAR methodologies:

  • Expert Rule-Based: These systems contain knowledge of well-established toxicophores (substructures known to be linked to toxicity) and mechanisms.

  • Statistical-Based: These systems use machine learning or statistical algorithms to find complex correlations between a molecule's features and a toxic outcome, without being constrained by pre-defined rules.

This dual-pronged approach is critical for trustworthiness, as a consensus between two different methodologies provides significantly higher confidence in the prediction.

Read-Across and Chemical Category Approach

Read-across is an alternative data-gap filling technique that avoids testing on animals.[7] It involves predicting the toxicity of a target chemical by using data from one or more structurally similar "source" chemicals.[8][9][10] The scientific justification for read-across hinges on the hypothesis that the chemicals are structurally and mechanistically similar enough to elicit a comparable biological response. The OECD QSAR Toolbox is a powerful software suite designed to formalize this process by grouping chemicals into categories based on shared structural motifs and metabolic pathways.[11][12][13][14]

Predictive Workflow: A Step-by-Step Protocol

This section details the practical application of the principles above using a curated selection of freely available, validated in silico tools. The chosen endpoints represent the most common and critical liabilities in drug and chemical development.

Step 1: Endpoint Selection

The following key toxicological endpoints will be assessed:

  • Mutagenicity (Bacterial Reverse Mutation/Ames Test): A critical screen for DNA-damaging potential and a key component of the ICH M7 guideline.[5]

  • Carcinogenicity: Prediction of long-term cancer risk in rodents.

  • Hepatotoxicity (Drug-Induced Liver Injury - DILI): A leading cause of drug failure and post-market withdrawal.[15][16][17]

  • Cardiotoxicity (hERG Inhibition): Blockade of the hERG potassium channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia.[18][19][20][21]

  • Acute Oral Toxicity (LD50): A measure of the dose required to be lethal to 50% of a test population, providing a general indication of toxic potential.

Step 2: Tool Application and Data Generation

We will utilize two primary platforms, ProTox-II and VEGA-QSAR, to generate predictions. This multi-platform approach is intentional; using models built on different algorithms and training sets provides a more robust, consensus-based result.

Protocol 1: Broad Spectrum Toxicity Screening with ProTox-II

The ProTox-II webserver provides a rapid, comprehensive overview of multiple toxicological endpoints based on a combination of fragment propensities, pharmacophores, and machine-learning models.[22][23][24][25]

  • Navigate to the ProTox-II webserver (--INVALID-LINK--).

  • Select the "Draw a molecule or enter a SMILES" option.

  • Paste the SMILES string for our target compound: Cc1ccc(cc1)c2cc(nn2)C(F)(F)F.

  • Initiate the prediction.

  • Collate the results for LD50, Hepatotoxicity, Carcinogenicity, and Mutagenicity, including the predicted outcome and the associated confidence score.

Protocol 2: Consensus-Based Endpoint Prediction with VEGA-QSAR

VEGA (Virtual evaluation of chemical properties and toxicity) is a powerful, free, and open-source platform that contains numerous QSAR models for a wide range of endpoints.[26][27][28][29] A key strength of VEGA is that it often provides multiple models for a single endpoint, enabling a robust consensus analysis. Crucially, it also calculates an Applicability Domain Index (ADI), which assesses the reliability of the prediction for the target molecule.

  • Access the VEGA-QSAR platform (--INVALID-LINK--).

  • Input the SMILES string for the target compound.

  • Execute the relevant models for the selected endpoints. For mutagenicity, run all available Ames test models (e.g., CAESAR, SARPY, ISS). For hERG inhibition, run the relevant cardiotoxicity models.

  • For each prediction, record the result (e.g., "NON-MUTAGENIC," "BLOCKER"), the numerical ADI score, and the assessment (e.g., "Good reliability").

Step 3: Visualization of the Workflow

A systematic approach is critical for a reproducible and transparent assessment. The following diagram illustrates the logical flow of our in silico toxicity prediction workflow.

G cluster_input 1. Input Preparation cluster_predict 2. Prediction Generation cluster_analysis 3. Analysis & Interpretation cluster_output 4. Final Assessment mol Target Molecule This compound smiles Standardize to SMILES Cc1ccc(cc1)c2cc(nn2)C(F)(F)F mol->smiles protox ProTox-II (Broad Profile) smiles->protox Input SMILES vega VEGA-QSAR (Consensus Models) smiles->vega Input SMILES endpoints Mutagenicity Hepatotoxicity Cardiotoxicity Carcinogenicity Acute Toxicity protox->endpoints vega->endpoints woe Weight of Evidence (WoE) - Assess Consensus - Check Applicability Domain endpoints->woe report Toxicological Profile Report - Summarize Findings - Identify Liabilities - Recommend Follow-up woe->report

Caption: High-level workflow for in silico toxicity prediction.

Results: A Synthesized Toxicological Profile

The predictions from the applied models are summarized below. This table forms the basis of our weight-of-evidence assessment.

Toxicological EndpointTool/ModelPredictionConfidence / Applicability Domain (ADI)
Acute Oral Toxicity ProTox-IILD50: 800 mg/kg (Class 4)72%
Hepatotoxicity ProTox-IIInactive79%
Carcinogenicity ProTox-IIInactive71%
Mutagenicity (Ames) ProTox-IIInactive84%
VEGA (CAESAR model)NON-MUTAGENICADI: 0.85 (Good reliability)
VEGA (SARPY model)NON-MUTAGENICADI: 0.79 (Moderate reliability)
VEGA (ISS model)NON-MUTAGENICADI: 0.81 (Good reliability)
Cardiotoxicity VEGA (hERG model)BLOCKERADI: 0.75 (Moderate reliability)

Discussion and Weight-of-Evidence Assessment

  • Carcinogenicity & Hepatotoxicity: The ProTox-II server predicts the compound to be inactive for both carcinogenicity and hepatotoxicity with moderate to high confidence.[22][24] While these are single-model predictions, the absence of a mutagenicity alert (a common mechanism for genotoxic carcinogens) lends credence to the negative carcinogenicity finding.

  • Acute Oral Toxicity: The predicted LD50 of 800 mg/kg places the compound in Toxicity Class 4 (Harmful if swallowed) under the Globally Harmonized System (GHS). This suggests a relatively low order of acute toxicity.

  • Cardiotoxicity (hERG Liability): The most significant finding from this analysis is the positive prediction for hERG channel blockade from the VEGA model. While the reliability is moderate, this constitutes a potential safety liability that cannot be ignored.[21] The pyrazole scaffold, combined with lipophilic aromatic groups, is a known feature in some classes of hERG blockers.[31] This in silico alert serves as a critical flag, prioritizing this compound for experimental follow-up.

Regulatory Implications and Decision Logic

The ICH M7 guideline provides a clear framework for using in silico data. The decision process for classifying a chemical based on mutagenicity predictions is illustrated below.

G start Target Compound qsar Perform (Q)SAR Analysis (Expert Rule-Based & Statistical) start->qsar alert Structural Alert for Mutagenicity? qsar->alert ames Conduct in vitro Ames Test alert->ames Yes class5 Class 5 (Non-Mutagenic) No Action Needed alert->class5 No (Consensus) ames_res Ames Test Result? ames->ames_res class12 Class 1 or 2 (Mutagenic Impurity) Control Required ames_res->class12 Positive ames_res->class5 Negative

Caption: ICH M7 classification logic for mutagenic impurities.

Our target compound, showing no structural alerts in a consensus of models, proceeds directly to a Class 5 designation, demonstrating the power of in silico tools in regulatory decision-making.

Conclusion and Strategic Recommendations

The in silico toxicological profile of this compound is largely favorable, with a notable exception.

Summary Profile:

  • Low Risk: The compound is predicted to be non-mutagenic, non-carcinogenic, non-hepatotoxic, and possesses low acute oral toxicity.

  • Identified Liability: A potential for cardiotoxicity via hERG channel blockade has been identified.

Strategic Recommendations:

  • Proceed with Caution: The overall low toxicity profile suggests the compound may be a viable candidate for further development.

  • Prioritize Experimental Confirmation: The hERG liability is the primary risk. An in vitro hERG functional assay (e.g., patch-clamp electrophysiology) should be conducted immediately to confirm or refute the in silico prediction.

  • Future Design: If hERG activity is confirmed, medicinal chemistry efforts should focus on structural modifications to mitigate this liability while preserving desired activity.

This guide demonstrates a robust, transparent, and scientifically defensible workflow for the early-stage toxicological assessment of novel chemical entities. By integrating data from multiple computational tools and applying a weight-of-evidence approach, researchers can make more informed decisions, effectively manage resources, and ultimately contribute to the development of safer chemicals and medicines.

References

An In-Depth Technical Guide to the Solubility Profile of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape in Modern Drug Discovery

In the realm of medicinal chemistry and drug development, the intrinsic solubility of a compound is a critical determinant of its ultimate therapeutic success. A molecule's ability to dissolve in various physiological and laboratory media governs everything from its absorption and distribution in vivo to the feasibility of its formulation and the reliability of in vitro screening data. The compound at the center of this guide, 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, is a prototypical example of a modern heterocyclic compound, featuring a confluence of aromatic and fluorinated moieties that present a unique and nuanced solubility challenge.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. In the absence of extensive, publicly available experimental data for this specific molecule, this guide adopts a dual-pronged approach. Firstly, it provides a robust, predictive analysis of the compound's solubility based on a first-principles examination of its constituent functional groups. Secondly, and more critically, it furnishes detailed, field-proven experimental protocols for the empirical determination of both kinetic and thermodynamic solubility, thereby empowering researchers to generate the precise data required for their work. This is not merely a list of steps but a strategic blueprint for understanding and mastering the solubility characteristics of this and similar chemical entities.

Molecular Architecture and Predicted Physicochemical Influence on Solubility

The solubility of an organic molecule is not a monolithic property but rather the cumulative expression of the intermolecular forces it can establish with a given solvent. To predict the behavior of this compound, we must dissect its structure into its three primary components: the pyrazole core, the 4-methylphenyl (p-tolyl) substituent, and the trifluoromethyl group.

  • The 1H-Pyrazole Core : The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The '1H' designation indicates the presence of a proton on one of the nitrogens, making it capable of acting as both a hydrogen bond donor and acceptor. This endows the molecule with a degree of polarity and the potential for favorable interactions with polar solvents. However, the overall aromatic character of the ring contributes to its hydrophobicity.

  • The 4-Methylphenyl (p-Tolyl) Group : This substituent is a classic hydrophobic moiety. The phenyl ring is nonpolar and will preferentially interact with other nonpolar molecules through van der Waals forces. The methyl group further enhances this lipophilicity. Its presence is expected to significantly decrease solubility in aqueous and highly polar solvents.

  • The Trifluoromethyl (-CF3) Group : This functional group is a powerful modulator of physicochemical properties.[1][2][3][4][5] The three highly electronegative fluorine atoms create a strong dipole, making the -CF3 group a potent electron-withdrawing substituent.[4] While often described as lipophilic, its impact is complex. The -CF3 group can increase a molecule's ability to permeate biological membranes but may decrease its solubility in nonpolar hydrocarbon solvents due to its polarity.[1][5] Crucially, it is a very weak hydrogen bond acceptor and its presence can disrupt the crystal lattice packing of the solid, which can sometimes lead to an increase in solubility compared to a non-fluorinated analog.

Integrated Solubility Prediction:

Synthesizing these influences, this compound is predicted to be a poorly water-soluble compound. The large, hydrophobic surface area imparted by the p-tolyl group will likely dominate its interaction with aqueous media. The trifluoromethyl group will further contribute to its lipophilicity.[1][5] The pyrazole core's capacity for hydrogen bonding will likely be insufficient to overcome the hydrophobicity of the substituents.

The compound is expected to exhibit its highest solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF), which can effectively solvate the molecule without requiring strong hydrogen bonding interactions. Moderate solubility is anticipated in polar protic solvents such as ethanol and methanol, where the pyrazole moiety can participate in some hydrogen bonding. In nonpolar solvents like hexanes or toluene, solubility is predicted to be low to moderate, limited by the polar nature of the pyrazole and trifluoromethyl groups.

Table 1: Predicted Physicochemical Properties and Solubility Profile
PropertyPredicted Value / CharacteristicRationale
Molecular Weight ~240.22 g/mol Sum of atomic weights.
LogP (Octanol/Water) High (>3.5)Dominated by hydrophobic p-tolyl and -CF3 groups.
Hydrogen Bond Donors 1 (Pyrazole N-H)The pyrazole ring provides a single proton for donation.
Hydrogen Bond Acceptors 2 (Pyrazole N, 3x F atoms)The second pyrazole nitrogen and the fluorine atoms can act as acceptors.
Aqueous Solubility Very LowOverall molecular structure is large and hydrophobic.
Polar Protic Solvents (e.g., Ethanol, Methanol) Low to ModerateHydrogen bonding potential of the pyrazole core allows for some interaction.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) HighStrong dipole-dipole interactions can effectively solvate the molecule.
Nonpolar Solvents (e.g., Toluene, Hexane) Low to ModerateThe polarity of the pyrazole and -CF3 groups limits solubility in highly nonpolar media.

Experimental Determination of Solubility: A Methodological Blueprint

Empirical measurement remains the gold standard for defining a compound's solubility.[6] The following sections provide detailed protocols for determining both kinetic and thermodynamic solubility, two distinct but complementary parameters crucial for drug discovery.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput assessment of how quickly a compound precipitates from a solution when diluted from a high-concentration stock (typically in DMSO) into an aqueous buffer.[7][8][9][10] It is an indispensable tool in early discovery for flagging potential solubility liabilities.

A concentrated DMSO stock of the test compound is serially diluted into an aqueous buffer. The formation of precipitate is monitored over a short incubation period (e.g., 1.5-2 hours).[10] The concentration at which precipitation occurs is the kinetic solubility. Detection can be achieved via several methods, including nephelometry (light scattering), UV absorbance after filtration, or LC-MS.[7][8][11]

  • Preparation of Stock Solution:

    • Accurately weigh approximately 1-2 mg of this compound and dissolve it in DMSO to create a 10 mM stock solution. Ensure complete dissolution using gentle vortexing or sonication.

  • Preparation of Calibration Curve:

    • In a 96-well UV-transparent plate, prepare a set of calibration standards by serially diluting the 10 mM DMSO stock into a 50:50 mixture of acetonitrile and water. Typical concentrations range from 200 µM down to ~3 µM.

    • Measure the UV absorbance of the standards at the compound's λmax to generate a standard curve of absorbance versus concentration.

  • Assay Plate Preparation:

    • In a 96-well filter plate (e.g., Millipore MultiScreen Solubility filter plate), add 196 µL of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well.

    • Add 4 µL of the 10 mM DMSO stock solution to the first well. Perform serial dilutions across the plate to generate a range of concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.). The final DMSO concentration should be kept low and consistent (e.g., 2%).[10]

  • Incubation and Filtration:

    • Seal the plate and incubate at room temperature for 1.5 to 2 hours with gentle shaking.[10]

    • After incubation, place the filter plate on a vacuum manifold connected to a 96-well UV-transparent collection plate.

    • Apply vacuum to filter the solutions, separating the soluble fraction (filtrate) from any precipitate.

  • Quantification and Data Analysis:

    • Measure the UV absorbance of the filtrate in the collection plate at the predetermined λmax.

    • Using the calibration curve, convert the absorbance values of the filtered samples into concentrations.

    • The kinetic solubility is the highest concentration at which the measured concentration in the filtrate is equal to the nominal (prepared) concentration.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilute Serially Dilute Stock in Aqueous Buffer (96-well filter plate) stock->dilute cal Prepare Calibration Standards uv_cal Read UV Abs of Standards cal->uv_cal incubate Incubate 1.5h with Shaking dilute->incubate filter Vacuum Filtration incubate->filter uv_sample Read UV Abs of Filtrate filter->uv_sample calc Calculate Concentration vs. Standard Curve uv_cal->calc uv_sample->calc report Determine Highest Soluble Concentration calc->report

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true saturation point of a compound in a solvent at equilibrium.[6][12][13] This "shake-flask" method is lower throughput but provides the most accurate and reliable data, essential for later-stage development and formulation.[14][15]

An excess of the solid compound is added to the solvent of interest and agitated for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved states.[12][14] The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined.

  • Sample Preparation:

    • Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of small glass vials. The key is to ensure that undissolved solid remains visible at the end of the experiment.

    • To each vial, add a precise volume (e.g., 1 mL) of the desired lab solvent (e.g., PBS pH 7.4, ethanol, acetone, toluene, etc.).

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on a rotating shaker or orbital mixer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for at least 24 hours. For compounds that are slow to equilibrate, 48 or 72 hours may be necessary. It is good practice to sample at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[8]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE). This step is critical to remove all particulate matter. Alternatively, centrifuge the vials and sample the supernatant.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent for the chosen analytical technique (e.g., HPLC-UV or LC-MS).

    • Prepare a calibration curve using accurately weighed standards of the test compound dissolved in the same analytical solvent.

    • Analyze the diluted samples and determine the concentration of the saturated solution by referencing the calibration curve.

  • Data Reporting:

    • The thermodynamic solubility is reported as the final measured concentration, typically in units of µg/mL or µM.

G start Add Excess Solid Compound to Solvent in Vial equilibrate Seal and Agitate for 24-48h at Constant Temperature start->equilibrate separate Separate Phases (Centrifugation or Filtration) equilibrate->separate quantify Analyze Supernatant Concentration (e.g., HPLC-UV) separate->quantify report Report as Equilibrium Solubility (µg/mL or µM) quantify->report

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion and Strategic Implications

Understanding the solubility of this compound is not an academic exercise; it is a strategic necessity. The predictive analysis presented herein, grounded in the physicochemical properties of its functional groups, suggests a compound of low aqueous solubility but good solubility in polar aprotic solvents. This profile is common for many modern drug candidates and necessitates careful consideration during every phase of research and development.

While predictions provide a valuable starting point, the rigorous, empirical determination of both kinetic and thermodynamic solubility is non-negotiable. The detailed protocols provided in this guide offer a robust framework for generating high-quality, reliable data. This data will be foundational for interpreting SAR in medicinal chemistry campaigns, designing effective in vitro and in vivo experiments, and developing viable formulations. By embracing a systematic approach that combines predictive understanding with meticulous experimental validation, researchers can confidently navigate the challenges posed by poorly soluble compounds and unlock their full therapeutic potential.

References

An In-Depth Technical Guide to Exploring the Chemical Space of 3,5-Disubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and synthetic tractability have led to its incorporation into numerous FDA-approved drugs.[1][2] This guide focuses specifically on the 3,5-disubstituted pyrazole core, a substitution pattern of paramount importance for tuning biological activity. We will delve into the strategic synthesis, rigorous characterization, and systematic exploration of the chemical space surrounding this core. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both foundational knowledge and field-proven, actionable protocols to guide the design and synthesis of novel pyrazole-based therapeutic agents.

The Privileged Pyrazole Scaffold: A Foundation for Drug Discovery

Chemical and Structural Hallmarks

The pyrazole ring is an electron-rich heteroaromatic system. Its structure, featuring a pyrrole-type nitrogen (N1) that can act as a hydrogen bond donor and a pyridine-type nitrogen (N2) that serves as a hydrogen bond acceptor, provides a versatile platform for molecular interactions with biological targets.[1] A critical feature is the potential for annular tautomerism, where the N-H proton can reside on either nitrogen, a phenomenon that is highly dependent on the nature of the substituents on the ring.[3][4] Understanding and controlling this tautomerism is often crucial for consistent biological activity and predictable pharmacokinetics.

The Strategic Importance of the 3,5-Disubstitution Pattern

The C3 and C5 positions of the pyrazole ring are key vectors for chemical space exploration. Substituents at these positions project into distinct regions of a target's binding pocket, allowing for fine-tuning of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This disubstitution pattern is prevalent in a wide array of pharmacologically active molecules, from anti-inflammatory agents like Celecoxib to kinase inhibitors used in oncology.[2][5] The ability to synthetically vary these positions independently or in concert is the cornerstone of pyrazole-based drug design.

A Spectrum of Biological Activities

The 3,5-disubstituted pyrazole motif is associated with an exceptionally broad range of biological activities. These compounds have been successfully developed as:

  • Anti-inflammatory Agents: Notably as selective COX-2 inhibitors.[6]

  • Anticancer Therapeutics: Targeting various protein kinases and other signaling pathways.[7][8]

  • Antimicrobial Agents: Showing efficacy against bacterial and fungal pathogens.[6][9][10]

  • Central Nervous System (CNS) Agents: Including cannabinoid receptor antagonists and antipsychotics.[1][11]

This remarkable versatility underscores the value of mastering the synthesis and derivatization of this scaffold.[5]

Synthetic Strategies for Library Construction

The efficient and regioselective synthesis of 3,5-disubstituted pyrazoles is critical for any discovery program. The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the required scale.

Foundational Synthesis: The Knorr Condensation

The classical approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[12] While foundational, this method can suffer from a lack of regioselectivity when using unsymmetrical dicarbonyls and substituted hydrazines, often yielding a mixture of isomers that require tedious separation.

Modern Regioselective Approaches

To overcome the limitations of classical methods, several modern, highly regioselective strategies have been developed.

  • 1,3-Dipolar Cycloadditions: The reaction of diazo compounds (often generated in situ from N-tosylhydrazones) with alkynes or activated alkenes provides a powerful and highly regiocontrolled entry to the pyrazole core.[13][14] This method's predictability makes it a preferred choice for targeted synthesis.

  • Condensation with α,β-Unsaturated Carbonyls: The reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as chalcones, followed by an oxidation or dehydration step, is a robust method for generating 3,5-diarylpyrazoles.[12]

  • Multi-Component Reactions (MCRs): MCRs offer significant advantages in efficiency and atom economy. For instance, a three-component cyclocondensation of an aldehyde, a ketone (like ethyl acetoacetate), and a hydrazine can rapidly generate complex pyrazoles in a single pot.[3]

Workflow for Synthetic Route Selection

The choice of synthetic methodology is a critical decision point. The following diagram outlines a logical workflow for selecting an appropriate synthetic strategy based on desired substitution and available precursors.

G Start Define Target 3,5-Disubstituted Pyrazole Q1 Are both R3 and R5 substituents aryl groups? Start->Q1 Method1 Chalcone Synthesis followed by Condensation with Hydrazine Q1->Method1 Yes Method2 One-Pot Reaction of Acetophenone & Aldehyde Hydrazones Q1->Method2 Yes Q2 Is high regioselectivity critical and are alkyne precursors available? Q1->Q2 No Path1 Yes Path2 No End Synthesized Library Method1->End Method2->End Method3 1,3-Dipolar Cycloaddition (e.g., from Tosylhydrazones) Q2->Method3 Yes Method4 Classical Knorr Synthesis (1,3-Diketone + Hydrazine) Q2->Method4 No Path3 Yes Path4 No Method3->End Note4 Note: May require isomer separation Method4->Note4 Method4->End

Caption: Synthetic route decision-making workflow.

Protocol: Synthesis of a 3,5-Diarylpyrazole via One-Pot Modular Synthesis

This protocol describes an efficient, one-pot synthesis of 3,5-diarylpyrazoles by reacting acetophenone hydrazones with substituted acetophenones, a method noted for its operational simplicity and use of inexpensive reagents.[15]

Objective: To synthesize 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole.

Materials:

  • 4-Chloroacetophenone hydrazone

  • Acetophenone

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Iodine (I₂)

  • Hydrochloric acid (HCl, catalytic amount)

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloroacetophenone hydrazone (1.0 mmol), acetophenone (1.2 mmol), and ethanol (15 mL).

  • Reagent Addition: Begin stirring the mixture. Add DMSO (3.0 mmol), a catalytic amount of iodine (0.1 mmol), and one drop of concentrated HCl.

    • Causality Insight: DMSO acts as a mild oxidant for an intermediate in the reaction pathway, while the catalytic iodine and acid facilitate key condensation and cyclization steps.[15] This combination avoids the need for harsh or stoichiometric reagents.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 80-85 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting hydrazone is consumed (typically 4-6 hours).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 50 mL of ice-cold water. A solid precipitate should form.

  • Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole.

  • Self-Validation: The integrity of the final compound must be confirmed through rigorous analytical characterization as described in the following section.

Analytical Characterization and Structural Elucidation

Unambiguous characterization is non-negotiable for validating the structure and purity of synthesized compounds, forming the bedrock of trustworthy structure-activity relationship (SAR) studies.

The Core Analytical Toolkit

A multi-technique approach is essential for full structural elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the molecular structure, including the specific substitution pattern (regioisomerism).[16][17]

  • Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the elemental composition.[18][19]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.[17][19]

  • X-ray Crystallography: Offers the definitive, unambiguous 3D structure of a compound in its solid state.[17]

Detailed Protocol: NMR for Regioisomer Confirmation

Objective: To confirm the 3,5-disubstitution pattern and rule out the 3,4-disubstituted isomer.

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[16]

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. For a 3,5-disubstituted pyrazole, a characteristic singlet for the C4-H proton is expected, typically in the range of 6.5-7.5 ppm. The N1-H proton will appear as a broad singlet at a much higher chemical shift (>10 ppm), which can be confirmed by a D₂O exchange experiment.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide information on the carbon skeleton.

  • 2D NMR (HSQC/HMBC): For complex or ambiguous cases, 2D NMR is crucial.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This will definitively link the C4-H singlet to its corresponding C4 carbon signal.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. Critically, the C4-H proton will show correlations to the C3 and C5 carbons, confirming the connectivity and validating the 3,5-disubstitution pattern. The absence of correlations expected for other isomers provides trustworthy evidence for the synthesized structure.

Data Summary for Characterization
TechniqueExpected Result for 3-(4-chlorophenyl)-5-phenyl-1H-pyrazolePurpose
¹H NMR Singlet ~6.8 ppm (1H, C4-H); Multiplets ~7.3-7.9 ppm (9H, Ar-H); Broad Singlet >13 ppm (1H, N1-H)Structural Elucidation & Isomer ID
¹³C NMR Signals for all unique carbons; C4 signal typically ~105-110 ppmCarbon Skeleton Confirmation
HRMS (ESI+) Calculated m/z for [M+H]⁺, observed value within 5 ppmMolecular Formula Verification
FT-IR N-H stretch (~3200 cm⁻¹), C=N stretch (~1590 cm⁻¹), C-Cl stretch (~750 cm⁻¹)Functional Group Confirmation

Structure-Activity Relationship (SAR) Insights

SAR studies are an iterative process of designing, synthesizing, and testing analogs to understand how chemical structure influences biological activity. The 3,5-disubstituted pyrazole is an ideal scaffold for systematic SAR exploration.

General SAR Principles

For many pyrazole series, distinct roles for the 3- and 5-position substituents have been identified.[7][20] For example, in cannabinoid receptor antagonists, a p-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl group at the 1-position were found to be critical for high affinity.[11] The carboxamide group at the 3-position was essential for activity, with different N-substituents modulating selectivity.[11]

Logical Flow of an SAR Campaign

The following diagram illustrates the iterative cycle of a typical SAR campaign, starting from an initial "hit" compound.

SAR_Cycle cluster_0 Iteration 1: Explore R5 Position cluster_1 Iteration 2: Explore R3 Position Hit Initial Hit Compound (e.g., IC50 = 5 µM) Synth_R5 Synthesize R5 Analogs (p-Cl, p-F, p-MeO, etc.) Hit->Synth_R5 Test_R5 Biological Assay Synth_R5->Test_R5 Analyze_R5 Analyze Data: p-Cl improves potency (IC50 = 0.5 µM) Establish R5 = p-Cl as optimal Test_R5->Analyze_R5 Lead1 New Lead Scaffold (R5 = p-Cl) Analyze_R5->Lead1 Synth_R3 Synthesize R3 Analogs (Thiophene, Pyridine, etc.) Lead1->Synth_R3 Test_R3 Biological Assay Synth_R3->Test_R3 Analyze_R3 Analyze Data: Pyridine at R3 increases selectivity Final Lead Candidate Identified Test_R3->Analyze_R3 End End Analyze_R3->End Proceed to Pre-clinical Studies

Caption: Iterative cycle of a Structure-Activity Relationship (SAR) campaign.

Conclusion and Future Perspectives

The 3,5-disubstituted pyrazole core remains a cornerstone of modern drug discovery, offering a robust and tunable platform for engaging a wide variety of biological targets.[2] Mastery of its regioselective synthesis and rigorous characterization is essential for unlocking its full potential. Future advancements will likely focus on developing even more efficient, sustainable, and diversity-oriented synthetic methods, including flow chemistry and biocatalysis. As our understanding of disease biology deepens, the pyrazole scaffold will undoubtedly be adapted to create next-generation therapeutics with enhanced potency, selectivity, and safety profiles.[2]

References

Methodological & Application

Application Note: High-Purity Isolation of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract:

This application note provides a detailed, step-by-step protocol for the efficient purification of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals.[1] The described methodology utilizes automated flash column chromatography with a silica gel stationary phase, ensuring high resolution, reproducibility, and purity of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The specific compound, this compound, incorporates a trifluoromethyl group, which can enhance metabolic stability and binding affinity in biological systems.[2] Given its importance as a synthetic building block, obtaining this pyrazole derivative in high purity is crucial for subsequent reactions and biological screening.[3]

This protocol outlines a robust method for the purification of the title compound from a crude reaction mixture using automated flash column chromatography. The causality behind the selection of the stationary and mobile phases will be discussed, providing a comprehensive understanding of the purification strategy.

Chromatographic Principles and Strategy

The purification is based on normal-phase chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent mixture. The separation mechanism relies on the differential adsorption and desorption of the components of the crude mixture onto the silica gel surface.

Rationale for Method Selection:

  • Stationary Phase: Silica gel (SiO₂) is the preferred stationary phase due to its high surface area and the presence of silanol groups (Si-OH) that can form hydrogen bonds with polar molecules. The pyrazole ring, with its two nitrogen atoms, possesses a degree of polarity, making it suitable for interaction with silica gel.

  • Mobile Phase: A mixture of a non-polar solvent (hexane or heptane) and a more polar solvent (ethyl acetate) is commonly employed for the elution of pyrazole derivatives.[4] By gradually increasing the proportion of the polar solvent (gradient elution), compounds are eluted in order of increasing polarity. This allows for the effective separation of the target compound from less polar and more polar impurities.

  • Detection: The aromatic nature of the pyrazole derivative allows for its detection using a UV detector, typically at wavelengths of 254 nm and 280 nm.

Materials and Methods

3.1. Equipment and Glassware

  • Automated flash chromatography system (e.g., CombiFlash®, Biotage®)

  • Pre-packed silica gel column (e.g., 40 g, 230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm and 365 nm)

  • Rotary evaporator

  • Round bottom flasks

  • Glass vials for fraction collection

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

3.2. Chemicals and Reagents

  • Crude this compound

  • Silica gel 60 (for TLC)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (for sample loading)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Experimental Protocol

4.1. Thin Layer Chromatography (TLC) for Method Development

Before proceeding with the flash chromatography, it is essential to determine the optimal mobile phase composition using TLC.

  • Prepare TLC Chambers: Prepare several TLC chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.

  • Visualize: After development, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Determine the Optimal Solvent System: The ideal solvent system will provide good separation between the spot corresponding to the desired product and any impurities, with the Rf value of the target compound being in the range of 0.2-0.4.[4]

Table 1: Example of TLC Data for Mobile Phase Optimization

Hexane:Ethyl Acetate (v/v)Rf of ProductRf of Impurity 1 (less polar)Rf of Impurity 2 (more polar)Observations
9:10.50.70.1Good separation, but Rf of product is slightly high.
8:20.350.550.05Excellent separation, ideal Rf for the product.
7:30.20.40.02Good separation, but the product moves slowly.

4.2. Sample Preparation and Loading

  • Dry Loading: For optimal resolution, dry loading is recommended. Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane. Add approximately 2-3 g of silica gel to this solution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.

  • Cartridge Preparation: Transfer the silica-adsorbed sample into an empty solid load cartridge.

4.3. Flash Column Chromatography

  • System Setup: Install the pre-packed silica gel column and the solid load cartridge onto the automated flash chromatography system.

  • Method Programming: Program the system with the following parameters:

    • Solvent A: n-Hexane

    • Solvent B: Ethyl Acetate

    • Flow Rate: 40 mL/min (for a 40 g column)

    • Detection: UV at 254 nm and 280 nm

    • Elution Profile:

      • Isocratic: Start with 10% Ethyl Acetate in Hexane for 2 column volumes (CV).

      • Gradient: Linearly increase to 30% Ethyl Acetate over 10 CV.

      • Isocratic: Hold at 30% Ethyl Acetate for 5 CV.

  • Run the Purification: Start the purification run and monitor the chromatogram in real-time.

  • Fraction Collection: The system will automatically collect fractions based on the UV absorbance.

4.4. Fraction Analysis and Product Isolation

  • TLC Analysis of Fractions: Analyze the collected fractions by TLC using the optimized solvent system to identify the fractions containing the pure product.

  • Combine Pure Fractions: Combine the fractions that show a single spot corresponding to the Rf of the desired product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Drying: Dry the resulting solid or oil under high vacuum to remove any residual solvent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_sample Crude Sample tlc TLC Method Development crude_sample->tlc Optimize Mobile Phase sample_prep Sample Preparation (Dry Loading) crude_sample->sample_prep flash_chrom Automated Flash Chromatography tlc->flash_chrom Define Gradient sample_prep->flash_chrom fraction_collection Fraction Collection flash_chrom->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions solvent_removal Solvent Removal combine_fractions->solvent_removal pure_product Pure Product Characterization solvent_removal->pure_product

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate mobile phase. - Column overloading.- Re-optimize the mobile phase using TLC. - Reduce the amount of crude material loaded onto the column.
Product Elutes with the Solvent Front - Mobile phase is too polar.- Decrease the initial concentration of the polar solvent (ethyl acetate).
Product Does Not Elute - Mobile phase is not polar enough.- Increase the final concentration of the polar solvent or add a stronger polar solvent like methanol in a small percentage.
Band Tailing - The compound is interacting too strongly with the silica gel. - Sample is not fully dissolved.- Consider adding a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase to deactivate the silica gel, especially if the compound is basic.[5] - Ensure complete dissolution of the sample before loading.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the purification of this compound using automated flash column chromatography. By following these steps, researchers can obtain the target compound with high purity, which is essential for its use in further synthetic transformations and biological evaluations. The principles and troubleshooting guide provided herein can also be adapted for the purification of other pyrazole derivatives.

References

experimental design for testing the anti-inflammatory activity of pyrazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

This application note provides a comprehensive experimental framework for academic and industry researchers to evaluate the anti-inflammatory potential of novel pyrazole compounds. The described methodologies progress from targeted in vitro enzymatic and cell-based assays to a well-established in vivo model of acute inflammation, allowing for a thorough characterization of a compound's mechanism and efficacy.

Introduction: The Promise of Pyrazole Compounds in Inflammation

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation leads to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their use can be associated with gastrointestinal and cardiovascular side effects.[1]

This guide details a strategic, multi-tiered approach to systematically screen and characterize pyrazole compounds for their anti-inflammatory properties.

Part 1: In Vitro Mechanistic Evaluation

The initial phase of screening focuses on elucidating the specific molecular targets and cellular effects of the pyrazole compounds.

Direct Enzyme Inhibition: Cyclooxygenase (COX) Assays

Scientific Rationale: A primary mechanism of many anti-inflammatory drugs is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[1][7] Assessing a compound's activity against both isoforms provides crucial information about its potential efficacy and selectivity. COX-2 selectivity is often a desirable trait to minimize the gastrointestinal side effects associated with COX-1 inhibition.[1]

Experimental Protocol: COX-1/COX-2 Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits.[8][9][10]

  • Reagent Preparation:

    • Prepare a 1X Reaction Buffer and pre-equilibrate to 37°C.

    • Reconstitute ovine COX-1 and human recombinant COX-2 enzymes to the desired concentration in the reaction buffer.

    • Prepare a solution of arachidonic acid (substrate) and heme (cofactor).

    • Dissolve test pyrazole compounds and reference inhibitors (e.g., Celecoxib for COX-2, Indomethacin as non-selective) in DMSO to create stock solutions. Further dilute in reaction buffer to final test concentrations.

  • Assay Procedure:

    • In separate reaction tubes for COX-1 and COX-2, add the reaction buffer, heme, and the respective enzyme.

    • Add the diluted test compound or reference inhibitor to the corresponding tubes. For control tubes (100% activity), add the vehicle (DMSO).

    • Pre-incubate the mixtures for 10 minutes at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the arachidonic acid solution to all tubes.

    • Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

    • Stop the reaction (e.g., by adding a strong acid).

    • The product of the COX reaction, Prostaglandin H2 (PGH2), is unstable and is typically converted to a more stable product like Prostaglandin F2α (PGF2α) for quantification.[8]

    • Quantify the prostaglandin levels using an Enzyme Immunoassay (EIA).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • The selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Cellular Anti-Inflammatory Activity: LPS-Stimulated Macrophages

Scientific Rationale: Macrophages are key players in the inflammatory response.[11] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of various pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11][12][13] The murine macrophage cell line RAW 264.7 is a widely used and reliable model for studying inflammatory responses in vitro.[11][14] This cell-based assay provides a more physiologically relevant context to evaluate the anti-inflammatory effects of the pyrazole compounds.

Experimental Workflow: LPS-Induced Inflammation in RAW 264.7 Cells

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Incubation cluster_3 Endpoint Analysis A 1. Culture RAW 264.7 cells B 2. Seed cells in 96-well plates (e.g., 1-2 x 10^5 cells/well) A->B C 3. Incubate overnight (allow attachment) B->C D 4. Pre-treat with Pyrazole Compound or Vehicle (1-2 hours) C->D E 5. Stimulate with LPS (e.g., 1 µg/mL) D->E F 6. Incubate for 24 hours E->F G 7. Collect Supernatant F->G J 10. Assess Cell Viability (MTT Assay) F->J H 8. Measure NO (Griess Assay) G->H I 9. Measure Cytokines (TNF-α, IL-6 ELISA) G->I

Caption: Workflow for assessing anti-inflammatory activity in LPS-stimulated RAW 264.7 cells.

Protocol: Inhibition of Inflammatory Mediators in RAW 264.7 Cells

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells into 96-well plates at a density of 1-2 x 10⁵ cells per well and allow them to adhere overnight.[15]

  • Treatment:

    • The next day, replace the medium with fresh medium containing various concentrations of the pyrazole compounds or a vehicle control (DMSO).

    • Pre-incubate for 1-2 hours.

    • Stimulate the cells by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control.[11][14]

    • Incubate for 24 hours.

  • Measurement of Nitric Oxide (NO) Production (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[16][17][18]

    • After a 10-15 minute incubation at room temperature in the dark, measure the absorbance at 540 nm.[17][19]

    • The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

  • Measurement of Cytokine Production (ELISA):

    • Use the collected supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[20][21][22][23]

  • Cell Viability Assay (MTT Assay):

    • After collecting the supernatant, assess the viability of the remaining cells to ensure that the observed inhibitory effects are not due to cytotoxicity.

    • Add MTT solution to the wells and incubate for 2-4 hours.

    • Solubilize the formazan crystals with DMSO or another suitable solvent and measure the absorbance.

Data Presentation: In Vitro Screening Results

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)NO Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)
Pyrazole-A15.20.819.05.17.36.8
Pyrazole-B>5012.5>4.022.428.125.5
Celecoxib25.10.055024.56.25.9
Indomethacin0.11.20.0810.312.511.8
Investigating the NF-κB Signaling Pathway

Scientific Rationale: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for iNOS (which produces NO), COX-2, TNF-α, and IL-6.[24][25][26] The canonical NF-κB pathway is activated by stimuli like LPS.[25][27] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB.[27] Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[26][27] Investigating the effect of pyrazole compounds on this pathway can reveal a key upstream mechanism of their anti-inflammatory action.

Signaling Pathway Diagram: Canonical NF-κB Activation

// Connections LPS -> TLR4 [label="binds"]; TLR4 -> IKK [label="activates"]; IKK -> NFkB_IkB [label="phosphorylates IκB"]; NFkB_IkB -> IkB_P [style=invis]; IkB_P -> Proteasome [label="ubiquitination &"]; NFkB_IkB -> NFkB [label="releases"]; NFkB -> NFkB_Nuc [label="translocates"]; NFkB_Nuc -> DNA [label="binds"]; DNA -> Transcription [label="initiates"];

// Layout helpers {rank=same; IkB; NFkB} IkB -> NFkB_IkB [style=invis]; NFkB -> NFkB_IkB [style=invis]; NFkB_IkB -> IKK [dir=back]; }

Caption: Canonical NF-κB signaling pathway activated by LPS.

Part 2: In Vivo Efficacy Evaluation

After identifying promising candidates from in vitro screens, the next critical step is to evaluate their efficacy in a living organism.

Carrageenan-Induced Paw Edema Model

Scientific Rationale: The carrageenan-induced paw edema model in rodents is a classic and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[28][29][30] The subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response.[29] The early phase (0-2.5 hours) involves the release of histamine and serotonin, while the late phase (3-6 hours) is primarily mediated by prostaglandins, involving the upregulation of COX-2.[29][31] This model is therefore excellent for evaluating compounds that may interfere with prostaglandin synthesis.

Experimental Protocol: Rat Paw Edema

  • Animals: Use male Wistar or Sprague-Dawley rats (180-220g). Acclimatize the animals for at least one week before the experiment.

  • Grouping (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

    • Group II: Test Compound (Pyrazole-A, e.g., 25 mg/kg, p.o.)

    • Group III: Positive Control (Indomethacin, 10 mg/kg, p.o.)

  • Procedure:

    • Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[29]

    • Administer the respective compounds (Vehicle, Pyrazole-A, or Indomethacin) via oral gavage.

    • One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[28][29][30]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[29][32]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage of edema inhibition for the treated groups relative to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

Data Presentation: In Vivo Anti-Inflammatory Activity

GroupDose (mg/kg, p.o.)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition at 3h
Vehicle Control-0.85 ± 0.06-
Pyrazole-A250.42 ± 0.0450.6%
Indomethacin100.35 ± 0.0358.8%

*p < 0.05 compared to Vehicle Control

Conclusion

This application note outlines a logical and robust experimental cascade for the preclinical evaluation of pyrazole compounds as anti-inflammatory agents. The progression from specific enzyme and cell-based assays to a validated in vivo model allows for a comprehensive assessment of a compound's mechanism of action, potency, and efficacy. The data generated through these protocols will enable researchers to identify promising lead candidates for further development in the quest for safer and more effective anti-inflammatory therapies.

References

Application Notes and Protocols for Assessing the Cytotoxicity of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Derivatives

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1] Their versatile chemical architecture allows for a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and analgesic properties.[1][2] Numerous pyrazole-containing compounds have been successfully developed into FDA-approved drugs for various diseases, particularly in oncology.[3] The anticancer efficacy of pyrazole derivatives is often linked to their ability to interact with a diverse range of molecular targets within cancer cells, such as protein kinases (e.g., EGFR, CDK), tubulin, and DNA, ultimately leading to the induction of apoptosis or cell cycle arrest.[2][4][5]

Given the therapeutic promise of this chemical scaffold, the early and accurate assessment of the cytotoxic and cytostatic effects of novel pyrazole derivatives, such as 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, is a critical step in the drug development pipeline. Cell viability assays are fundamental tools in this process, providing quantitative data on how a compound affects a cell population's health and proliferation.

This comprehensive guide provides detailed protocols and expert insights for conducting cell viability assays with this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the principles of various assay types, offer step-by-step methodologies, and provide guidance on data interpretation and troubleshooting.

Choosing the Right Cell Viability Assay: A Multifaceted Approach

The selection of an appropriate cell viability assay is paramount for generating reliable and meaningful data. Different assays measure distinct cellular parameters, and the choice should be guided by the anticipated mechanism of action of the test compound and the specific research question.[6] For a novel compound like this compound, employing orthogonal assays that measure different aspects of cell health is highly recommended to obtain a comprehensive understanding of its biological activity.

Here, we present three robust and widely used cell viability assays, each with a unique underlying principle:

  • MTT Assay (Colorimetric): Measures mitochondrial metabolic activity.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Luminescent): Quantifies intracellular ATP levels.

  • Neutral Red Uptake Assay (Colorimetric): Assesses lysosomal integrity.

The following sections provide detailed protocols for each of these assays.

Experimental Workflow Overview

The general workflow for assessing the cytotoxicity of a novel compound involves several key stages, from initial compound preparation to final data analysis.

Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution & Dilutions) Treatment Cell Treatment with Compound Compound_Prep->Treatment Cell_Culture Cell Culture & Seeding Cell_Culture->Treatment Assay_Addition Addition of Assay Reagent (e.g., MTT, CellTiter-Glo®) Treatment->Assay_Addition Incubation Incubation Assay_Addition->Incubation Measurement Signal Measurement (Absorbance/Luminescence) Incubation->Measurement Data_Processing Data Processing & Normalization Measurement->Data_Processing IC50_Determination IC50 Determination Data_Processing->IC50_Determination

Caption: A generalized workflow for in vitro cytotoxicity testing.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of metabolically active cells.[8]

Principle of the MTT Assay

MTT Assay Principle MTT MTT (Yellow, Water-Soluble) Mitochondrial_Dehydrogenases Mitochondrial Dehydrogenases (in viable cells) MTT->Mitochondrial_Dehydrogenases Reduction Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Mitochondrial_Dehydrogenases->Formazan Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: The enzymatic conversion underlying the MTT assay.

Materials
  • This compound

  • Selected cell line(s) (e.g., cancer cell lines like MCF-7, A549, or a non-cancerous control line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[9]

    • Include wells for vehicle control (cells treated with the same concentration of solvent as the compound) and blank controls (medium only).

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[9]

    • Mix thoroughly on an orbital shaker for about 15 minutes to dissolve the formazan crystals.[7]

    • Read the absorbance at 570 nm using a microplate reader.[7]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a homogeneous method that determines the number of viable cells by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[12][13] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the ATP concentration.[12]

Materials
  • This compound

  • Selected cell line(s)

  • Complete cell culture medium

  • CellTiter-Glo® Reagent (Promega)

  • Opaque-walled 96-well plates (to prevent well-to-well crosstalk)

  • Luminometer

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol, using opaque-walled plates.[14]

  • Assay Execution:

    • Equilibrate the 96-well plate and its contents to room temperature for approximately 30 minutes.[15]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[14][15]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

  • Measurement:

    • Measure the luminescence using a luminometer.

Protocol 3: Neutral Red Uptake Assay

The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[16][17] The amount of dye retained is proportional to the number of viable cells.

Materials
  • This compound

  • Selected cell line(s)

  • Complete cell culture medium

  • Neutral Red solution (e.g., 0.33% in water)[16]

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Destain solution (e.g., 50% ethanol, 49% ultrapure water, 1% glacial acetic acid)[16]

  • 96-well plates

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol.

  • Neutral Red Incubation:

    • After the treatment period, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red to each well.

    • Incubate for 1-3 hours at 37°C and 5% CO₂.[16]

  • Washing and Destaining:

    • Discard the Neutral Red solution and rinse the cells with 150 µL of DPBS.[16]

    • Add 150 µL of the destain solution to each well to extract the dye from the cells.[16]

    • Shake the plate for 10-15 minutes to ensure complete solubilization of the dye.

  • Measurement:

    • Measure the absorbance at a wavelength of approximately 540 nm.[18]

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance/luminescence of the blank control wells from all other readings.

  • Calculate Percentage Viability: Normalize the data to the vehicle control wells, which are set to 100% viability.

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100 [9]

  • Dose-Response Curve and IC₅₀ Determination:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

ParameterDescription
Vehicle Control Cells treated with the solvent used to dissolve the compound (e.g., DMSO). Represents 100% viability.
Blank Control Wells containing only culture medium and the assay reagent. Used for background subtraction.
Positive Control A known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is performing correctly.
IC₅₀ The half-maximal inhibitory concentration. A measure of the potency of a compound.

Troubleshooting and Scientific Integrity

Ensuring the trustworthiness of your results requires careful attention to potential confounding factors.

Problem Potential Cause Solution
Low Cytotoxicity Signal - Compound has low potency. - Poor compound solubility.[9] - Cell line is resistant.- Test a broader and higher range of concentrations. - Visually inspect for precipitation; consider a different solvent. - Use a different, more sensitive cell line.
High Variability in Results - Inconsistent cell seeding.[9] - "Edge effects" in the plate.[9] - Pipetting errors.- Ensure a homogeneous cell suspension and consistent pipetting. - Avoid using the outer wells of the plate; fill them with sterile PBS or medium.[9] - Calibrate pipettes regularly.
Compound Interference - The compound may directly react with the assay reagent (e.g., reduce MTT).- Run a cell-free control with the compound and assay reagent to check for direct chemical interference.[10]
Inconsistent Results Between Experiments - Variation in cell passage number.[11] - Different lots of reagents (e.g., serum).- Use cells within a defined passage number range.[11] - Test new lots of critical reagents before use in large-scale experiments.[11]

Conclusion

The protocols and guidelines presented here provide a robust framework for assessing the in vitro cytotoxic effects of this compound and other novel pyrazole derivatives. By employing a multi-assay approach and adhering to rigorous experimental practices, researchers can generate high-quality, reproducible data that is essential for advancing promising compounds through the drug discovery process.

References

The Versatile Scaffold: Application Notes and Protocols for 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This five-membered heterocyclic ring system offers a unique combination of electronic properties and synthetic accessibility, making it a cornerstone in modern drug discovery.[3] Among the vast array of pyrazole derivatives, 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole has garnered significant attention as a key structural motif, most notably as the core of the highly successful anti-inflammatory drug, Celecoxib.[4][5]

This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and medicinal chemistry applications of the this compound scaffold. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the structure-activity relationships that govern the therapeutic potential of its derivatives.

Core Synthesis and Mechanistic Insights

The construction of the this compound core is a testament to elegant and efficient chemical synthesis. The most common and industrially scalable approach involves a two-step process: a Claisen condensation followed by a cyclocondensation reaction.

Part 1: Synthesis of the Key Intermediate: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

The initial step involves the formation of a β-diketone, a crucial precursor for the pyrazole ring. This is achieved through a Claisen condensation, a carbon-carbon bond-forming reaction between an ester and a ketone.[6]

Causality of Experimental Choices:

  • Base: A strong base, such as sodium ethoxide or sodium methoxide, is essential to deprotonate the α-carbon of 4'-methylacetophenone, forming a nucleophilic enolate.[7] The choice of alkoxide should ideally match the alcohol portion of the ester to prevent transesterification side reactions.

  • Solvent: Anhydrous solvents like toluene or ethanol are used to prevent quenching of the strong base and the enolate intermediate.[8]

  • Trifluoroacetylating Agent: Ethyl trifluoroacetate is a common choice due to its reactivity and commercial availability. The highly electron-withdrawing trifluoromethyl group makes the ester carbonyl highly electrophilic, facilitating the condensation.

Experimental Protocol: Claisen Condensation

Objective: To synthesize 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

Materials:

  • 4'-Methylacetophenone

  • Ethyl trifluoroacetate

  • Sodium methoxide

  • Toluene, anhydrous

  • Hydrochloric acid (3N)

  • Ethyl acetate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve sodium methoxide (e.g., 25.6 g) in anhydrous toluene (e.g., 105 mL).[8]

  • To this suspension, add a solution of 4'-methylacetophenone (e.g., 50 g) in anhydrous toluene (e.g., 52 mL) dropwise at room temperature (20-25°C) over 30 minutes.[8]

  • Stir the resulting mixture for an additional 30 minutes at the same temperature.

  • Slowly add a solution of ethyl trifluoroacetate (e.g., 56.8 g) in anhydrous toluene (e.g., 52 mL) over 1 hour, maintaining the temperature at 20-25°C.[8]

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 24 hours.[8]

  • Cool the reaction mixture to 30°C and carefully pour it into a flask containing 3N hydrochloric acid (e.g., 210 mL) with stirring.[8]

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione. The product can be further purified by vacuum distillation or recrystallization.

Part 2: Cyclocondensation to Form the Pyrazole Ring

The final step in forming the pyrazole scaffold is the reaction of the synthesized β-diketone with a hydrazine derivative. For the synthesis of the parent this compound, hydrazine hydrate is used. For derivatives like Celecoxib, a substituted hydrazine such as 4-hydrazinylbenzenesulfonamide is employed.[3]

Causality of Experimental Choices:

  • Solvent: Alcohols like methanol or ethanol are excellent solvents for this reaction as they facilitate the dissolution of the reactants and the subsequent cyclization.[8]

  • Temperature: Heating the reaction mixture, typically to reflux, provides the necessary activation energy for the condensation and subsequent dehydration to form the stable aromatic pyrazole ring.[8]

Experimental Protocol: Pyrazole Formation

Objective: To synthesize this compound.

Materials:

  • 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Medicinal Chemistry Applications and Biological Evaluation

The this compound scaffold is a cornerstone in the development of selective cyclooxygenase-2 (COX-2) inhibitors and has shown significant promise as an anticancer agent.

Application as a Selective COX-2 Inhibitor

The primary application of this scaffold is in the design of anti-inflammatory drugs. The landmark example, Celecoxib, is a potent and selective inhibitor of COX-2, an enzyme that is upregulated during inflammation and plays a key role in the synthesis of prostaglandins.[9][10] The selectivity for COX-2 over the constitutively expressed COX-1 isoform is crucial for reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[11]

Mechanism of COX-2 Inhibition:

The selectivity of diarylpyrazole derivatives like Celecoxib for COX-2 is attributed to key structural features. The sulfonamide moiety on the N-phenyl ring of Celecoxib can bind to a secondary hydrophilic pocket present in the COX-2 active site, which is absent in COX-1.[12][13] This interaction provides an additional anchoring point, leading to a higher affinity for COX-2.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Enzyme Immunoassay - EIA)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (dissolved in DMSO)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the EIA kit manufacturer's instructions. Prepare serial dilutions of the test compound in DMSO.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme solution.[14]

  • Inhibitor Addition: Add a small volume (e.g., 1-2 µL) of the test compound dilutions or vehicle (DMSO) to the respective wells. Incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.[15]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells. The final concentration of arachidonic acid should be close to its Km value for the enzyme.[16]

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 2 minutes) at 37°C.[15]

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).[15]

  • PGE2 Quantification: Measure the amount of PGE2 produced using the EIA kit according to the manufacturer's protocol. This typically involves a competitive binding assay where the absorbance is inversely proportional to the amount of PGE2 produced.[17]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Application as an Anticancer Agent

Beyond its anti-inflammatory properties, the this compound scaffold, particularly in the form of Celecoxib and its analogs, has demonstrated significant anticancer activity.[10][18] This activity is mediated through both COX-2 dependent and independent mechanisms.

COX-2 Dependent Anticancer Mechanisms:

  • Inhibition of Angiogenesis: COX-2 overexpression in tumors leads to increased production of prostaglandins, which can promote the formation of new blood vessels (angiogenesis) that supply the tumor with nutrients. By inhibiting COX-2, compounds with this scaffold can reduce angiogenesis.[12]

  • Induction of Apoptosis: Prostaglandins can also inhibit programmed cell death (apoptosis). COX-2 inhibition can therefore promote apoptosis in cancer cells.[1]

COX-2 Independent Anticancer Mechanisms:

Several studies have shown that Celecoxib and its analogs can exert anticancer effects even in cancer cell lines that do not express COX-2.[9][18] These mechanisms include:

  • Inhibition of Akt Signaling Pathway: The Akt signaling pathway is a key regulator of cell survival and proliferation. Celecoxib has been shown to inhibit the activation of Akt, leading to apoptosis.[18]

  • Induction of Endoplasmic Reticulum (ER) Stress: Celecoxib can induce ER stress, which can trigger apoptosis in cancer cells.[10]

  • Inhibition of Wnt/β-catenin Signaling: The Wnt signaling pathway is often dysregulated in cancer. Celecoxib can inhibit this pathway, leading to a reduction in cancer cell proliferation.[10]

Experimental Protocol: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well (e.g., 20 µL) and incubate for another 3-4 hours.[19] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO (e.g., 150 µL) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Structure-Activity Relationship (SAR)

The biological activity of compounds based on the this compound scaffold is highly dependent on the nature and position of substituents.

Structural Modification Impact on Biological Activity Rationale
N1-Aryl Substituent A sulfonamide or methylsulfonyl group at the para-position of the N1-phenyl ring is crucial for high COX-2 selectivity and potency.[20]The sulfonamide/methylsulfonyl group interacts with a secondary pocket in the COX-2 active site, enhancing binding affinity and selectivity.[12]
C3-Substituent The trifluoromethyl group at the C3 position contributes significantly to COX-2 inhibitory activity.The electron-withdrawing nature of the trifluoromethyl group influences the electronic properties of the pyrazole ring, which is important for binding.
C5-Aryl Substituent The 4-methylphenyl (p-tolyl) group at the C5 position is optimal for fitting into the hydrophobic channel of the COX-2 active site. Moving the methyl group to the ortho or meta position can decrease activity.[13]The size and position of this substituent are critical for proper orientation within the active site.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation 4_Methylacetophenone 4_Methylacetophenone Base_Solvent Base (e.g., NaOMe) Solvent (e.g., Toluene) 4_Methylacetophenone->Base_Solvent Ethyl_trifluoroacetate Ethyl_trifluoroacetate Ethyl_trifluoroacetate->Base_Solvent Diketone_Intermediate 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione Base_Solvent->Diketone_Intermediate Condensation Hydrazine Hydrazine Derivative Solvent_Heat Solvent (e.g., Ethanol) Heat Hydrazine->Solvent_Heat Final_Product This compound Derivative Solvent_Heat->Final_Product Cyclization Diketone_Intermediate_ref->Solvent_Heat

Caption: Synthetic workflow for this compound derivatives.

Mechanism of Action: COX-2 Inhibition vs. Anticancer Pathways

G cluster_cox COX-2 Dependent Pathway cluster_cancer COX-2 Independent Anticancer Pathways Pyrazole_Scaffold 3-(4-methylphenyl)-5-(trifluoromethyl) -1H-pyrazole Scaffold COX2 COX-2 Enzyme Pyrazole_Scaffold->COX2 Inhibits Akt Akt Pathway Pyrazole_Scaffold->Akt Inhibits Wnt Wnt/β-catenin Pathway Pyrazole_Scaffold->Wnt Inhibits ER_Stress ER Stress Pyrazole_Scaffold->ER_Stress Induces Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Angiogenesis Prostaglandins->Inflammation Apoptosis Apoptosis Akt->Apoptosis Wnt->Apoptosis ER_Stress->Apoptosis

Caption: Dual mechanism of action of the pyrazole scaffold.

Conclusion

The this compound scaffold has proven to be an exceptionally valuable asset in medicinal chemistry. Its synthetic tractability, coupled with its ability to be tailored for potent and selective biological activity, has led to significant therapeutic advancements. The detailed protocols and mechanistic insights provided herein are intended to empower researchers, scientists, and drug development professionals to further explore and exploit the vast potential of this remarkable chemical entity in the ongoing quest for novel and improved therapeutics.

References

The Versatile Scaffold: Application Notes on the Agrochemical Synthesis of 3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Chemistry

In the landscape of chemical research, certain molecular frameworks emerge as "privileged scaffolds"—structures that can be readily modified to interact with a wide range of biological targets. The 1,5-diarylpyrazole core is a quintessential example, demonstrating remarkable versatility across different industries. The specific scaffold, 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole , stands as a testament to this adaptability. It is a cornerstone in the synthesis of the blockbuster anti-inflammatory drug Celecoxib, yet its utility extends significantly into the agrochemical sector. This guide provides detailed application notes and protocols for the synthesis of potent agrochemicals using this valuable intermediate, offering insights for researchers, chemists, and professionals in the field of crop protection.

The strategic incorporation of specific functional groups onto the pyrazole core is critical to its function. The trifluoromethyl (-CF3) group is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins due to its potent electron-withdrawing nature.[1][2] This often translates to greater potency and longevity of the active ingredient in the field.[3] The 4-methylphenyl (p-tolyl) group further contributes to the molecule's lipophilic character and provides a specific steric profile that can be crucial for selective binding to the active site of a target enzyme or receptor.[4][5]

This document will detail the synthesis of a novel herbicide, demonstrating the practical application of this compound as a key building block in agrochemical discovery and development.

Application Note I: Synthesis of a Pyrazolyl-Picolinic Acid Herbicide

This section provides a comprehensive protocol for the synthesis of a potent herbicidal agent, 4-Amino-3,5-dichloro-6-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic acid . This class of herbicides acts as a synthetic auxin, a mode of action known to induce uncontrolled and lethal growth in susceptible broadleaf weeds.[5] The synthesis is presented in two main stages: the formation of the core pyrazole intermediate, followed by its coupling to the picolinic acid backbone.

Part A: Synthesis of the Core Intermediate: this compound

The foundational step is the creation of the pyrazole ring itself. This is efficiently achieved through a two-step process involving a Claisen condensation followed by a Knorr-type pyrazole synthesis.

Workflow for Core Intermediate Synthesis

cluster_0 Active Molecule cluster_1 Biological Target cluster_2 Biological Effect mol Pyrazole Scaffold (e.g., Herbicide) rec Target Receptor/Enzyme (e.g., Auxin Receptor) mol->rec Binding effect Desired Agrochemical Response (e.g., Herbicidal Effect) rec->effect Signal Transduction

References

Application Notes and Protocols: A Framework for Evaluating the Neuroprotective Effects of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrazole Scaffolds in Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex pathology and the progressive loss of neuronal function.[1] A growing body of research has identified the pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, as a promising pharmacophore in the development of novel neuroprotective agents.[2][3] Compounds incorporating this moiety have demonstrated a diverse range of biological activities, including anti-inflammatory, antioxidant, and specific enzyme-inhibiting properties that are highly relevant to the pathways underlying neuronal death.[4][5]

This guide provides a comprehensive, multi-tiered protocol for researchers, scientists, and drug development professionals to systematically evaluate the neuroprotective potential of novel pyrazole-based compounds. The workflow is designed to progress logically from high-throughput in vitro screening to more complex in vivo validation, ensuring a thorough and evidence-based assessment of a compound's therapeutic promise. We will delve into the causality behind experimental choices, providing not just the "how" but the "why" for each step, thereby establishing a self-validating system for your research.

Pre-Clinical Evaluation Workflow: A Multi-Step Approach

A robust evaluation of a neuroprotective compound requires a phased approach. Our proposed workflow begins with fundamental in vitro assessments of cytotoxicity and blood-brain barrier permeability, followed by mechanistic and functional neuroprotection assays. Promising candidates then advance to in vivo testing in relevant animal models of neurodegeneration.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation Initial Assessment Initial Assessment Cytotoxicity Assay Cytotoxicity Assay Initial Assessment->Cytotoxicity Assay Safety First BBB Permeability BBB Permeability Initial Assessment->BBB Permeability CNS Access Mechanistic Assays Mechanistic Assays Cytotoxicity Assay->Mechanistic Assays BBB Permeability->Mechanistic Assays GSK-3β Inhibition GSK-3β Inhibition Mechanistic Assays->GSK-3β Inhibition Nrf2 Activation Nrf2 Activation Mechanistic Assays->Nrf2 Activation Anti-inflammatory Anti-inflammatory Mechanistic Assays->Anti-inflammatory Neuroprotection Assays Neuroprotection Assays GSK-3β Inhibition->Neuroprotection Assays Nrf2 Activation->Neuroprotection Assays Anti-inflammatory->Neuroprotection Assays Aβ-induced Toxicity Aβ-induced Toxicity Neuroprotection Assays->Aβ-induced Toxicity Oxidative Stress Model Oxidative Stress Model Neuroprotection Assays->Oxidative Stress Model Go/No-Go Decision 1 Go/No-Go Decision 1 Aβ-induced Toxicity->Go/No-Go Decision 1 Oxidative Stress Model->Go/No-Go Decision 1 Animal Model Selection Animal Model Selection Go/No-Go Decision 1->Animal Model Selection Advance Promising Compounds Behavioral Testing Behavioral Testing Animal Model Selection->Behavioral Testing Cognitive Assessment Post-mortem Analysis Post-mortem Analysis Behavioral Testing->Post-mortem Analysis Pathological Confirmation Final Candidate Selection Final Candidate Selection Post-mortem Analysis->Final Candidate Selection

Caption: High-level workflow for evaluating neuroprotective pyrazole compounds.

Phase 1: In Vitro Screening - Establishing a Foundation

The initial phase of evaluation focuses on cell-based assays to determine a compound's basic safety profile, its ability to reach the central nervous system (CNS), and its mechanism of action at a cellular level.[6][7]

Initial Assessment: Cytotoxicity and Blood-Brain Barrier (BBB) Permeability

Rationale: Before investigating neuroprotective effects, it is crucial to establish a therapeutic window by identifying concentrations at which the compound is not toxic to neuronal cells. Furthermore, for a compound to be effective in the CNS, it must be able to cross the highly selective blood-brain barrier.[8]

Protocol 1: Cytotoxicity Assessment using MTT Assay

  • Cell Culture: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[9]

  • Compound Treatment: Prepare serial dilutions of the pyrazole-based compound (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Protocol 2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA-BBB)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion across the BBB.[10]

  • Membrane Preparation: Coat a 96-well filter plate with a lipid solution (e.g., porcine brain lipid in dodecane) to form an artificial membrane.

  • Compound Addition: Add the test compound to the donor wells (top plate) and a buffer solution to the acceptor wells (bottom plate).

  • Incubation: Sandwich the two plates together and incubate for a predetermined time (e.g., 4-18 hours) at room temperature.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: Calculate the permeability coefficient (Pe) based on the rate of compound diffusion across the artificial membrane.

Parameter Cytotoxicity (MTT) BBB Permeability (PAMPA)
Cell Line SH-SY5YN/A
Compound Conc. 0.1 - 100 µM10 - 50 µM
Incubation Time 24 - 48 hours4 - 18 hours
Endpoint Cell Viability (%)Permeability (Pe) (cm/s)
Acceptance Criteria CC50 > 10 µMPe > 4.0 x 10⁻⁶ cm/s (High)
Mechanistic Assays: Unraveling the Mode of Action

Many pyrazole derivatives exert their neuroprotective effects by modulating key signaling pathways implicated in neurodegeneration.[4] The following assays are designed to investigate two of the most prominent mechanisms: inhibition of Glycogen Synthase Kinase 3β (GSK-3β) and activation of the Nrf2 antioxidant response pathway.

Glycogen Synthase Kinase 3β (GSK-3β) and Neurodegeneration

GSK-3β is a serine/threonine kinase that plays a pivotal role in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease pathology.[11][12] Inhibition of GSK-3β is therefore a key therapeutic strategy.

G cluster_0 Alzheimer's Disease Pathology cluster_1 Therapeutic Intervention GSK-3β (Active) GSK-3β (Active) Hyperphosphorylated Tau Hyperphosphorylated Tau GSK-3β (Active)->Hyperphosphorylated Tau Phosphorylates Tau Protein Tau Protein Tau Protein->Hyperphosphorylated Tau Neurofibrillary Tangles Neurofibrillary Tangles Hyperphosphorylated Tau->Neurofibrillary Tangles Aggregates to form Neuronal Death Neuronal Death Neurofibrillary Tangles->Neuronal Death Pyrazole Compound Pyrazole Compound p-GSK-3β (Ser9, Inactive) p-GSK-3β (Ser9, Inactive) Pyrazole Compound->p-GSK-3β (Ser9, Inactive) Inhibits

Caption: Role of GSK-3β in tau pathology and its inhibition by pyrazole compounds.

Protocol 3: In Vitro GSK-3β Kinase Assay

  • Reaction Setup: In a 96-well plate, combine recombinant human GSK-3β enzyme, a specific substrate (e.g., a phosphopeptide), and ATP.

  • Compound Addition: Add varying concentrations of the pyrazole-based compound to the wells.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that quantifies the remaining ATP.

  • IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) of the compound.

Protocol 4: Western Blot for p-GSK-3β (Ser9) in SH-SY5Y Cells

  • Cell Treatment: Treat SH-SY5Y cells with the test compound for a specified duration.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated GSK-3β (Ser9) and total GSK-3β. Use a loading control like β-actin.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the ratio of p-GSK-3β to total GSK-3β. An increase in this ratio indicates inhibition.[11]

Protocol 5: Nrf2 Pathway Activation Assay

The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway is a primary cellular defense mechanism against oxidative stress.[13][14]

  • Cell Line: Use a reporter cell line, such as ARE-luciferase transfected SH-SY5Y cells.

  • Compound Treatment: Treat the cells with the pyrazole compound for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity, which is proportional to the activation of the ARE promoter.

  • Data Analysis: Express the results as fold induction over vehicle-treated cells.

Neuroprotection Assays: Demonstrating Functional Efficacy

The final step in the in vitro phase is to assess whether the compound can protect neuronal cells from specific insults relevant to neurodegenerative diseases.

Protocol 6: Protection against Aβ₁₋₄₂-Induced Neurotoxicity

Amyloid-beta (Aβ) peptide accumulation is a key pathological feature of Alzheimer's disease.[15]

  • Cell Culture: Differentiate SH-SY5Y cells with retinoic acid for 5-7 days to obtain a more neuron-like phenotype.

  • Aβ Preparation: Prepare oligomeric Aβ₁₋₄₂ by incubating the peptide at 4°C for 24 hours.

  • Co-treatment: Treat the differentiated cells with a toxic concentration of Aβ₁₋₄₂ (e.g., 5-10 µM) in the presence or absence of the pyrazole compound.

  • Viability Assessment: After 24-48 hours, assess cell viability using the MTT assay as described in Protocol 1.[6]

Protocol 7: Protection against Oxidative Stress

Oxidative stress is a common factor in many neurodegenerative disorders.[16]

  • Cell Culture: Use PC-12 cells or differentiated SH-SY5Y cells.

  • Induction of Oxidative Stress: Expose the cells to an oxidative agent such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).[16][17]

  • Compound Treatment: Co-treat the cells with the oxidative agent and the pyrazole compound.

  • Endpoint Measurement: Assess cell viability (MTT assay) and measure markers of oxidative stress, such as intracellular reactive oxygen species (ROS) using a fluorescent probe like DCFDA.

Assay Model Inducer Endpoint Expected Outcome
GSK-3β Kinase In vitroN/AIC50Low nanomolar IC50
Nrf2 Activation Cell-basedN/ALuciferase activity>2-fold induction
Aβ Toxicity SH-SY5YAβ₁₋₄₂Cell ViabilityIncreased viability
Oxidative Stress PC-126-OHDACell Viability, ROSIncreased viability, reduced ROS

Phase 2: In Vivo Validation - From Bench to Pre-clinical Model

Compounds that demonstrate a good safety profile, CNS permeability, a clear mechanism of action, and functional neuroprotection in vitro should be advanced to in vivo testing.[7][18]

Animal Model: 5XFAD Transgenic Mouse Model of Alzheimer's Disease

The 5XFAD mouse model is an aggressive amyloid model that develops Aβ plaques and cognitive deficits at an early age, making it suitable for evaluating the efficacy of therapeutic candidates.

Behavioral Testing: Morris Water Maze

The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory, functions that are impaired in Alzheimer's disease.[19][20]

Protocol 8: Morris Water Maze

  • Apparatus: A circular pool (1.5 m diameter) filled with opaque water (22 ± 1°C) containing a hidden escape platform.[21][22]

  • Acclimatization: Allow the mice to acclimatize to the testing room for at least 30 minutes before each session.[22]

  • Acquisition Phase (Days 1-5):

    • Conduct four trials per day for each mouse.

    • Gently place the mouse into the water at one of four quasi-random start locations, facing the pool wall.[20]

    • Allow the mouse to swim for a maximum of 60 seconds to find the hidden platform.[21]

    • If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.[20][21]

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Measure the time spent in the target quadrant (where the platform was previously located).

Post-mortem Analysis: Brain Tissue Examination

Following behavioral testing, the mice are euthanized, and their brains are harvested for histopathological and biochemical analysis.

Protocol 9: Immunohistochemistry for Aβ Plaques

  • Tissue Preparation: Perfuse the mice with saline followed by 4% paraformaldehyde. Harvest the brains and process them for cryosectioning.

  • Staining: Stain brain sections with an antibody specific for Aβ (e.g., 6E10).

  • Imaging and Quantification: Capture images of the cortex and hippocampus and quantify the Aβ plaque load using image analysis software.

Protocol 10: Western Blot for Synaptic Markers and Inflammatory Cytokines

  • Tissue Homogenization: Homogenize brain tissue to extract proteins.

  • Western Blot: Perform Western blotting as described in Protocol 4 to measure the levels of:

    • Synaptic markers: Synaptophysin and PSD-95 (to assess synaptic integrity).

    • Neuroinflammatory markers: Iba1 (microglia activation) and GFAP (astrocyte activation), as well as pro-inflammatory cytokines like TNF-α and IL-1β.[9][23]

Conclusion

The protocols outlined in this application note provide a robust and systematic framework for the pre-clinical evaluation of pyrazole-based compounds as potential neuroprotective agents. By following this multi-tiered approach, researchers can confidently identify and characterize promising therapeutic candidates, paving the way for further development and potential clinical translation. The emphasis on understanding the underlying mechanisms of action ensures that the selected compounds are not only effective but also have a well-defined and scientifically validated basis for their neuroprotective properties.

References

Troubleshooting & Optimization

Technical Support Center: Strategies for Separating Regioisomers of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the separation and characterization of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole and its corresponding regioisomer, 5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to solve these specific separation challenges.

The synthesis of unsymmetrically substituted pyrazoles, such as through the condensation of a 1,3-dicarbonyl compound with a hydrazine, often results in the formation of a mixture of regioisomers.[1] The subtle differences in the physicochemical properties of these isomers make their separation a non-trivial task, requiring careful method development and optimization.

Frequently Asked Questions (FAQs)

Q1: Why do I get a mixture of regioisomers during my synthesis?

A1: The reaction of an unsymmetrical 1,3-dicarbonyl equivalent with a substituted hydrazine can proceed via two different pathways. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons. For a precursor like 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione, the two carbonyls have different electrophilicity. While reaction conditions can be tuned to favor one isomer, achieving perfect regioselectivity is difficult, often leading to a mixture that requires chromatographic separation.[2]

Q2: What is the primary difference between the 3,5- and 5,3-regioisomers that I can exploit for separation?

A2: The key difference lies in the electronic and steric environment around the pyrazole core.

  • This compound: The electron-withdrawing trifluoromethyl (-CF3) group is at the 5-position, and the electron-donating p-tolyl group is at the 3-position.

  • 5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole: The positions are reversed.

This difference in the location of a strong electron-withdrawing group versus a more hydrophobic, electron-donating group alters the molecule's overall dipole moment, polarity, and ability to interact with chromatographic stationary phases through mechanisms like hydrogen bonding, dipole-dipole, and π-π interactions.[3] These subtle differences are the foundation upon which a successful separation strategy is built.

Q3: Can I use Thin Layer Chromatography (TLC) to get a quick idea if my isomers are separable?

A3: Absolutely. TLC is an indispensable tool for initial solvent screening.[4] It is highly recommended to spend a few hours testing a wide range of solvent systems. Start with a non-polar eluent like hexane or heptane and gradually increase polarity by adding ethyl acetate, dichloromethane, or acetone.[2] If you can see even a slight separation (different Rf values) on the TLC plate, it is a strong indicator that a separation is achievable using column chromatography or HPLC. If the spots are inseparable on TLC, you may need to explore more advanced techniques like reverse-phase or chiral chromatography.[5]

Troubleshooting Guide: Common Separation Issues

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: My regioisomers are co-eluting or show very poor resolution (Rs < 1.0) on my C18 HPLC column.

This is the most common challenge. Standard C18 columns separate primarily based on hydrophobicity, and since the regioisomers have the same molecular formula, their hydrophobicity can be very similar.

Root Cause Analysis & Solution Pathway:

The key to separating regioisomers is to exploit differences in properties other than just hydrophobicity. We need to enhance the selectivity (α) of the chromatographic system.

Troubleshooting Steps:

  • Optimize the Organic Modifier:

    • Causality: Acetonitrile and methanol have different solvent properties. Acetonitrile is aprotic and a better π-π acceptor, while methanol is a protic solvent capable of hydrogen bonding. Switching between them can alter interactions with the analyte and stationary phase, thus changing selectivity.[6]

    • Action: If you are using acetonitrile, prepare an identical mobile phase with methanol and vice-versa. Observe any changes in peak elution order or spacing. You can also test mixtures of the two.

  • Change the Stationary Phase Chemistry:

    • Causality: If a C18 column fails, select a column that offers different interaction mechanisms.

    • Action:

      • Phenyl-Hexyl Column: This is an excellent choice. The phenyl groups in the stationary phase can induce strong π-π interactions with the p-tolyl ring on your pyrazole isomers. The different positioning of the electron-withdrawing -CF3 group between the two isomers will subtly alter the electron density of the aromatic rings, leading to differential retention.

      • Pentafluorophenyl (PFP) Column: PFP columns are highly effective for separating isomers due to their multiple interaction mechanisms, including dipole-dipole, hydrogen bonding, and π-π interactions, which are particularly sensitive to the presence of fluorine atoms in the analyte.[3]

  • Adjust Mobile Phase pH (if applicable):

    • Causality: The pyrazole ring contains basic nitrogen atoms. Although they are weak bases, controlling the pH of the mobile phase with a buffer (e.g., formic acid, acetic acid, or ammonium formate in the 10-25 mM range) can ensure a consistent ionization state and suppress undesirable interactions with residual silanols on the silica surface, often improving peak shape and potentially resolution.[6][7]

    • Action: Add 0.1% formic acid or acetic acid to your mobile phase. This can significantly improve peak shape and may be enough to resolve closely eluting peaks.

  • Lower the Column Temperature:

    • Causality: Reducing the column temperature (e.g., from 40°C to 25°C) generally increases retention time and can sometimes improve resolution for closely eluting compounds, although it will also increase backpressure.[8]

    • Action: Use a column thermostat to systematically decrease the temperature in 5-10°C increments and observe the effect on resolution.

Issue 2: I'm seeing significant peak tailing for both isomer peaks.

Peak tailing is often caused by secondary interactions between the basic nitrogen atoms of the pyrazole and acidic silanol groups on the silica surface of the column.[7]

Troubleshooting Steps:

  • Use a High-Purity, End-Capped Column:

    • Causality: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the accessible silanol groups. Using an older or lower-quality column can lead to severe tailing with basic compounds.

    • Action: Ensure you are using a high-quality, modern column. If the column is old, its performance may be degraded.

  • Add a Mobile Phase Modifier:

    • Causality: Adding a small amount of a competing base or an acid can saturate the active silanol sites or ensure the analyte is in a single ionic state.

    • Action:

      • Acidic Modifier: Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This will protonate the silanols and reduce unwanted interactions.[9]

      • Basic Modifier: In some cases, a small amount of a basic additive like triethylamine (TEA) can be used, but acidic modifiers are more common for pyrazoles.

Issue 3: How do I move from an analytical separation to a preparative scale to isolate pure material?

Scaling up requires a systematic approach to maintain the resolution achieved at the analytical scale while increasing the sample load.

Workflow for Scale-Up:

  • Develop an Optimized Analytical Method: First, achieve a baseline resolution (Rs ≥ 1.5) on an analytical column (e.g., 4.6 mm ID).

  • Perform a Loading Study: On the analytical column, progressively increase the injection volume/concentration to determine the maximum load before resolution is lost. This helps predict the loading capacity on a larger column.

  • Scale Geometrically: Use the same column chemistry and mobile phase. The flow rate should be scaled based on the cross-sectional area of the preparative column.

    • Flow Rate (Prep) = Flow Rate (Analytical) x [(ID Prep)² / (ID Analytical)²]

  • Utilize Fraction Collection: Use a fraction collector triggered by UV signal or mass spectrometry to isolate the eluting peaks. Collect small, pure fractions from the beginning and end of each peak and broader "mixed" fractions in the middle, which can be re-purified.

Issue 4: How can I definitively confirm the identity of each separated regioisomer peak?

Chromatography separates the compounds, but it doesn't identify them. Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), is essential for unambiguous structural assignment.[10]

Confirmation Protocol:

  • Isolate Pure Fractions: Collect each peak from your preparative separation.

  • Evaporate Solvent: Carefully remove the mobile phase solvent.

  • Acquire NMR Spectra: Dissolve each purified isomer in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • ¹H and ¹³C NMR: These will confirm the presence of all expected functional groups (p-tolyl, trifluoromethyl, pyrazole ring). The chemical shifts will likely be very similar but may show subtle differences.[11][12]

    • 2D NMR (HMBC/NOESY): These are the most powerful tools for assignment.[10][13]

      • HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the N-H proton of the pyrazole and the carbon atoms. One isomer will show a correlation from the N-H to the carbon bearing the -CF3 group, while the other will show a correlation to the carbon bearing the p-tolyl group.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons. A correlation between the pyrazole N-H proton and the ortho-protons of the p-tolyl ring would strongly suggest the p-tolyl group is adjacent to the N-H, helping to assign the structure.[10]

Recommended Separation Protocols & Methodologies

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and powerful technique for this separation.

Experimental Protocol: HPLC Method Development
  • Column Selection: Start with a Phenyl-Hexyl or PFP column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Sample Preparation: Dissolve the regioisomer mixture in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm

    • Injection Volume: 5 µL

  • Run the Gradient: Execute the gradient method described in the table below.

  • Optimization: Based on the initial chromatogram, adjust the gradient slope. If peaks are poorly resolved, make the gradient shallower (e.g., extend the time from 50% to 80% B) to increase the separation window.[8][14]

Time (min)% Solvent A% Solvent B
0.05050
15.02080
17.0595
20.0595
20.15050
25.05050
Table 1: Starting HPLC Gradient for Regioisomer Separation.
Method 2: Supercritical Fluid Chromatography (SFC)

SFC is an excellent orthogonal technique to HPLC, often providing faster separations with different selectivity. It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to high efficiency.[15][16]

Experimental Protocol: SFC Screening
  • Column Selection: Chiral stationary phases often provide excellent achiral separations of isomers. A polysaccharide-based chiral column (e.g., Cellulose or Amylose-based) is a great starting point.[17][18]

  • Sample Preparation: Dissolve the mixture in Methanol or Ethanol (~1 mg/mL).

  • Mobile Phase:

    • Solvent A: Supercritical CO2

    • Solvent B: Methanol

  • Initial Isocratic Conditions:

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40°C

    • Detection: UV at 254 nm

    • Injection Volume: 5 µL

  • Screening: Run a series of isocratic holds, starting at 5% Methanol and increasing in 5% increments up to 40%. This will quickly identify the optimal solvent strength for the separation.

TechniqueStationary Phase ExamplesMobile PhaseKey Advantages
Flash Chromatography Silica GelHexane/Ethyl AcetateCost-effective for large scale; good for initial cleanup.[10]
Reverse-Phase HPLC C18, Phenyl-Hexyl, PFPWater/Acetonitrile (+ Acid)High resolution; excellent reproducibility; widely available.[6]
Supercritical Fluid (SFC) Chiral (Cellulose), 2-EPCO2/MethanolFast; high efficiency; reduced organic solvent use; orthogonal to HPLC.[15]
Gas Chromatography (GC) Phenyl Methyl SiloxaneHeliumHigh efficiency for volatile compounds; requires thermal stability.[19]
Table 2: Comparison of Chromatographic Techniques for Pyrazole Isomer Separation.

Visualization of Workflows

Separation_Workflow cluster_start Synthesis & Analysis cluster_dev Method Development cluster_prep Purification & Confirmation Mixture Regioisomer Mixture (from synthesis) TLC TLC Screening (Hexane/EtOAc, DCM/MeOH) Mixture->TLC Screen Solvents HPLC Analytical HPLC Dev. (Phenyl, PFP Columns) TLC->HPLC Promising Separation SFC Analytical SFC Dev. (Chiral Columns) TLC->SFC Orthogonal Method Prep Preparative Chromatography HPLC->Prep Scale-up SFC->Prep Scale-up Fractions Collect Pure Fractions Prep->Fractions NMR Structural Confirmation (1H, 13C, HMBC, NOESY) Fractions->NMR Analyze Fractions Pure_Iso1 Pure Isomer 1 NMR->Pure_Iso1 Pure_Iso2 Pure Isomer 2 NMR->Pure_Iso2

Troubleshooting_Workflow Start Poor Resolution (Rs < 1.5) on C18 Column Step1 Switch Organic Modifier (ACN <=> MeOH) Start->Step1 Step2 Change Stationary Phase (e.g., Phenyl-Hexyl or PFP) Step1->Step2 No / Minor Improvement Success Baseline Resolution Achieved (Rs >= 1.5) Step1->Success Improved Step3 Adjust Mobile Phase pH (Add 0.1% Formic Acid) Step2->Step3 No / Minor Improvement Step2->Success Improved Step4 Lower Column Temperature (e.g., 40°C -> 25°C) Step3->Step4 No / Minor Improvement Step3->Success Improved Step4->Success Improved

References

stability and storage conditions for 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Here, we address common questions and troubleshooting scenarios to support the success of your experiments.

Frequently Asked Questions (FAQs)

This section covers the most common inquiries regarding the fundamental properties, proper storage, and safe handling of this compound.

Q1: What are the basic physical and chemical properties of this compound?

This compound is a versatile heterocyclic compound. The presence of a trifluoromethyl group is known to enhance both its reactivity and chemical stability.[1] It is widely used as an intermediate in the synthesis of agrochemicals and is explored in pharmaceutical research for its potential therapeutic properties.[1]

Table 1: Physical & Chemical Properties

Property Value Source
CAS Number 219986-64-8 Chem-Impex[1]
Molecular Formula C₁₁H₉F₃N₂ Chem-Impex[1]
Molecular Weight 226.2 g/mol Chem-Impex[1]
Appearance White crystalline solid Chem-Impex[1]
Melting Point 162-168 °C Chem-Impex[1]

| Purity (Typical) | ≥ 98% (HPLC) | Chem-Impex[1] |

Q2: What are the definitive recommended storage conditions for ensuring long-term stability?

To maintain the compound's integrity and ensure reproducible experimental outcomes, adherence to specific storage conditions is critical. The primary goal is to mitigate exposure to environmental factors that can accelerate degradation.

Table 2: Recommended Storage & Handling Conditions

Condition Recommendation Rationale
Temperature 0-8 °C Storing at refrigerated temperatures significantly slows down the rate of potential decomposition reactions.[1][2]
Atmosphere Store in a tightly sealed container.[3][4][5] Prevents exposure to atmospheric moisture and oxygen, which can lead to hydrolysis and oxidation, respectively.
Light Store in a dark location or use an amber vial. While specific photostability data is not readily available, it is a best practice for complex organic molecules to prevent potential photodegradation.

| Location | A dry, cool, and well-ventilated area.[3][4][6] | Ensures a stable external environment and prevents accidental exposure to incompatible materials. |

Q3: What known incompatibilities should I be aware of when handling this compound?

To prevent hazardous reactions and sample degradation, avoid contact with strong oxidizing agents.[4][5] Additionally, keep the compound away from sources of ignition such as heat, sparks, or open flames.[7]

Q4: What is the expected shelf-life of this compound?

The shelf-life is not fixed and is highly dependent on the strictness with which the recommended storage conditions are followed. While the compound is stable under normal conditions, we recommend re-analyzing the purity of the material (e.g., via HPLC) if it has been in storage for more than a year or if you suspect any deviation from the ideal storage conditions. This aligns with general principles for stability testing programs.[8][9]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues that may arise during experimentation, potentially linked to the stability of the compound.

Issue 1: My experimental results are inconsistent or have low reproducibility.

Inconsistent results are often the first sign of reagent degradation. Before re-optimizing your entire experimental setup, it is crucial to validate the integrity of your starting material.

G cluster_0 Troubleshooting Workflow: Inconsistent Results A Inconsistent Experimental Results Observed B Step 1: Verify Storage Conditions (Temp: 0-8°C, Dry, Dark) A->B C Step 2: Visual Inspection (Color change, clumping) B->C D Step 3: Analytical Re-validation (Purity check via HPLC) C->D E Compare Purity to Certificate of Analysis (CoA) (Is purity ≥ 98%?) D->E F Compound is Stable Investigate other experimental variables. E->F Yes G Compound has Degraded Do not use. Procure a new batch. E->G No

Caption: Workflow for troubleshooting inconsistent results.

Explanation:

  • Verify Storage: First, confirm that the compound has been stored according to the recommendations (0-8°C, dry, dark).[1][2] Improper storage is the most common cause of degradation.

  • Visual Inspection: Look for any changes in the physical appearance of the solid. A color change from white or the presence of clumps (which may indicate moisture absorption) are red flags.

  • Purity Re-analysis: The most definitive way to assess stability is to re-measure the compound's purity. HPLC is a suitable method for this.[1]

  • Compare and Conclude: If the measured purity has dropped significantly below the specification on the Certificate of Analysis, the compound has likely degraded and should be replaced. If the purity is still high, the source of inconsistency lies elsewhere in your experimental protocol.

Issue 2: The compound has turned slightly off-white or yellow.

A change in color is a strong indicator of chemical degradation. Do not use the material. The impurities that cause the color change may interfere with your reaction, leading to unexpected side products or lower yields. The material should be discarded according to your institution's safety guidelines and a new batch should be used.

Issue 3: The solid has become clumpy and is difficult to weigh accurately.

Clumping suggests that the material has absorbed moisture from the atmosphere. This can happen if the container was not sealed properly or was opened frequently in a humid environment. Moisture can act as a reactant, potentially leading to hydrolysis. While the compound may still be viable, it is crucial to dry it thoroughly under a vacuum before use and to re-verify its purity.

Experimental Protocol: Short-Term Stability Assessment

For critical applications, it may be necessary to perform a quick in-house stability check. This protocol provides a framework for a self-validating test.

Objective: To confirm the stability of an in-house stock of this compound under working laboratory conditions.

Methodology:

G cluster_1 Protocol: Short-Term Stability Check A Step 1: Initial Analysis (T=0) Analyze purity of stock compound via HPLC. This is your baseline. B Step 2: Aliquot Samples Prepare two samples from the same stock. A->B C Sample A: Control Store under recommended conditions (0-8°C, sealed, dark). B->C D Sample B: Test Store under ambient lab conditions (e.g., 20-25°C, on benchtop). B->D E Step 3: Incubate Store both samples for a defined period (e.g., 4 weeks). C->E D->E F Step 4: Final Analysis (T=4 weeks) Re-analyze purity of both Sample A and Sample B via HPLC under identical conditions. E->F G Step 5: Compare Results - Purity(A) vs. Purity(Baseline) - Purity(B) vs. Purity(A) F->G H Conclusion: Stable Purity(A) and Purity(B) are unchanged from baseline. G->H No significant change I Conclusion: Potentially Unstable Purity(B) < Purity(A). Compound is sensitive to ambient conditions. G->I Significant change

Caption: Experimental workflow for a short-term stability assessment.

Detailed Steps:

  • Baseline Analysis (T=0): Dissolve a small amount of the compound and analyze its purity using a validated HPLC method. Record the purity percentage and retain the chromatogram.

  • Sample Preparation: Prepare two separate aliquots of the solid compound in identical vials.

    • Sample A (Control): Seal the vial tightly and store it under the recommended conditions (0-8 °C, protected from light).[1][2]

    • Sample B (Test): Seal the vial and leave it on the lab bench, exposing it to ambient temperature and light.

  • Incubation: Leave both samples for a predetermined period, such as 2-4 weeks.

  • Final Analysis: After the incubation period, analyze the purity of both Sample A and Sample B using the exact same HPLC method as the baseline analysis.

  • Data Interpretation:

    • If there is no significant difference in purity between the baseline, Sample A, and Sample B, the compound is stable under your laboratory's ambient conditions for that time period.

    • If the purity of Sample A remains high but the purity of Sample B has decreased, it confirms that the compound is sensitive to ambient conditions and must be stored properly at all times.

    • If the purity of both samples has decreased, it may indicate an issue with the entire batch.

References

managing the formation of isomeric byproducts in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Isomeric Byproducts for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazole synthesis. As a Senior Application Scientist, I understand that controlling the formation of isomeric byproducts is one of the most critical challenges in synthesizing substituted pyrazoles, especially for applications in medicinal chemistry where a specific regioisomer is often the active pharmaceutical ingredient. This guide is designed to provide you with in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you achieve high regioselectivity in your reactions.

Troubleshooting Guide: Isomer Formation Issues

This section addresses specific problems you might encounter during your experiments. Each issue is followed by a systematic approach to diagnosis and resolution.

Issue 1: My reaction is producing a mixture of regioisomers. How do I isolate the desired product and prevent its formation in the future?

Symptoms:

  • ¹H NMR or ¹³C NMR spectra show duplicate sets of peaks corresponding to more than one isomer.

  • LC-MS analysis reveals multiple peaks with the same mass-to-charge ratio.

  • Thin-layer chromatography (TLC) shows multiple spots that are often difficult to separate.[1]

  • The isolated solid has a broad melting point range.[1]

Root Cause Analysis: The formation of regioisomers is a common outcome when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, such as in the classical Knorr pyrazole synthesis.[2][3][4][5] The substituted hydrazine has two non-equivalent nitrogen atoms, and either one can initiate the nucleophilic attack on one of the two different carbonyl carbons of the dicarbonyl compound. This leads to two competing reaction pathways and, consequently, a mixture of isomeric products.[2][6][7]

Logical Troubleshooting Workflow

Here is a decision-making workflow to systematically address the issue of isomer formation.

G start Isomeric Mixture Detected (via NMR, LC-MS, TLC) confirm Step 1: Confirm Isomer Structures (NMR, MS, X-ray) start->confirm analyze Step 2: Analyze Reactant Properties (Steric & Electronic Effects) confirm->analyze modify Step 3: Modify Reaction Conditions analyze->modify sub_analyze1 Identify most electrophilic carbonyl (Cα vs Cγ). Electron-withdrawing groups (e.g., -CF3) activate the adjacent carbonyl. analyze->sub_analyze1 sub_analyze2 Assess steric hindrance. Bulky groups on the dicarbonyl or hydrazine will direct attack to the less hindered carbonyl. analyze->sub_analyze2 cond_solvent Change Solvent (e.g., Ethanol -> TFE/HFIP or DMAc) modify->cond_solvent cond_ph Adjust pH (Acidic vs. Neutral/Basic) modify->cond_ph cond_temp Vary Temperature modify->cond_temp separate Step 4: Separate Isomers (If modification is unsuccessful) cond_solvent->separate If selectivity is still low cond_ph->separate If selectivity is still low cond_temp->separate If selectivity is still low sub_separate1 Column Chromatography (Silica, Alumina, Reversed-Phase) separate->sub_separate1 sub_separate2 Fractional Recrystallization separate->sub_separate2

Caption: A troubleshooting workflow for managing isomeric byproducts.

Solutions & Protocols:

  • Chromatographic Separation: This is the most direct method for isolating your desired isomer from a mixture.[1]

    • Protocol: Use column chromatography with careful selection of the stationary phase (silica gel is common) and a gradient eluent system to effectively separate isomers. Reversed-phase chromatography can also be a powerful alternative.[1]

  • Strategic Modification of Reaction Conditions: This is key to preventing the formation of the unwanted isomer in subsequent reactions.

    • Solvent Choice: The solvent can dramatically influence the isomer ratio.[7][8] While ethanol is traditionally used, other solvents can offer superior regioselectivity.

      • Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve selectivity, often favoring the 5-arylpyrazole isomer when reacting with methylhydrazine. Their strong hydrogen-bonding capability is thought to stabilize one of the transition states preferentially.

      • Aprotic Dipolar Solvents: Solvents like N,N-dimethylacetamide (DMAc) have been shown to provide excellent yields and high regioselectivity, especially in acidic media.[3][4] In some cases, reactions in DMAc can yield selectivity of 98:2, whereas the same reaction in ethanol might produce an equimolar mixture.[3][9]

    • pH Control: The acidity of the reaction medium is a critical control parameter.[2][7]

      • Acidic Conditions: Adding a catalytic amount of acid (e.g., glacial acetic acid, HCl) can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.[10][11] This can sometimes reverse the selectivity compared to neutral conditions. The condensation of diketones with arylhydrazine hydrochloride in an acidic medium often leads to good yields and high regioselectivity.[3][9]

    • Temperature Optimization: Reaction temperature can affect the kinetic vs. thermodynamic control of the reaction, thereby influencing the isomer ratio.[8] While higher temperatures can speed up the reaction, they may decrease selectivity. Running the reaction at room temperature or even lower may favor the formation of a single isomer.[4]

Issue 2: My reaction is yielding the wrong regioisomer as the major product.

Symptoms:

  • Characterization data (e.g., NOE in NMR) confirms the major product is the undesired isomer.

Root Cause Analysis: The inherent electronic and steric properties of your starting materials are likely favoring the reaction pathway that leads to the undesired isomer under your current conditions.

Solutions:

  • Re-evaluate Electronic Effects: An electron-withdrawing group (like -CF₃) on the 1,3-dicarbonyl makes the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[7] If this is leading to the wrong isomer, you may need to rely on other factors to override this electronic preference.

  • Leverage Steric Hindrance: Introduce a bulky substituent on either the dicarbonyl compound or the hydrazine. This will sterically shield one of the reaction sites, directing the initial nucleophilic attack to the less hindered carbonyl group and favoring one isomeric product.[2][7]

  • Change the Nucleophile Delivery: Instead of using a free substituted hydrazine, consider using its hydrochloride salt. The change in the hydrazine's form can fundamentally alter the regiochemical outcome of the cyclocondensation.[12] For example, using arylhydrazine hydrochlorides can favor the 1,3-regioisomer, while the corresponding free hydrazine may lead exclusively to the 1,5-regioisomer.[12]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the Knorr pyrazole synthesis? A1: The regiochemical outcome is a delicate balance of three main factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it a more likely site for the initial attack.[2][7]

  • Steric Effects: The steric bulk of substituents on both the dicarbonyl and the hydrazine. A bulky group will hinder the approach of the nucleophile, forcing it to attack the less sterically congested carbonyl group.[2][7]

  • Reaction Conditions: This is often the most practical and powerful tool for controlling selectivity. Solvent, temperature, and pH can stabilize or destabilize reaction intermediates and transition states, thereby favoring one pathway over the other.[7][13]

Q2: Can you illustrate the competing reaction pathways that lead to isomer formation? A2: Certainly. The Knorr synthesis proceeds via a hydrazone intermediate. When using an unsymmetrical dicarbonyl (R¹ ≠ R³), the initial attack by the substituted hydrazine (R²-NH-NH₂) can occur at either carbonyl, leading to two different intermediates and, ultimately, two different pyrazole products.

Caption: Competing pathways in the Knorr pyrazole synthesis.

Q3: How does solvent choice impact the isomer ratio? Is there a table I can reference? A3: Solvent choice is critical. Polar protic solvents like ethanol are common but often give poor selectivity. Aprotic dipolar solvents and fluorinated alcohols can significantly enhance the formation of a single isomer.

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

1,3-Dicarbonyl Reactant Hydrazine Reactant Solvent Isomer Ratio (A : B) Reference
4,4,4-Trifluoro-1-aryl-1,3-butanedione Arylhydrazine Ethanol ~50 : 50 [3][9]
4,4,4-Trifluoro-1-aryl-1,3-butanedione Arylhydrazine DMAc (acidic) 98 : 2 [3][9]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione Methylhydrazine Ethanol 88 : 12
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione Methylhydrazine TFE 95 : 5

| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione| Methylhydrazine | HFIP | 97 : 3 | |

Note: Isomer A refers to the N-substituted nitrogen being adjacent to the aryl/furyl group, while Isomer B refers to it being adjacent to the CF₃ group.

Q4: Can I predict which isomer will be major before running the reaction? A4: A precise prediction is challenging as the outcome depends on the interplay of multiple factors. However, you can make an educated hypothesis based on these principles:

  • Hard and Soft Acid-Base (HSAB) Theory: The more electrophilic (harder) carbonyl carbon will preferentially react with the more nucleophilic (harder) nitrogen of the hydrazine.

  • Steric Dominance: In cases with very bulky substituents, steric hindrance is often the dominant factor, directing the reaction to the less crowded site.

  • Electronic Dominance: With strongly electron-withdrawing groups like trifluoromethyl (-CF₃), the electronic effect often dominates, activating the adjacent carbonyl for attack.[3][9]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Regioselectivity Control

This protocol provides a general guideline for synthesizing pyrazoles with improved regioselectivity using solvent and pH control.[2] Optimization for specific substrates is recommended.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine or its hydrochloride salt (1.1 eq)

  • Solvent of choice (e.g., DMAc, TFE, or Ethanol for comparison)

  • Catalytic acid (e.g., Glacial Acetic Acid, if not using a hydrochloride salt)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (e.g., DMAc, 10 mL per mmol of dicarbonyl) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • If using a free hydrazine, add a catalytic amount of glacial acetic acid (e.g., 3 drops).[11]

  • Add the substituted hydrazine or its hydrochloride salt (1.1 eq) to the solution. The addition can be done portion-wise or as a solution in the same solvent to control any exotherm.[13]

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).[4] Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum.

  • If the product remains in solution, pour the mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate the desired regioisomer.

Protocol 2: Analysis of Isomeric Ratio by ¹H NMR Spectroscopy

Procedure:

  • Obtain a high-resolution ¹H NMR spectrum of the crude reaction product.

  • Identify distinct, well-resolved peaks that are unique to each regioisomer. Protons on methyl groups or aromatic protons in unique environments are often ideal for this analysis.

  • Integrate the area of the selected peak for each isomer.

  • Calculate the isomeric ratio by comparing the integration values. For example, if a peak for isomer A has an integration of 3.00 and a corresponding peak for isomer B has an integration of 1.00, the ratio is 3:1 (or 75:25).

References

Validation & Comparative

A Comparative Analysis of Bioactivity: The Critical Role of the Sulfonamide Moiety in Transforming a Pyrazole Scaffold into Celecoxib

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships in COX-2 Inhibition

Introduction: From a Core Scaffold to a Selective Inhibitor

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant milestone in medicinal chemistry. These agents were designed to provide potent anti-inflammatory and analgesic effects while mitigating the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the homeostatic COX-1 enzyme.[1] Celecoxib (brand name Celebrex) is a archetypal example of this class, a diaryl-substituted pyrazole that has been widely used for treating various inflammatory conditions.[2][3]

However, the bioactivity of Celecoxib is not inherent to its pyrazole core alone. The specific arrangement of its functional groups dictates its potency and, crucially, its selectivity. This guide delves into a comparative analysis of the bioactivity of Celecoxib against its fundamental pyrazole scaffold, 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole . By examining this comparison, we can illuminate the profound impact of a single chemical moiety—the N-benzenesulfonamide group—on the compound's pharmacological profile. This exploration serves as a compelling case study in structure-activity relationships (SAR) for researchers and professionals engaged in drug discovery and development.

The central question we will address is: How does the addition of the 4-sulfamoylphenyl group to the N1 position of the pyrazole ring transform a simple heterocyclic compound into a highly potent and selective COX-2 inhibitor? We will dissect this through a review of their mechanisms of action and detailed protocols for comparative bioactivity assessment.

Molecular Structures: A Tale of Two Molecules

The structural difference between the two compounds is singular but profound. Celecoxib is chemically known as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.[2][4] The core scaffold, this compound, represents the foundational structure upon which Celecoxib is built.

CompoundChemical StructureKey Differentiating Feature
This compound (Scaffold)Lacks the N-benzenesulfonamide group.
Celecoxib (Drug)Contains a 4-sulfamoylphenyl group attached to the pyrazole nitrogen.

This seemingly minor addition is the cornerstone of Celecoxib's therapeutic efficacy.

Mechanism of Action: The Basis of COX-2 Selectivity

The anti-inflammatory effects of Celecoxib stem from its ability to selectively inhibit the COX-2 enzyme.[2][5] COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[1][6] While COX-1 is constitutively expressed and plays a role in gastric protection and platelet function, COX-2 is an inducible enzyme, with levels rising significantly during inflammation.[1]

The selectivity of Celecoxib for COX-2 is a direct result of its chemical structure. The active site of COX-2 contains a distinct hydrophilic side pocket that is absent in COX-1. Celecoxib's polar sulfonamide side chain fits snugly into this pocket, anchoring the drug and enabling potent inhibition.[3][5] The core pyrazole scaffold, lacking this sulfonamide "key," would not be able to engage this selective binding pocket and is therefore expected to exhibit significantly lower potency and selectivity for COX-2.

cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid (Released from phospholipids) COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Celecoxib Celecoxib (Selective Inhibitor) Celecoxib->COX2 Inhibits Pyrazole_Scaffold Pyrazole Scaffold (Non-selective/Weak Inhibitor) Pyrazole_Scaffold->COX2 Weakly Inhibits Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Figure 1: Simplified COX-2 signaling pathway showing the inhibitory action of Celecoxib.

Comparative Bioactivity I: Anti-inflammatory Potential

To quantitatively compare the bioactivity, a series of standardized in vitro and cell-based assays are necessary. These protocols provide a framework for evaluating the COX-2 inhibitory potential and anti-inflammatory effects.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant COX-1 and COX-2. A fluorometric approach is often preferred for its sensitivity and suitability for high-throughput screening.[7]

Causality: The objective is to determine the 50% inhibitory concentration (IC50) for each compound against each enzyme isoform. The ratio of IC50 (COX-1) / IC50 (COX-2) yields the Selectivity Index (SI), a critical measure of COX-2 specificity. A higher SI indicates greater selectivity.

Methodology:

  • Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in assay buffer. Prepare serial dilutions of this compound and Celecoxib (positive control) in DMSO, followed by a final dilution in assay buffer.

  • Reaction Setup: In a 96-well plate, add COX assay buffer, a COX cofactor solution, and the test compound or vehicle control (DMSO).

  • Enzyme Addition: Add either the COX-1 or COX-2 enzyme to the appropriate wells and pre-incubate for 10 minutes at 25°C to allow the inhibitor to bind.

  • Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid (the substrate) and a fluorometric probe. The probe reacts with the prostaglandin G2 intermediate to produce a fluorescent signal.[7]

  • Measurement: Immediately begin kinetic measurement of fluorescence intensity (λEx = 535 nm / λEm = 587 nm) using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and plot the results against the log of the inhibitor concentration to calculate the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Serial Dilutions of Test Compounds a1 Add Buffer, Cofactor, & Compound to Plate p1->a1 p2 Reconstitute COX-1 and COX-2 Enzymes a2 Add COX Enzyme & Pre-incubate p2->a2 a1->a2 a3 Initiate with Arachidonic Acid & Probe a2->a3 a4 Measure Fluorescence (Kinetic Read) a3->a4 d1 Calculate % Inhibition vs. Vehicle Control a4->d1 d2 Determine IC50 & SI d1->d2

Figure 2: Experimental workflow for the in vitro COX inhibition assay.

Expected Outcome Data:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
This compound >100 (Hypothetical)~50-100 (Hypothetical)~1-2
Celecoxib ~15-30~0.04-0.1>150

Note: These are representative values based on the known pharmacology of Celecoxib and related pyrazole derivatives. Actual experimental results would be required for definitive comparison.

Comparative Bioactivity II: Anticancer Potential

Beyond inflammation, COX-2 is often overexpressed in various cancers, and its inhibition has become a therapeutic strategy.[8] Celecoxib has been shown to induce apoptosis (programmed cell death) and inhibit tumor growth.[6] Pyrazole derivatives, as a class, are also widely investigated for their anticancer properties, often acting through apoptosis induction.[9][10][11][12]

Experimental Protocol: Cell Viability (MTT) and Apoptosis (Annexin V/PI) Assays

This two-part experiment first assesses the cytotoxicity of the compounds against a cancer cell line and then determines if the mechanism of cell death is apoptosis.

Causality: The MTT assay measures metabolic activity as an indicator of cell viability, yielding an IC50 value for cytotoxicity. The Annexin V/PI assay differentiates between healthy, apoptotic, and necrotic cells, providing a mechanistic understanding of the cytotoxic effect. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., MDA-MB-468 triple-negative breast cancer cells) in appropriate media until they reach ~80% confluency.[9]

  • Treatment: Seed cells into 96-well plates (for MTT) and 6-well plates (for apoptosis). After 24 hours, treat the cells with various concentrations of the pyrazole scaffold and Celecoxib for 24 or 48 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 3-4 hours.

    • Solubilize the resulting formazan crystals with DMSO or another suitable solvent.

    • Measure absorbance at ~570 nm. Cell viability is proportional to the absorbance. Calculate the cytotoxic IC50.

  • Apoptosis Assay (Flow Cytometry):

    • Harvest the cells from the 6-well plates.

    • Wash the cells with PBS and resuspend in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark for 15 minutes.

    • Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

Expected Outcome Data:

CompoundCytotoxic IC50 (µM) on MDA-MB-231Apoptosis Induction
This compound Variable (Potentially active)Likely, dose-dependent
Celecoxib Established activityYes, via caspase activation pathways

Many pyrazole derivatives show potent anticancer activity independent of COX-2 inhibition, sometimes by targeting other pathways like tubulin polymerization.[10] Therefore, it is plausible that the core scaffold could exhibit significant cytotoxicity, though its specific mechanism might differ from the COX-2-dependent and independent pathways of Celecoxib.

Synthesis and Conclusion: The Decisive Role of a Functional Group

This comparative guide illustrates a fundamental principle of drug design: a molecule's bioactivity is exquisitely sensitive to its structure. The core scaffold, this compound, belongs to a class of heterocycles known for a wide range of biological activities, including potential anti-inflammatory and anticancer effects.[13][14][15] However, it lacks the specific structural feature required for potent and selective inhibition of the COX-2 enzyme.

The addition of the 4-sulfamoylphenyl moiety transforms this scaffold into Celecoxib. This group acts as a molecular anchor, binding to a unique side pocket in the COX-2 active site, thereby conferring high-affinity binding and remarkable selectivity over the COX-1 isoform.[3][4] This strategic modification is what elevates the compound from a generic bioactive scaffold to a targeted therapeutic agent.

For researchers in drug development, this comparison underscores the importance of rational design and the power of structure-activity relationship studies. While the pyrazole scaffold may serve as a promising starting point for discovering new bioactive agents, it is the targeted functionalization—in this case, the addition of the benzenesulfonamide group—that unlocks the specific pharmacological profile of a successful drug like Celecoxib.

References

In Vivo Validation of the Anti-Inflammatory Efficacy of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vivo validation framework for the novel anti-inflammatory compound 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole, hereafter referred to as "Compound P". The study design is centered on a direct comparison with established non-steroidal anti-inflammatory drugs (NSAIDs): Indomethacin, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor. The primary model for this evaluation is the widely accepted carrageenan-induced paw edema model in rats, a standard for acute inflammation assessment.[1][2][3]

The core objective is to furnish researchers, scientists, and drug development professionals with a robust, scientifically-grounded protocol to ascertain the anti-inflammatory potency and potential mechanism of action of Compound P.

Introduction: The Rationale for Pyrazole-Based Anti-Inflammatory Agents

Pyrazole derivatives have long been a cornerstone in the development of anti-inflammatory therapeutics.[4][5] Their unique heterocyclic structure allows for potent and selective interaction with key inflammatory enzymes. A prominent example is Celecoxib, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, a selective COX-2 inhibitor that features a similar pyrazole core to Compound P.[6] The inflammatory cascade is a complex process involving various mediators, with prostaglandins playing a pivotal role.[7] Prostaglandins are synthesized by cyclooxygenase (COX) enzymes, which have two main isoforms: COX-1, constitutively expressed and involved in physiological functions, and COX-2, which is inducible during inflammation.[8] Selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors like Indomethacin.[9][10]

Compound P, sharing key structural motifs with Celecoxib, is hypothesized to exert its anti-inflammatory effects through the selective inhibition of COX-2. This guide outlines the in vivo experiments designed to test this hypothesis and to quantify its efficacy relative to both selective and non-selective NSAIDs.

Comparative In Vivo Efficacy Assessment: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a classic and highly reproducible model of acute inflammation, making it ideal for screening new anti-inflammatory agents.[1][11][12] The inflammatory response to carrageenan is biphasic. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 1.5 hours) involves the production of prostaglandins, mediated by COX-2.[2][11] By evaluating the reduction in paw edema during the later phase, we can specifically assess the efficacy of inhibitors of prostaglandin synthesis.

The following diagram illustrates the workflow for the in vivo comparative study.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment & Induction Phase cluster_2 Data Collection & Analysis acclimatization Animal Acclimatization (Wistar Rats, 180-200g) grouping Randomization into Groups (n=6 per group) acclimatization->grouping fasting Overnight Fasting grouping->fasting dosing Oral Administration (Vehicle, Compound P, Controls) fasting->dosing induction Carrageenan Injection (0.1 mL, 1% solution) dosing->induction 1 hour post-dosing measurement Paw Volume Measurement (Plethysmometer) Timepoints: 0, 1, 2, 3, 4, 5 hours induction->measurement calculation Edema Volume & % Inhibition Calculation measurement->calculation stats Statistical Analysis (ANOVA with post-hoc test) calculation->stats

Caption: Experimental workflow for the carrageenan-induced paw edema model.

  • Animals: Male Wistar rats (180-200 g) are used. Animals are acclimatized for one week before the experiment.

  • Grouping: Rats are randomly divided into five groups (n=6 per group):

    • Group I (Control): Vehicle (0.5% Sodium Carboxymethyl Cellulose).

    • Group II (Positive Control 1): Indomethacin (10 mg/kg, p.o.).[9]

    • Group III (Positive Control 2): Celecoxib (30 mg/kg, p.o.).[8]

    • Group IV (Test Group 1): Compound P (15 mg/kg, p.o.).

    • Group V (Test Group 2): Compound P (30 mg/kg, p.o.).

  • Dosing: Test compounds and vehicle are administered orally (p.o.) 1 hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[11]

  • Measurement of Paw Edema: The volume of the injected paw is measured at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection using a digital plethysmometer.[1]

  • Data Analysis:

    • The increase in paw volume (edema) is calculated by subtracting the initial paw volume (at 0 hour) from the paw volume at each subsequent time point.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100[3]

    • Data are expressed as mean ± SEM. Statistical significance is determined using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test). A p-value < 0.05 is considered statistically significant.

The following tables summarize the expected outcomes of the in vivo study, demonstrating the potential efficacy of Compound P.

Table 1: Effect of Compound P on Carrageenan-Induced Paw Edema Volume (mL)

Treatment Group (Dose)0 hr1 hr2 hr3 hr4 hr5 hr
Vehicle Control 1.25±0.041.65±0.061.98±0.072.25±0.082.15±0.072.05±0.06
Indomethacin (10 mg/kg) 1.24±0.031.40±0.051.55±0.061.62±0.051.60±0.061.58±0.05
Celecoxib (30 mg/kg) 1.26±0.041.55±0.051.68±0.061.75±0.071.70±0.061.65±0.06
Compound P (15 mg/kg) 1.25±0.031.60±0.061.80±0.071.90±0.081.85±0.071.80±0.07
Compound P (30 mg/kg) 1.24±0.041.50±0.051.65±0.061.72±0.061.68±0.051.63±0.05

Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.

Table 2: Percentage Inhibition of Paw Edema by Compound P at 3 Hours

Treatment Group (Dose)Mean Edema at 3 hr (mL)% Inhibition
Vehicle Control 1.00-
Indomethacin (10 mg/kg) 0.3862.0%
Celecoxib (30 mg/kg) 0.4951.0%
Compound P (15 mg/kg) 0.6535.0%
Compound P (30 mg/kg) 0.4852.0%
Mechanistic Insights: The COX-2/NF-κB Signaling Axis

The anti-inflammatory effects of pyrazole-based inhibitors like Celecoxib are primarily attributed to the inhibition of COX-2, which in turn blocks the synthesis of pro-inflammatory prostaglandins.[8][10] Furthermore, there is evidence that some COX-2 inhibitors can modulate the NF-κB signaling pathway, a key regulator of inflammatory gene expression.[7][10] The hypothesized mechanism of action for Compound P is illustrated below.

G stimuli Inflammatory Stimuli (e.g., Carrageenan) pla2 Phospholipase A2 stimuli->pla2 nfkb_path NF-κB Pathway stimuli->nfkb_path activates membrane Cell Membrane aa Arachidonic Acid pla2->aa releases cox2 COX-2 aa->cox2 pgs Prostaglandins (PGE2) cox2->pgs synthesizes inflammation Inflammation (Edema, Pain) pgs->inflammation mediate compound_p Compound P compound_p->cox2 inhibits compound_p->nfkb_path may inhibit pro_inflam_genes Pro-inflammatory Genes (e.g., COX-2, iNOS) nfkb_path->pro_inflam_genes upregulates pro_inflam_genes->cox2

Caption: Hypothesized mechanism of action for Compound P.

Discussion and Interpretation of Results

Based on the hypothetical data, Compound P demonstrates a dose-dependent anti-inflammatory effect in the carrageenan-induced paw edema model. At a dose of 30 mg/kg, its efficacy is comparable to that of Celecoxib (30 mg/kg), suggesting a potent inhibitory activity. The significant reduction in edema, particularly in the later phases of the inflammatory response (2-5 hours), strongly supports the hypothesis that Compound P acts by inhibiting prostaglandin synthesis.[9]

The comparison with Indomethacin, a non-selective COX inhibitor, provides a benchmark for overall anti-inflammatory potency. The similar efficacy of Compound P (at 30 mg/kg) to Celecoxib suggests a potential COX-2 selective mechanism. To confirm this, further ex vivo or in vitro enzyme assays would be required to determine the IC50 values for both COX-1 and COX-2.

Conclusion

This guide outlines a comprehensive and robust in vivo strategy for validating the anti-inflammatory efficacy of the novel pyrazole derivative, this compound (Compound P). The carrageenan-induced paw edema model, in conjunction with established positive controls like Indomethacin and Celecoxib, provides a clear and comparative assessment of its potency. The presented data, though hypothetical, illustrates a promising anti-inflammatory profile for Compound P, warranting further investigation into its precise mechanism of action and therapeutic potential.

References

A Comparative Guide to the Synthesis of 3,5-Disubstituted Pyrazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its diverse biological activities. Among these, 3,5-disubstituted pyrazoles are of particular interest, offering a versatile platform for developing new therapeutic agents. The strategic placement of substituents at these positions significantly influences the molecule's pharmacological profile. Consequently, the efficient and regioselective synthesis of these compounds is a critical focus for researchers in drug discovery and development.

This guide provides a comparative analysis of the most prominent synthetic routes to 3,5-disubstituted pyrazoles. We will delve into the mechanistic underpinnings of each method, present representative experimental protocols, and offer a critical evaluation of their respective strengths and limitations to aid in the selection of the most appropriate synthetic strategy.

The Classic Approach: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains a widely utilized and straightforward method for constructing the pyrazole ring.[1][2] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[1][3]

Mechanistic Insights

The reaction proceeds through an initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring.[4][5] The use of an acid catalyst protonates a carbonyl group, enhancing its electrophilicity for the initial attack by the hydrazine.[3][4]

Knorr_Mechanism 1,3-Dicarbonyl R1-C(=O)-CH2-C(=O)-R2 Intermediate_A R1-C(OH)(NH-NH-R3)-CH2-C(=O)-R2 1,3-Dicarbonyl->Intermediate_A + Hydrazine Hydrazine H2N-NH-R3 Intermediate_B R1-C(=N-NH-R3)-CH2-C(=O)-R2 Intermediate_A->Intermediate_B - H2O Intermediate_C Cyclic Intermediate Intermediate_B->Intermediate_C Intramolecular Cyclization Pyrazole 3,5-Disubstituted Pyrazole Intermediate_C->Pyrazole - H2O

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

Key Advantages & Disadvantages

A significant drawback of the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds, as it often leads to the formation of a mixture of two regioisomers, complicating purification and reducing the yield of the desired product.[1][6] However, the ready availability of a wide range of starting materials and the simplicity of the procedure contribute to its continued popularity.[6] Yields are typically in the range of 70-95%.[6]

Representative Experimental Protocol: Synthesis of 1,3,5-substituted pyrazoles[1]
  • To a solution of a 1,3-diketone (1 mmol) in a suitable solvent such as ethanol, add the desired phenylhydrazine (1 mmol).

  • The reaction can be catalyzed by a small amount of acid (e.g., glacial acetic acid) or base.[1][7] More recently, catalysts like nano-ZnO have been employed to improve yields and reaction times.[1]

  • The reaction mixture is typically heated under reflux for several hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction. Purification is often achieved by recrystallization.

Synthesis from α,β-Unsaturated Carbonyls

Another classical approach involves the reaction of α,β-unsaturated aldehydes or ketones, such as chalcones, with hydrazines.[6] This method proceeds in two distinct steps: the initial formation of a pyrazoline intermediate, followed by an oxidation step to furnish the aromatic pyrazole.[6]

Mechanistic Insights

The reaction begins with a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization and dehydration to form the non-aromatic pyrazoline ring. A subsequent oxidation step is required to introduce the second double bond and achieve aromatization.

Chalcone_to_Pyrazole Chalcone Ar1-CH=CH-C(=O)-Ar2 Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline + Hydrazine - H2O Hydrazine H2N-NH-R Pyrazole 3,5-Disubstituted Pyrazole Pyrazoline->Pyrazole + Oxidation Oxidation [O]

Caption: Two-step synthesis of pyrazoles from chalcones.

Key Advantages & Disadvantages

The wide availability of α,β-unsaturated carbonyls is a major advantage of this route.[6] However, the necessity of a separate oxidation step adds complexity to the overall process and may require harsh reagents.[6] Typical yields for this two-step process range from 66-88%.[6]

Representative Experimental Protocol: Synthesis of a Trisubstituted Pyrazole from a Chalcone[6]
  • Dissolve the chalcone (1 mmol) in ethanol (5 mL) in a round-bottom flask.

  • Add phenylhydrazine (1 mmol) dropwise to the solution.

  • Heat the reaction mixture at 80 °C under reflux for 4 hours, monitoring the progress by TLC.

  • After completion, pour the reaction mixture into ice-cold water to precipitate the pyrazoline intermediate.

  • Isolate the pyrazoline by filtration and then subject it to oxidation using a suitable oxidizing agent (e.g., bromine in a suitable solvent) to afford the final pyrazole product.

The Regioselective Power of 1,3-Dipolar Cycloaddition

1,3-Dipolar cycloaddition reactions offer a powerful and highly regioselective strategy for the synthesis of 3,5-disubstituted pyrazoles, overcoming the primary limitation of the Knorr synthesis.[6][8] A common approach is the Huisgen [3+2] cycloaddition of a nitrile imine with an alkyne or an alkyne surrogate.[6]

Mechanistic Insights

Nitrile imines are typically generated in situ from hydrazonoyl halides in the presence of a base.[6] These reactive intermediates then readily undergo a [3+2] cycloaddition with a dipolarophile, such as an alkyne, to form the pyrazole ring in a single, concerted step. This high degree of regioselectivity is a key feature of this method.[8]

Dipolar_Cycloaddition Hydrazonoyl_Halide Ar1-C(X)=N-NH-Ar2 Nitrile_Imine [Ar1-C≡N+-N--Ar2] Hydrazonoyl_Halide->Nitrile_Imine + Base - HX Base Base Pyrazole 3,5-Disubstituted Pyrazole Nitrile_Imine->Pyrazole + Alkyne [3+2] Cycloaddition Alkyne R1-C≡C-R2

Caption: 1,3-Dipolar cycloaddition route to pyrazoles.

Key Advantages & Disadvantages

The primary advantage of this method is its excellent regioselectivity, allowing for the unambiguous synthesis of a single pyrazole isomer.[9] The reactions are often performed under mild, base-mediated conditions at room temperature.[6] However, the synthesis of the requisite hydrazonoyl halides or other nitrile imine precursors may add extra steps to the overall synthetic sequence. Yields for this method are generally high, often in the 70-86% range.[6]

Modern Approaches: Transition-Metal-Catalyzed Syntheses

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of pyrazoles, offering novel reaction pathways with high efficiency and selectivity.[10][11] One notable example is the copper-promoted aerobic oxidative [3+2] cycloaddition of hydrazines and propiolates.[10]

Mechanistic Insights

These reactions often proceed through pathways that are inaccessible under traditional thermal conditions. For instance, in the copper-catalyzed reaction, the metal center can coordinate to the reactants, facilitating the cycloaddition and subsequent oxidation steps.[10] These methods often exhibit excellent functional group tolerance.[10]

Key Advantages & Disadvantages

Transition-metal-catalyzed methods can provide access to polysubstituted pyrazoles with good regioselectivity under relatively mild conditions.[10] However, the cost and potential toxicity of the metal catalysts can be a drawback. Furthermore, optimization of the reaction conditions, including the choice of catalyst, ligand, and solvent, is often required.[10] Despite these challenges, the development of these methods represents a significant advancement in pyrazole synthesis.

Comparative Summary of Synthetic Routes

Synthetic Route Key Reactants Typical Conditions Yield Range Key Advantages Key Disadvantages
Knorr Pyrazole Synthesis 1,3-Dicarbonyl Compound, HydrazineAcid or base catalysis, often with heating[1][6]70-95%[6]Readily available starting materials, straightforward procedure[6]Lack of regioselectivity with unsymmetrical dicarbonyls[1][6]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, HydrazineTwo-step process: pyrazoline formation followed by oxidation[6]66-88%[6]Wide availability of starting materials (e.g., chalcones)[6]Requires an additional oxidation step, adding complexity[6]
1,3-Dipolar Cycloaddition Nitrile Imine (from Hydrazonoyl Halide), Alkyne/Alkyne SurrogateBase-mediated, often at room temperature[6]70-86%[6]High regioselectivity, mild reaction conditions[6][9]May require synthesis of precursors (e.g., hydrazonoyl halides)
Transition-Metal-Catalyzed Cycloaddition Hydrazine, Propiolate, Metal Catalyst (e.g., Copper)Aerobic oxidation, base[10]Moderate to good[10]Good functional group tolerance, high regioselectivity[10]Cost and toxicity of metal catalyst, requires optimization[10]

Conclusion and Future Outlook

The synthesis of 3,5-disubstituted pyrazoles continues to be an active area of research, driven by the significant role of these heterocycles in medicinal chemistry. While classical methods like the Knorr synthesis remain valuable for their simplicity, modern approaches such as 1,3-dipolar cycloadditions and transition-metal-catalyzed reactions offer superior control over regioselectivity, which is often a critical consideration in drug design.

Future trends will likely focus on the development of more sustainable and efficient synthetic methodologies. This includes the use of greener solvents, catalyst-free conditions, and flow chemistry to enable the scalable and environmentally friendly production of these important pharmaceutical building blocks.[12] The continued exploration of novel multicomponent reactions will also undoubtedly lead to new and innovative ways to access diverse and complex 3,5-disubstituted pyrazoles.[1]

References

A Comparative Guide to Pyrazole-Based Kinase Inhibitors: The Case of the 3-(Aryl)-5-(Trifluoromethyl)-1H-Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to form the structural basis of a wide array of biologically active compounds.[1][2] Its synthetic accessibility and versatile nature have made it a focal point in the development of targeted therapies, particularly protein kinase inhibitors (PKIs).[2][3] Protein kinases, enzymes that regulate the majority of cellular processes, are frequently dysregulated in diseases like cancer and inflammatory disorders, making them prime therapeutic targets.[4]

This guide provides a comparative analysis of kinase inhibitors built upon the pyrazole framework. We will begin with an in-depth look at the 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole scaffold, a core component of the well-known anti-inflammatory drug Celecoxib, and explore its off-target kinase inhibitory activities. We will then objectively compare this scaffold's performance against other prominent, FDA-approved pyrazole-based drugs—Ruxolitinib and Crizotinib —which were designed as dedicated kinase inhibitors. This comparison will highlight how subtle modifications to the pyrazole core can dramatically shift therapeutic action from anti-inflammatory to anti-cancer, underscoring the scaffold's versatility.

This document is intended for researchers, scientists, and drug development professionals, providing not only comparative data but also detailed experimental protocols to empower further investigation in the field.

Section 1: The this compound Scaffold and its Kinase Activity

The this compound moiety is the central structure of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory properties.[5][6] While its primary mechanism of action involves blocking prostaglandin synthesis, compelling evidence reveals that Celecoxib and its analogs exert anti-cancer effects through COX-2-independent mechanisms.[7][8] One of the most significant of these is the direct inhibition of protein kinases.

Primary Off-Target Kinase: 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1)

Research has identified 3-phosphoinositide-dependent protein kinase-1 (PDK1) as a key off-target of Celecoxib.[7][9] PDK1 is a master kinase in the PI3K/Akt signaling pathway, a critical cascade that promotes cell survival, proliferation, and growth.[7] By inhibiting PDK1, Celecoxib can trigger apoptosis (programmed cell death) in cancer cells.

  • Mechanism of Inhibition: Kinetic studies have shown that Celecoxib inhibits PDK1 by competing with ATP for binding to the kinase's active site.[7] This is a common mechanism for many kinase inhibitors. However, Celecoxib is a relatively weak PDK1 inhibitor, with an IC50 (the concentration required to inhibit 50% of the enzyme's activity) in the micromolar range (IC50 ≈ 48 μM).[7] This has spurred the development of Celecoxib analogs with optimized structures that exhibit far greater potency against PDK1, demonstrating the potential of this pyrazole scaffold for dedicated kinase inhibitor design.[7]

Affected Signaling Pathway: The PI3K/Akt/mTOR Cascade

The inhibition of PDK1 by a Celecoxib-like compound disrupts the entire PI3K/Akt signaling pathway. Normally, activation of receptor tyrosine kinases (RTKs) by growth factors leads to the activation of PI3K. PI3K then generates PIP3, a lipid second messenger that recruits both PDK1 and Akt to the cell membrane. PDK1 proceeds to phosphorylate and activate Akt. Activated Akt then influences a host of downstream targets, including mTOR, to suppress apoptosis and promote cell proliferation. By inhibiting PDK1, this entire pro-survival cascade is blocked.[9][10]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Inactive) PIP3->Akt Recruits pAkt Akt (Active) PDK1->pAkt Phosphorylates & Activates Downstream Downstream Targets (e.g., mTOR) pAkt->Downstream Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Survival Cell Survival & Proliferation Downstream->Survival Inhibitor 3-(Aryl)-5-(CF3)-Pyrazole (e.g., Celecoxib Analog) Inhibitor->PDK1 Inhibits

Figure 1: PI3K/Akt Signaling Pathway Inhibition.

Section 2: Comparative Analysis with Dedicated Pyrazole-Based Kinase Inhibitors

To understand the versatility of the pyrazole scaffold, we now compare the Celecoxib core structure with two FDA-approved, pyrazole-containing cancer therapeutics: Ruxolitinib and Crizotinib.[4]

Ruxolitinib: A JAK1/2 Inhibitor

Ruxolitinib is a potent inhibitor of Janus kinases, specifically JAK1 and JAK2.[2] These kinases are central to the JAK/STAT signaling pathway, which is crucial for mediating signals from cytokines and growth factors involved in hematopoiesis and immune response.[11] Dysregulation of this pathway is a key factor in myeloproliferative neoplasms.

  • Mechanism and Pathway: Ruxolitinib functions as an ATP-competitive inhibitor of JAK1 and JAK2. By blocking their activity, it prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This, in turn, prevents the translocation of STATs to the nucleus and the subsequent transcription of target genes that drive cell proliferation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT (Inactive) JAK->STAT Phosphorylates pSTAT STAT (Active/Phosphorylated) Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Transcription Initiates Inhibitor Ruxolitinib Inhibitor->JAK Inhibits

Figure 2: JAK/STAT Signaling Pathway Inhibition.
Crizotinib: A Multi-Targeted ALK and MET Inhibitor

Crizotinib is a powerful inhibitor of multiple receptor tyrosine kinases, most notably Anaplastic Lymphoma Kinase (ALK) and MET.[4] Genetic rearrangements leading to the creation of ALK fusion proteins or amplification of the MET gene are oncogenic drivers in several cancers, including non-small cell lung cancer.

  • Mechanism and Pathway: Like the other inhibitors, Crizotinib is an ATP-competitive inhibitor. By binding to the kinase domain of ALK and MET, it blocks their autophosphorylation and activation. This shutdown prevents the activation of major downstream pro-survival pathways, including the PI3K/Akt cascade (as seen with PDK1) and the RAS/MAPK pathway, ultimately leading to the inhibition of cancer cell growth and survival.

Quantitative Comparison of Pyrazole-Based Inhibitors

The following table summarizes the key attributes of the discussed pyrazole-based inhibitors, illustrating the diverse targeting profiles achievable from a common scaffold.

FeatureCelecoxib ScaffoldRuxolitinibCrizotinib
Core Structure This compoundPyrrolo[2,3-d]pyrimidine with pyrazole side chain2-aminopyridine with pyrazole substitution
Primary Target(s) COX-2 (PDK1 as off-target)[6][7]JAK1 / JAK2[2]ALK / MET[4]
Potency (IC50) ~48,000 nM (PDK1)[7]~3 nM (JAK1/2)~20-60 nM (ALK/MET)
Therapeutic Area Anti-inflammatory, Cancer Prevention[6][7]Myeloproliferative Neoplasms[2]Non-Small Cell Lung Cancer[4]

Note: IC50 values can vary based on assay conditions. The values presented are for illustrative comparison.

Section 3: Experimental Protocols for Kinase Inhibitor Evaluation

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for characterizing and comparing kinase inhibitors. Here, we provide detailed, self-validating methodologies for determining inhibitor potency and cellular activity.

Protocol 1: In Vitro Kinase Activity Assay for IC50 Determination

This protocol describes a luminescence-based assay to determine the IC50 value of an inhibitor. The principle is to measure the amount of ADP produced in a kinase reaction; less ADP corresponds to greater inhibition.[12]

Causality Behind Experimental Choices:

  • DMSO for Compound Dilution: DMSO is a powerful aprotic solvent that can dissolve a wide range of organic compounds, making it ideal for creating stock solutions of inhibitors.

  • Pre-incubation of Inhibitor and Kinase: This step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring an accurate measurement of its inhibitory effect.

  • ATP Concentration: The concentration of ATP is typically kept at or near its Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.

  • Controls: A "no inhibitor" (DMSO only) control represents 0% inhibition, while a "no enzyme" control establishes the background signal.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test pyrazole compound in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).

  • Kinase Reaction:

    • In a 384-well white plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.

    • Add 2 µL of the target kinase (e.g., PDK1, JAK2) diluted in kinase assay buffer.

    • Incubate for 10 minutes at room temperature. This is the pre-incubation step.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.[13]

IC50_Workflow start Start prep Prepare Serial Dilution of Inhibitor in DMSO start->prep plate Plate Inhibitor/ DMSO Control prep->plate add_kinase Add Kinase & Pre-incubate plate->add_kinase add_atp Initiate Reaction (Add Substrate/ATP) add_kinase->add_atp incubate_rxn Incubate (e.g., 60 min, 30°C) add_atp->incubate_rxn adp_glo Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubate_rxn->adp_glo detect Generate Signal (Kinase Detection Reagent) adp_glo->detect read Measure Luminescence detect->read analyze Plot Data & Calculate IC50 read->analyze end End analyze->end

Figure 3: Workflow for IC50 Determination.
Protocol 2: Western Blot Analysis of Downstream Pathway Modulation

This protocol allows for the assessment of an inhibitor's effect on its target pathway within a cellular context. For example, to validate a PDK1 inhibitor, one would measure the change in the phosphorylation of its direct substrate, Akt.[14]

Causality Behind Experimental Choices:

  • Serum Starvation: Cells are often serum-starved before treatment to reduce the basal level of kinase activity in the signaling pathway, making the effects of stimulation and inhibition more pronounced.[15]

  • Phosphatase and Protease Inhibitors: These are critical components of the lysis buffer. Phosphatase inhibitors prevent the removal of phosphate groups from proteins, preserving their phosphorylation status for analysis.[16] Protease inhibitors prevent protein degradation after cell lysis.

  • Loading Control: Proteins like GAPDH or β-actin are used as loading controls. Their expression levels are generally stable, ensuring that any observed changes in the target protein are not due to variations in the amount of total protein loaded onto the gel.[14]

Methodology:

  • Cell Culture and Treatment:

    • Culture an appropriate cell line (e.g., PC-3 prostate cancer cells for PDK1/Akt pathway) to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Treat cells with various concentrations of the pyrazole inhibitor (or DMSO control) for a predetermined time (e.g., 2 hours).

    • If applicable, stimulate the pathway with a growth factor (e.g., IGF-1) for the last 15-30 minutes of treatment.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[16]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Akt).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • Strip the membrane and re-probe with an antibody for the total target protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH) for normalization.

    • Quantify band intensities to determine the ratio of phosphorylated protein to total protein.

Western_Blot_Workflow cluster_cell_bio Cell Biology cluster_biochem Biochemistry cluster_analysis Data Analysis cell_culture Cell Culture & Treatment cell_lysis Cell Lysis with Inhibitors cell_culture->cell_lysis quantify Protein Quantification cell_lysis->quantify sds_page SDS-PAGE quantify->sds_page transfer PVDF Transfer sds_page->transfer blocking Blocking (BSA) transfer->blocking probing Antibody Incubation (Primary & Secondary) blocking->probing detect ECL Detection probing->detect image Imaging & Quantification detect->image normalize Normalization to Loading Control image->normalize

Figure 4: Workflow for Western Blot Analysis.

Conclusion

The pyrazole scaffold is undeniably a powerful and versatile framework in the design of enzyme inhibitors. The comparison between the this compound core of Celecoxib and the structures of dedicated kinase inhibitors like Ruxolitinib and Crizotinib vividly illustrates this adaptability. While Celecoxib's primary role is in inflammation via COX-2 inhibition, its secondary, weaker activity against kinases like PDK1 reveals a latent potential that can be harnessed and dramatically amplified through targeted chemical modification. This leads to the generation of highly potent and selective molecules like Ruxolitinib and Crizotinib, which have become vital tools in oncology.

For researchers in drug development, this comparative analysis underscores a key principle: a privileged scaffold is not a final product but a starting point. Understanding the structure-activity relationships, target selectivity, and downstream cellular consequences—validated through robust experimental protocols—is paramount to transforming a versatile chemical core into a precision therapeutic. The continued exploration of the pyrazole scaffold promises to yield even more innovative and effective kinase inhibitors in the future.

References

A Comparative Guide to the Structure-Activity Relationship of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties and versatile synthetic accessibility have established it as a "privileged scaffold," a molecular framework that can bind to a variety of biological targets. This has led to the development of numerous FDA-approved drugs for a wide range of conditions, including inflammation, cancer, and cardiovascular disorders.[1][3][4]

At the heart of this guide is a specific and highly influential pyrazole derivative: the 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole scaffold. This core structure is the foundation of Celecoxib (SC-58635), a landmark non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[5] Understanding the structure-activity relationships (SAR) of this scaffold is crucial for researchers aiming to design novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides an in-depth analysis of the SAR for this class of compounds, compares their performance with alternative inhibitors, and offers detailed experimental protocols for their synthesis and evaluation.

Deciphering the Structure-Activity Relationship (SAR) of Diarylpyrazole Analogs

The therapeutic efficacy of the this compound scaffold is exquisitely sensitive to its substitution pattern. The SAR analysis reveals that specific functional groups at three key positions—N-1, C-3, and C-5—are critical for potent and selective biological activity, particularly for COX-2 inhibition.

The Critical Role of the N-1 Substituent for COX-2 Selectivity

The N-1 position of the pyrazole ring is arguably the most important locus for dictating selectivity for the COX-2 enzyme over its isoform, COX-1. The seminal work leading to the discovery of Celecoxib demonstrated that the introduction of a para-substituted benzenesulfonamide moiety at this position was key to achieving potent and selective COX-2 inhibition.[5]

Causality: The COX-2 active site possesses a hydrophilic side pocket that is absent in the COX-1 isoform. The sulfonamide (SO₂NH₂) group on the N-1 phenyl ring is perfectly positioned to form a hydrogen bond with the amino acid residues within this side pocket, anchoring the inhibitor and conferring high selectivity. In contrast, this interaction is sterically hindered in the narrower COX-1 active site.

Influence of the C-3 Aryl Group

The C-3 position is typically occupied by an aryl group, which contributes to the overall binding affinity through hydrophobic interactions within the enzyme's active site. In the case of Celecoxib, this is a 4-methylphenyl (p-tolyl) group.

  • Methyl Group: The para-methyl group on the C-3 phenyl ring is crucial for optimal activity. It is believed to occupy a small hydrophobic pocket, enhancing the binding affinity. Moving the methyl group to the meta or ortho position, or replacing it with hydrogen, generally leads to a decrease in inhibitory potency.[5]

  • Alternative Substituents: While the p-tolyl group is optimal, other small, lipophilic substituents at the para position can be tolerated. However, larger or more polar groups tend to diminish activity.

The Significance of the C-5 Trifluoromethyl Group

The C-5 position is occupied by a trifluoromethyl (-CF₃) group, a potent electron-withdrawing moiety.

  • Enhanced Acidity and Binding: The -CF₃ group increases the acidity of the N-1 proton of the pyrazole ring, which can influence the compound's pKa and its interaction with the target. More importantly, it is thought to engage in favorable interactions within a specific region of the COX-2 active site.

  • Metabolic Stability: Fluorinated groups are often introduced into drug candidates to enhance metabolic stability by blocking potential sites of oxidative metabolism.

The collective SAR data underscores a precise three-point pharmacophore model for high-affinity, selective COX-2 inhibition by this pyrazole class.

Caption: Key SAR points for 3,5-disubstituted pyrazole analogs.

Comparative Performance Data

To contextualize the performance of the this compound scaffold, the following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of Celecoxib and key analogs. The data clearly illustrates the principles outlined in the SAR discussion.

CompoundN-1 SubstituentC-3 SubstituentC-5 SubstituentCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (1i) 4-Sulfonamidophenyl4-Methylphenyl-CF₃0.0415375
Analog 1f4-Sulfonamidophenyl4-Fluorophenyl-CF₃0.057.6152
Analog (H)4-SulfonamidophenylPhenyl-CF₃0.3>100>333
Analog (SO₂Me)4-Methylsulfonephenyl4-Methylphenyl-CF₃0.13.232

Data synthesized from Penning et al., J. Med. Chem. 1997.[5]

The data highlights that the combination of a 4-sulfonamidophenyl group at N-1 and a 4-methylphenyl group at C-3 yields the highest potency and selectivity for COX-2. Replacing the sulfonamide with a methylsulfone (SO₂Me) or removing the methyl group from the C-3 phenyl ring reduces selectivity and/or potency.

Comparison with Alternative Scaffolds

While the 1,5-diarylpyrazole is a highly successful scaffold, other heterocyclic systems have been explored as inhibitors for similar targets.

  • Indazoles: The indazole scaffold, a bicyclic analog of pyrazole, has also been developed into potent kinase inhibitors. These compounds can maintain key hinge-binding interactions similar to pyrazoles but offer different vectors for substitution, potentially leading to altered selectivity profiles against targets like LRRK2 kinase.[6]

  • Pyrano[2,3-c]pyrazoles: Fused pyrazole systems, such as pyranopyrazoles, have been investigated as inhibitors of targets like VEGFR-2, demonstrating the versatility of the core pyrazole ring in creating rigid structures for different enzyme active sites.[7]

  • Other COX-2 Inhibitors: Other selective COX-2 inhibitors, such as Rofecoxib (Vioxx) and Valdecoxib (Bextra), are based on different core scaffolds (a furanone and an isoxazole, respectively), demonstrating that different molecular architectures can achieve the same therapeutic goal through binding to the same unique side pocket in the COX-2 enzyme.

The this compound scaffold offers a favorable balance of synthetic tractability, potent activity, and a well-understood mechanism for achieving selectivity, making it a continued focus of research.

Experimental Protocols

The following protocols are foundational for the synthesis and evaluation of novel analogs based on the diarylpyrazole scaffold.

General Synthesis of 1,5-Diaryl-3-(trifluoromethyl)pyrazole Analogs

This protocol describes the classical cyclocondensation reaction to form the pyrazole ring.

Synthesis_Workflow cluster_0 Step 1: Diketone Formation cluster_1 Step 2: Cyclocondensation start Substituted Acetophenone + Ethyl Trifluoroacetate base Base (e.g., NaOMe) in Solvent (e.g., MeOH) start->base diketone 1-Aryl-4,4,4-trifluoro- 1,3-butanedione base->diketone solvent Solvent (e.g., Ethanol) Heat (Reflux) diketone->solvent hydrazine Substituted Phenylhydrazine (e.g., 4-Sulfonamidophenylhydrazine) hydrazine->solvent product Final Product: 1,5-Diaryl-3-(trifluoromethyl)pyrazole solvent->product

Caption: General synthetic workflow for diarylpyrazole analogs.

Step-by-Step Protocol:

  • Synthesis of the 1,3-Diketone Intermediate:

    • To a solution of sodium methoxide in methanol, add the appropriate substituted acetophenone (e.g., 4'-methylacetophenone).

    • Slowly add ethyl trifluoroacetate to the mixture at room temperature.

    • Allow the reaction to stir for 12-24 hours until the starting material is consumed (monitor by TLC).

    • Acidify the reaction mixture with aqueous HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the resulting 1-aryl-4,4,4-trifluoro-1,3-butanedione intermediate by column chromatography or recrystallization.

  • Cyclocondensation to Form the Pyrazole Ring:

    • Dissolve the purified 1,3-diketone and the desired substituted phenylhydrazine hydrochloride (e.g., 4-hydrazinobenzenesulfonamide hydrochloride) in ethanol.

    • Heat the mixture to reflux for 4-8 hours.

    • Cool the reaction to room temperature, allowing the product to precipitate.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the final pyrazole analog.

In Vitro Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay provides a physiologically relevant method to determine the potency and selectivity of the synthesized compounds.

Principle: The assay measures the ability of a compound to inhibit the production of prostaglandins by COX-1 (measured as thromboxane B₂) and COX-2 (measured as prostaglandin E₂) in human whole blood.

Methodology:

  • COX-2 Assay:

    • Heparinized human whole blood is incubated with lipopolysaccharide (LPS) for 24 hours to induce the expression of the COX-2 enzyme.

    • Aliquots of the LPS-stimulated blood are then incubated with various concentrations of the test compound (or vehicle control) for 30 minutes.

    • The reaction is allowed to proceed, and plasma is collected by centrifugation.

    • Prostaglandin E₂ (PGE₂) levels in the plasma are quantified using a commercial ELISA kit.

  • COX-1 Assay:

    • Fresh heparinized human whole blood (without LPS stimulation) is incubated with various concentrations of the test compound (or vehicle control) for 30 minutes.

    • The blood is then allowed to clot for 1 hour at 37°C to stimulate COX-1 activity.

    • Serum is collected after centrifugation.

    • Thromboxane B₂ (TXB₂) levels in the serum are quantified using a commercial ELISA kit.

  • Data Analysis:

    • IC₅₀ values (the concentration of compound required to inhibit 50% of enzyme activity) are calculated for both COX-1 and COX-2 by plotting the percent inhibition against the log concentration of the test compound.

    • The COX-1/COX-2 selectivity index is calculated by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.

Conclusion and Future Directions

The this compound scaffold is a highly validated and privileged structure in medicinal chemistry, particularly for the development of selective COX-2 inhibitors. The SAR is well-defined, requiring a specific arrangement of a para-sulfonamidophenyl group at N-1, a small hydrophobic group like p-tolyl at C-3, and an electron-withdrawing trifluoromethyl group at C-5 for optimal potency and selectivity.[5]

Future research in this area could focus on:

  • Exploring Novel N-1 Substituents: Designing novel bioisosteres for the sulfonamide group that can maintain the key interactions with the COX-2 side pocket while potentially improving physicochemical properties or reducing off-target effects.

  • Targeting Other Enzymes: Leveraging the pyrazole core's versatility to design inhibitors for other clinically relevant targets, such as protein kinases, by modifying the substitution patterns to fit different active site topographies.[8][9]

  • Improving Pharmacokinetics: Fine-tuning the substituents to optimize absorption, distribution, metabolism, and excretion (ADME) properties, aiming to reduce the plasma half-life or alter metabolic pathways.[5]

By building upon the foundational SAR knowledge of this remarkable scaffold, researchers can continue to develop novel and improved therapeutic agents for a variety of diseases.

References

A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, optimizing a compound's metabolic stability is a critical hurdle in the progression from a promising lead to a viable clinical candidate. The pyrazole scaffold, a privileged structure in modern pharmacology, is frequently subjected to metabolic liabilities that can curtail its therapeutic potential. A powerful and widely adopted strategy to overcome these challenges is the strategic incorporation of fluorine.[1][2][3]

This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated versus non-fluorinated pyrazole compounds. We will delve into the mechanistic underpinnings of this strategy, present supporting data, and provide detailed experimental protocols to empower researchers to apply these principles in their own work.

The Rationale for Fluorination: More Than Just a Hydrogen Mimic

The introduction of fluorine into a molecule, often as a bioisosteric replacement for hydrogen, profoundly alters its physicochemical properties.[4] While fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), its extreme electronegativity (3.98 on the Pauling scale) is the source of its transformative effects. In the context of metabolic stability, two key consequences arise:

  • Enhanced C-F Bond Strength: The carbon-fluorine bond is significantly stronger and more polarized than a carbon-hydrogen bond. This inherent strength makes it substantially more resistant to enzymatic cleavage by oxidative enzymes, particularly the Cytochrome P450 (CYP450) superfamily, which are the primary drivers of Phase I metabolism.[5][6][7]

  • Electronic Modulation: Fluorine's powerful electron-withdrawing inductive effect can alter the pKa of nearby functional groups and modulate the electron density of aromatic systems.[5][8] This can disfavor the initial steps of oxidative metabolism, which often involve attack at electron-rich sites.[9]

By replacing a hydrogen atom at a known or suspected metabolic "soft spot" with fluorine, medicinal chemists can effectively "shield" the molecule from oxidative attack, thereby slowing its rate of clearance, extending its half-life, and improving its overall bioavailability.[6][10]

Metabolic Pathways: The Fate of Pyrazoles in the Body

The metabolic fate of pyrazole-containing compounds is primarily dictated by oxidation, mediated by CYP450 enzymes in the liver.[11][12] Common metabolic hotspots on a pyrazole scaffold or its substituents include:

  • Aromatic Hydroxylation: Oxidation of appended phenyl or other aromatic rings.

  • Alkyl Hydroxylation: Oxidation of alkyl side chains, particularly at benzylic or allylic positions.

  • N-dealkylation: Removal of alkyl groups attached to the pyrazole nitrogen atoms.

Fluorination serves as a robust defensive strategy against these pathways.

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Quantitative Comparison of Metabolic Stability

The most direct way to assess metabolic stability is through in vitro assays using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP450 enzymes.[13] The key parameters derived from these assays are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[10]

The table below summarizes illustrative data from such a study, comparing a hypothetical parent pyrazole compound with its strategically fluorinated analog.

CompoundStructure (Modification Site)t½ (min)CLint (µL/min/mg protein)Fold Improvement
Parent Pyrazole R = -H1592.4-
Fluorinated Analog R = -F> 60< 23.1> 4x

This is illustrative data based on typical experimental outcomes. Actual results will vary depending on the specific molecular scaffold and the position of fluorination.

Interpretation of Results: The data clearly demonstrates the profound impact of a single fluorine substitution. The non-fluorinated parent compound is rapidly metabolized, with a short half-life of 15 minutes. In contrast, the fluorinated analog shows significantly enhanced stability, with a half-life exceeding the 60-minute duration of the typical assay. This translates to at least a four-fold reduction in intrinsic clearance, predicting a much longer duration of action and higher exposure in vivo.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a standard, robust procedure for determining the metabolic stability of a compound using pooled human liver microsomes. The design ensures self-validation through the inclusion of positive and negative controls.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.

Materials and Equipment:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Test Compounds and Reference Controls (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation plates and sealing mats

  • Multichannel pipettes

  • Incubator/shaker set to 37°C

  • Centrifuge capable of holding 96-well plates

  • LC-MS/MS system for analysis[14][15]

G A 1. Reagent Preparation - Prepare buffer, microsome suspension - Prepare compound & control stocks B 2. Pre-incubation - Add microsomes & test compound to plate - Equilibrate at 37°C for 10 min A->B C 3. Initiate Reaction - Add NADPH regenerating system to start the reaction (T=0) B->C D 4. Time-Point Sampling - At T = 0, 5, 15, 30, 60 min... - Transfer aliquot to quenching plate C->D E 5. Quench Reaction - Quenching plate contains cold ACN + Internal Standard to stop metabolism & precipitate protein D->E F 6. Sample Processing - Seal, vortex, and centrifuge plate to pellet precipitated proteins E->F G 7. Analysis - Transfer supernatant to new plate - Analyze by LC-MS/MS F->G H 8. Data Interpretation - Plot ln(% remaining) vs. time - Calculate t½ and CLint G->H

Caption: A generalized workflow for an in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Thaw liver microsomes on ice and dilute to a working concentration of 0.5 mg/mL in cold phosphate buffer.[13] Keep the suspension on ice.

    • Prepare a 1 µM working solution of the test compound(s) and controls in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the quenching solution: ice-cold acetonitrile containing a suitable internal standard (e.g., a stable, structurally similar compound that does not interfere with the analyte peaks).

  • Incubation Procedure:

    • In a 96-well plate, add the 1 µM test compound solution.

    • Add the diluted microsomal suspension to each well. For negative controls ("-NADPH"), add buffer instead of the microsomal suspension.[13]

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except the "-NADPH" controls). This marks time T=0.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture from the incubation plate to a corresponding well in a deep-well collection plate containing 3-4 volumes of the ice-cold ACN/Internal Standard quenching solution.

    • The T=0 sample should be taken immediately after adding the NADPH solution.

  • Sample Processing:

    • Once all time points are collected, seal the collection plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes at 4°C) to pellet the precipitated microsomal proteins.

  • Analysis:

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard at each time point.[15]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the "% Parent Compound Remaining" versus time.

    • Determine the slope of the linear regression line. The elimination rate constant (k) is the negative of this slope.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume in µL / mg of microsomal protein in incubation) .[10]

Conclusion and Field-Proven Insights

The strategic incorporation of fluorine is an empirically validated and highly effective method for enhancing the metabolic stability of pyrazole-based drug candidates.[1][5][7] By blocking sites of CYP450-mediated oxidation, fluorination can dramatically increase a compound's half-life and reduce its intrinsic clearance, leading to improved pharmacokinetic profiles.[6][10]

However, it is crucial for researchers to understand that the benefits of fluorination are context-dependent. The position of fluorination is critical; it must be placed at a metabolically labile site without disrupting essential binding interactions with the therapeutic target. Furthermore, excessive fluorination can sometimes increase lipophilicity to undesirable levels or introduce new, unforeseen metabolic liabilities.[6]

Therefore, the rational design of fluorinated pyrazoles must be guided by a strong understanding of structure-activity relationships (SAR) and structure-metabolism relationships (SMR). The in vitro microsomal stability assay detailed here is an indispensable tool in this process, providing rapid, quantitative data to inform iterative cycles of molecular design and optimization. By integrating these principles and protocols, drug development professionals can more effectively harness the power of fluorine to create safer and more effective medicines.

References

independent replication of the reported biological effects of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Investigator's Guide to Verifying the Biological Effects of the 3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole Scaffold

This guide provides a framework for the independent replication and comparative analysis of the primary biological effects associated with the this compound chemical scaffold. This core structure is the foundation of Celecoxib (Celebrex®), a widely recognized nonsteroidal anti-inflammatory drug (NSAID)[1][2]. Consequently, the principal biological effect of this scaffold, when appropriately substituted, is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.

Our objective is to equip researchers, scientists, and drug development professionals with the necessary theoretical background and practical methodologies to independently verify these effects. This document is structured to provide not just protocols, but the scientific rationale behind them, ensuring that replication studies are both technically sound and contextually informed. We will compare the performance of this scaffold (represented by Celecoxib) against other selective and non-selective NSAIDs, supported by established experimental data.

Section 1: The Core Biological Effect - Selective COX-2 Inhibition

The therapeutic anti-inflammatory, analgesic, and antipyretic properties of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes[3][4]. There are two key isoforms of this enzyme:

  • COX-1 (Cyclooxygenase-1): This is a constitutively expressed enzyme found in most tissues. It plays a "housekeeping" role, producing prostaglandins that are crucial for maintaining the protective lining of the gastrointestinal tract, regulating renal blood flow, and mediating platelet aggregation[5][6].

  • COX-2 (Cyclooxygenase-2): This isoform is typically undetectable in most tissues. Its expression is induced by inflammatory stimuli such as cytokines and growth factors[6][7]. The prostaglandins produced by COX-2 are principal mediators of inflammation, pain, and fever[8].

The this compound scaffold, as part of the Celecoxib molecule, is designed for high-selectivity binding to the COX-2 enzyme. Its polar sulfonamide side chain fits into a hydrophilic side pocket present in the active site of COX-2, a feature absent in COX-1, thereby conferring its selectivity[7][9]. By selectively inhibiting COX-2, the production of inflammatory prostaglandins is reduced, while the homeostatic functions of COX-1 are largely spared. This targeted mechanism aims to provide anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs[7][10].

The following diagram illustrates the arachidonic acid pathway and the distinct roles of COX-1 and COX-2.

cluster_membrane Cell Membrane cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) Phospholipids Phospholipids PLA2 Phospholipase A₂ Phospholipids->PLA2 Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H₂ COX1->PGH2_1 Prostaglandins_1 Physiological Prostaglandins PGH2_1->Prostaglandins_1 Thromboxane_A2 Thromboxane A₂ PGH2_1->Thromboxane_A2 GI_Protection GI Mucosal Protection Prostaglandins_1->GI_Protection Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation PGH2_2 Prostaglandin H₂ COX2->PGH2_2 Prostaglandins_2 Inflammatory Prostaglandins PGH2_2->Prostaglandins_2 Inflammation Inflammation Prostaglandins_2->Inflammation Pain Pain Prostaglandins_2->Pain Fever Fever Prostaglandins_2->Fever

Caption: The Arachidonic Acid Cascade and roles of COX-1/COX-2.

Section 2: A Comparative Analysis of COX Inhibitors

To properly contextualize the biological effects of the this compound scaffold (via Celecoxib), it is essential to compare it against other NSAIDs with varying degrees of COX-2 selectivity. This comparison provides a basis for understanding its relative potency, selectivity, and potential therapeutic window.

CompoundClassMechanism of ActionKey Characteristics
Celecoxib Selective COX-2 Inhibitor~10-20 times more selective for COX-2 over COX-1[9].The only COX-2 inhibitor currently available in the U.S.[10]. Aims to reduce GI toxicity compared to non-selective NSAIDs[7].
Etoricoxib Selective COX-2 InhibitorHighly selective for COX-2 (~106 times more than for COX-1)[11].Approved in many countries outside the U.S. for arthritis and acute pain[12][13]. Rapid onset and long half-life allow for once-daily dosing[12][14].
Meloxicam Preferential COX-2 InhibitorPreferentially inhibits COX-2 over COX-1, but is not as selective as "coxibs"[5][15].Used for osteoarthritis and rheumatoid arthritis[16][17]. Offers a balance of efficacy with a better GI tolerability profile than many non-selective NSAIDs[15].
Diclofenac Non-selective NSAIDInhibits both COX-1 and COX-2 with relative equipotency[18].A potent NSAID with additional proposed mechanisms of action beyond COX inhibition[18][19][20]. Available in oral and topical formulations[21][22].
Naproxen Non-selective NSAIDA non-selective inhibitor of both COX-1 and COX-2 enzymes[3].A commonly used over-the-counter NSAID for pain and inflammation. Often used as a comparator in clinical trials for COX-2 inhibitors[23].

Section 3: Protocols for Independent Replication

This section provides detailed methodologies for conducting independent in vitro and in vivo experiments to validate and quantify the COX-2 inhibitory and anti-inflammatory effects of the target scaffold.

In Vitro Validation: COX-1/COX-2 Inhibition Assay

The foundational experiment to verify the mechanism of action is a direct enzymatic assay. This protocol allows for the determination of the half-maximal inhibitory concentration (IC₅₀) for both COX-1 and COX-2, from which a selectivity ratio can be calculated. The causality being tested is the direct inhibition of enzyme activity by the compound.

Prep 1. Reagent Preparation - Prepare Assay Buffer, Heme, Enzymes (COX-1, COX-2) - Dissolve Test Compound (e.g., Celecoxib) & Controls in DMSO - Perform Serial Dilutions Plate 2. Plate Setup (96-well) - Add Buffer, Heme, and Enzyme (COX-1 or COX-2) to wells - Add diluted Test Compound, Control Inhibitor, or Vehicle (DMSO) Prep->Plate Incubate1 3. Inhibitor Incubation - Incubate for 10-15 min at 37°C - Allows for inhibitor-enzyme binding Plate->Incubate1 React 4. Reaction Initiation & Incubation - Add Arachidonic Acid (Substrate) to all wells - Incubate for exactly 2 min at 37°C Incubate1->React Stop 5. Reaction Termination - Add Stop Solution (e.g., Stannous Chloride or HCl) - Stops enzymatic conversion of substrate React->Stop Detect 6. Detection - Quantify Prostaglandin (e.g., PGF₂α or PGE₂) produced - Use Enzyme Immunoassay (EIA) / Colorimetric method at specific wavelength Stop->Detect Analyze 7. Data Analysis - Calculate % Inhibition relative to Vehicle control - Plot dose-response curve and determine IC₅₀ value Detect->Analyze

Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.

Detailed Step-by-Step Methodology:

This protocol is adapted from commercially available COX inhibitor screening assay kits (e.g., Cayman Chemical, Item No. 760111)[24][25][26].

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0) and equilibrate to 37°C.

    • Prepare stock solutions of the test compound (e.g., Celecoxib) and reference inhibitors (one selective, one non-selective) in DMSO. Create a range of serial dilutions.

    • Prepare solutions of cofactors (e.g., Heme) and the substrate (Arachidonic Acid).

    • Dilute human recombinant COX-1 and COX-2 enzymes to the working concentration as per the manufacturer's instructions. Keep enzymes on ice.

  • Assay Plate Setup (96-well plate):

    • Designate wells for 100% initial activity (vehicle control), background, and various concentrations of the test compound for both COX-1 and COX-2 enzymes separately.

    • To each well, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Inhibitor Incubation:

    • Add the test compound dilutions or vehicle (DMSO) to the appropriate wells.

    • Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C. This pre-incubation step is critical as many NSAIDs exhibit time-dependent inhibition[24][27].

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate for a short, precise time (e.g., 2 minutes) at 37°C.

  • Reaction Termination:

    • Stop the reaction by adding a stop solution (e.g., saturated stannous chloride or 1 M HCl)[24][28].

  • Detection and Analysis:

    • Measure the amount of prostaglandin produced (e.g., PGE₂ or PGF₂α) using a suitable method, typically an enzyme immunoassay (EIA).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the COX-2 Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Representative In Vitro Data:

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)COX-2 Selectivity Index
Celecoxib ~15~0.04~375
Etoricoxib ~50~1.1~45
Meloxicam ~2.1~0.27~7.8
Diclofenac ~0.5~0.05~10
Naproxen ~0.9~1.3~0.7

(Note: IC₅₀ values can vary based on specific assay conditions. The data presented are representative values compiled from various literature sources for comparative purposes.)

In Vivo Validation: Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible model of acute inflammation used to assess the efficacy of anti-inflammatory drugs in vivo[29][30][31]. The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a direct measure of its anti-inflammatory activity.

Acclimatize 1. Animal Acclimatization & Grouping - Acclimatize rats/mice to lab conditions - Randomly assign to groups (Vehicle, Positive Control, Test Compound) Baseline 2. Baseline Measurement (Time 0) - Measure initial volume of the right hind paw - Use a plethysmometer Acclimatize->Baseline Dosing 3. Compound Administration - Administer Vehicle (e.g., saline), Positive Control (e.g., Indomethacin), or Test Compound (e.g., Celecoxib) via desired route (e.g., oral gavage) Baseline->Dosing Induction 4. Induction of Inflammation - 30-60 min post-dosing, inject 1% Carrageenan solution into the plantar surface of the right hind paw Dosing->Induction Wait 30-60 min (for absorption) Measure 5. Post-Induction Measurements - Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours post-carrageenan) - Use plethysmometer Induction->Measure Analyze 6. Data Analysis - Calculate paw edema (Vt - V0) - Calculate % Inhibition of edema for treated groups vs. vehicle group at each time point Measure->Analyze

Caption: Workflow for the in vivo Carrageenan-Induced Paw Edema Assay.

Detailed Step-by-Step Methodology:

This protocol is based on the method originally described by Winter et al. (1962)[29][32][33].

  • Animal Handling and Grouping:

    • Use adult male rats (e.g., Wistar or Sprague-Dawley, 150-200g). Allow animals to acclimatize for at least one week.

    • Fast the animals overnight before the experiment but allow free access to water.

    • Randomly divide animals into groups (n=6-8 per group): Vehicle control, Positive control (e.g., Indomethacin 5 mg/kg), and Test Compound groups (e.g., Celecoxib at various doses).

  • Baseline Measurement:

    • At time zero (T₀), measure the volume of the right hind paw of each animal using a digital plethysmometer. This serves as the baseline reading (V₀).

  • Compound Administration:

    • Administer the test compound, positive control, or vehicle via the desired route (typically oral gavage, p.o., or intraperitoneal, i.p.).

  • Induction of Edema:

    • At a set time after drug administration (e.g., 60 minutes for oral dosing to allow for absorption), inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar tissue of the right hind paw of each animal[31][33].

  • Measurement of Paw Volume:

    • Measure the paw volume (Vt) at hourly intervals for up to 5-6 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the paw edema at each time point: Edema = Vt - V₀.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

Representative In Vivo Data (at 3 hours post-carrageenan):

Compound (Dose)Route% Inhibition of Paw Edema
Celecoxib (10 mg/kg)p.o.~55-65%
Meloxicam (4 mg/kg)p.o.~50-60%
Diclofenac (5 mg/kg)p.o.~60-70%
Indomethacin (5 mg/kg)p.o.~65-75%

(Note: Efficacy can vary based on animal strain, specific protocol timings, and compound formulation. These values are representative for comparative purposes.)

Section 4: Interpretation and Conclusion

Successful independent replication of the biological effects of the this compound scaffold, represented by Celecoxib, should demonstrate two key findings:

  • In Vitro: A significantly lower IC₅₀ value for COX-2 compared to COX-1, confirming its selective inhibitory mechanism.

  • In Vivo: A dose-dependent reduction in carrageenan-induced paw edema, confirming its anti-inflammatory efficacy in a live model.

When comparing with other NSAIDs, the data should align with their known selectivity profiles. For instance, non-selective agents like Diclofenac and Naproxen should show comparable IC₅₀ values for both COX isoforms, while preferential inhibitors like Meloxicam should show a smaller, but still present, selectivity index compared to Celecoxib.

This guide provides a robust framework for such a validation. By understanding the causality behind the experimental choices and adhering to validated protocols, researchers can generate trustworthy and comparable data, contributing to the foundational knowledge of pharmacologically active compounds.

References

Comparative Analysis of COX-2 vs. COX-1 Selectivity: A Guide to Assessing 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the cyclooxygenase (COX) selectivity of the pyrazole derivative, 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole. We will delve into the rationale behind experimental design, present detailed protocols for robust characterization, and compare its potential activity profile against established non-steroidal anti-inflammatory drugs (NSAIDs).

The subject of this guide is a fascinating molecule. It represents the core heterocyclic scaffold of Celecoxib (SC-58635), a widely known selective COX-2 inhibitor[1][2]. However, it notably lacks the 1-phenylsulfonamide group, a moiety critical for the high-affinity and selective binding of Celecoxib to the COX-2 active site[2]. By assessing this analog, researchers can gain fundamental insights into the structure-activity relationships (SAR) that govern COX-2 selectivity, making this a valuable exercise for drug discovery and medicinal chemistry professionals.

Chapter 1: The Scientific Imperative for COX-2 Selectivity

The therapeutic action of NSAIDs hinges on their ability to inhibit COX enzymes. These enzymes exist in two primary isoforms with distinct physiological roles:

  • COX-1 (The "Housekeeping" Enzyme): Constitutively expressed in most tissues, COX-1 is responsible for producing prostaglandins that regulate crucial homeostatic functions, such as protecting the gastric mucosa and maintaining kidney blood flow[2][3].

  • COX-2 (The "Inflammatory" Enzyme): This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli like cytokines and endotoxins. Its upregulation at sites of inflammation leads to a surge in prostaglandins that mediate pain and swelling[3][4].

The ideal anti-inflammatory agent would selectively inhibit COX-2, quenching the inflammatory cascade without disrupting the protective functions of COX-1. This therapeutic principle drove the development of "coxib" drugs. Non-selective inhibitors, like Ibuprofen, block both enzymes, which can lead to well-documented gastrointestinal side effects[5]. Therefore, accurately quantifying a compound's inhibitory preference for COX-2 over COX-1 is a cornerstone of modern NSAID development.

The Cyclooxygenase Signaling Pathway

The biochemical cascade begins when an inflammatory stimulus triggers the enzyme Phospholipase A2 to release arachidonic acid from the cell membrane. COX-1 and COX-2 then catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2). This intermediate is subsequently converted by various tissue-specific synthases into a range of prostanoids, including prostaglandins and thromboxanes, which carry out the final biological effects[2].

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox Cyclooxygenase Enzymes cluster_inhibitors phospholipids Membrane Phospholipids AA Arachidonic Acid phospholipids->AA Phospholipase A2 (Stimulated by Cell Damage) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) Prostanoids_Homeostatic Prostaglandins / Thromboxane (GI Protection, Platelet Aggregation) PGH2->Prostanoids_Homeostatic Prostanoids_Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2->Prostanoids_Inflammatory COX1->PGH2 COX2->PGH2 Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2

Caption: The Prostaglandin Synthesis Pathway and Points of NSAID Inhibition.

Chapter 2: A Dual-Assay Strategy for Robust Selectivity Profiling

To generate a definitive selectivity profile, a multi-faceted approach is required. We advocate for a two-tiered system: a direct enzymatic assay for mechanistic clarity, followed by a more physiologically relevant cell-based assay for contextual validation.

  • Tier 1: Cell-Free In Vitro Enzyme Assay: This is the most direct method to measure the interaction between a compound and purified COX enzymes. It provides clean IC50 values (the concentration required to inhibit 50% of enzyme activity) without confounding biological factors like cell membrane permeability or protein binding. This assay is ideal for initial screening and for understanding the direct inhibitory potency of a compound[6][7].

  • Tier 2: Human Whole Blood Assay: This assay serves as a crucial secondary validation, providing a more clinically relevant assessment[8][9]. By using human whole blood, the assay inherently accounts for the influence of cellular uptake, plasma protein binding, and the presence of other blood components. It measures the inhibition of native COX-1 in platelets and induced COX-2 in monocytes, offering a powerful ex vivo model of the compound's potential in vivo activity[10][11].

This sequential workflow ensures that mechanistic data from the purified enzyme system is confirmed in a more complex biological matrix, providing a high degree of confidence in the final selectivity determination.

Workflow cluster_prep cluster_assays cluster_analysis Compound Prepare Test Compound Stock (3-phenyl-5-CF3-pyrazole) & Reference Stocks (Celecoxib, Ibuprofen) Assay1 Tier 1: Cell-Free Assay (Purified COX-1 & COX-2) Compound->Assay1 Assay2 Tier 2: Whole Blood Assay (Platelet COX-1 & Monocyte COX-2) Compound->Assay2 Calc Calculate IC50 Values (Dose-Response Curves) Assay1->Calc Mechanistic Potency Assay2->Calc Physiological Potency SI Determine Selectivity Index (SI = IC50_COX1 / IC50_COX2) Calc->SI Compare Comparative Analysis SI->Compare

Caption: High-Level Experimental Workflow for COX Selectivity Assessment.

Chapter 3: Detailed Experimental Protocols

The following protocols are self-validating systems. The inclusion of vehicle controls, positive controls (Celecoxib), and non-selective controls (Ibuprofen) is mandatory to ensure the integrity and reproducibility of the results.

Protocol 3.1: In Vitro Colorimetric COX Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits and measures the peroxidase component of COX activity[4][12]. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compounds, Celecoxib, and Ibuprofen (dissolved in DMSO)

  • Arachidonic Acid (substrate)

  • TMPD (colorimetric substrate)

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to standard laboratory procedures. Create a dilution series for each test compound and reference drug, typically from 0.01 µM to 100 µM.

  • Plate Setup: To the wells of a 96-well plate, add 150 µL of Assay Buffer and 10 µL of Heme.

  • Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

    • 100% Activity Wells: Add 10 µL of DMSO (vehicle).

    • Inhibitor Wells: Add 10 µL of the desired concentration from your compound dilution series.

    • Background Wells: Contain buffer and heme but no enzyme.

  • Pre-incubation: Shake the plate gently and incubate at 25°C for 15 minutes to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Add 20 µL of TMPD solution to all wells, followed immediately by 20 µL of Arachidonic Acid solution to initiate the reaction.

  • Detection: Shake the plate for 1 minute and immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the 100% activity (vehicle) control. Plot percent inhibition versus log[inhibitor] and use non-linear regression to calculate the IC50 value[5].

Protocol 3.2: Human Whole Blood Assay

This protocol measures COX-1 activity via thromboxane B2 (TXB2) production during blood clotting and COX-2 activity via prostaglandin E2 (PGE2) production after lipopolysaccharide (LPS) stimulation[8][11].

Materials:

  • Freshly drawn human venous blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks.

  • For COX-1: Glass tubes without anticoagulant.

  • For COX-2: Tubes containing heparin anticoagulant.

  • LPS (from E. coli)

  • Test compounds, Celecoxib, and Ibuprofen (dissolved in DMSO)

  • Centrifuge, incubators, and freezers

  • Commercial ELISA kits for TXB2 and PGE2

Procedure for COX-1 (Platelet) Activity:

  • Aliquot 1 mL of fresh, non-anticoagulated blood into glass tubes.

  • Immediately add 10 µL of the appropriate inhibitor concentration (or DMSO for vehicle control).

  • Incubate at 37°C for 1 hour to allow for clotting and thrombin-induced platelet activation.

  • Centrifuge at 2,000 x g for 10 minutes to separate the serum.

  • Collect the serum and store it at -80°C until analysis.

  • Measure the concentration of TXB2 in the serum using a commercial ELISA kit.

Procedure for COX-2 (Monocyte) Activity:

  • Aliquot 1 mL of heparinized blood into sterile polypropylene tubes.

  • Add 10 µL of the appropriate inhibitor concentration (or DMSO for vehicle control).

  • Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression.

  • Incubate at 37°C for 24 hours.

  • Centrifuge at 2,000 x g for 10 minutes to separate the plasma.

  • Collect the plasma and store it at -80°C until analysis.

  • Measure the concentration of PGE2 in the plasma using a commercial ELISA kit.

Data Analysis: For both assays, calculate the percent inhibition of TXB2 or PGE2 production at each inhibitor concentration relative to the vehicle control. Plot the data and determine IC50 values as described previously.

Chapter 4: Comparative Data Analysis

The ultimate goal is to determine the Selectivity Index (SI), calculated as the ratio of IC50 values:

Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)

A higher SI value signifies greater selectivity for inhibiting COX-2. An SI > 10 is generally considered significantly COX-2 selective.

Table 1: Comparative COX Inhibitory Profiles

The table below presents published data for reference compounds alongside illustrative, scientifically plausible data for the test compound. This hypothetical data reflects the expected outcome that the absence of the sulfonamide group would reduce both potency and selectivity compared to Celecoxib.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (SI)Data Source
Ibuprofen COX-1120.15 Published Data[13]
COX-280
Celecoxib COX-182~12 Published Data[13]
COX-26.8
This compound COX-1150~3 Illustrative Data
COX-250

Note: IC50 values are highly dependent on assay conditions. The data presented are from a human peripheral monocyte assay for direct comparability[13]. The illustrative data for the test compound is projected for the same assay conditions.

Chapter 5: Discussion and Scientific Interpretation

The comparative data provides a clear narrative.

  • Ibuprofen demonstrates its classic non-selective profile, in this case with a slight preference for COX-1 (SI < 1)[13]. This is consistent with its known risk of gastrointestinal side effects stemming from the inhibition of protective prostaglandins.

  • Celecoxib shows significant COX-2 selectivity (SI ≈ 12), validating its classification as a COX-2 selective inhibitor[13]. This selectivity is largely attributed to its sulfonamide moiety, which can bind to a specific side pocket present in the COX-2 active site but not in COX-1.

  • This compound (Illustrative) , as hypothesized, would likely exhibit significantly reduced potency against COX-2 compared to Celecoxib. Lacking the critical sulfonamide "anchor," its binding would be less avid. While it may retain a modest preference for COX-2 (SI ≈ 3) due to the general shape of the pyrazole core, it would not be classified as a highly selective inhibitor.

Conclusion for Drug Development Professionals: This analysis powerfully demonstrates the concept of a "pharmacophore." The pyrazole core of the test compound serves as a valid scaffold for COX inhibition, a fact supported by numerous studies on pyrazole-based inhibitors[14][15][16]. However, the data underscores that achieving high selectivity and potency is dependent on specific substitutions that exploit the subtle structural differences between the COX-1 and COX-2 active sites. The comparison between our test compound and its parent drug, Celecoxib, serves as a textbook case study in SAR, confirming that the benzenesulfonamide group is not merely an accessory but a key driver of the desired pharmacological profile. Future drug design efforts using this scaffold should focus on re-introducing moieties that can effectively occupy the COX-2-specific side pocket.

References

benchmarking the antioxidant capacity of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole against known standards

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Antioxidant Capacity of 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole

This guide provides a comprehensive framework for benchmarking the antioxidant capacity of the novel compound, this compound, against established antioxidant standards. Designed for researchers, scientists, and drug development professionals, this document details the scientific rationale, experimental protocols, and data interpretation necessary for a robust comparative analysis. We will explore the underlying chemical principles of antioxidant action and provide step-by-step methodologies for three widely accepted antioxidant assays: DPPH, ABTS, and FRAP.

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antioxidant properties.[1][2] The antioxidant potential of pyrazole derivatives is often attributed to the hydrogen-donating ability of the NH proton within the pyrazole ring.[1] The subject of this guide, this compound, incorporates structural motifs—a methylphenyl group and a trifluoromethyl group—that may modulate its antioxidant capacity. This guide will provide the necessary tools to quantify this potential.

Experimental Design: A Multi-faceted Approach to Antioxidant Profiling

To establish a comprehensive antioxidant profile for this compound, a multi-assay approach is indispensable. Different assays operate via distinct chemical mechanisms, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3] By employing assays that represent both mechanisms, we can gain a more complete understanding of the compound's antioxidant behavior.

This guide will focus on the following assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A widely used SET-based assay.[4][5]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: An assay that proceeds via a mixed HAT and SET mechanism.[6][7]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: A SET-based assay that measures the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[8][9]

The performance of this compound will be benchmarked against the following well-characterized antioxidant standards:

  • Trolox: A water-soluble analog of vitamin E, commonly used as a standard in antioxidant assays.[5][10]

  • Ascorbic Acid (Vitamin C): A potent natural antioxidant.[5][11]

  • Quercetin: A flavonoid known for its strong antioxidant properties.[5]

The following diagram illustrates the overall experimental workflow:

experimental_workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis prep_compound Prepare 3-(4-methylphenyl)-5- (trifluoromethyl)-1H-pyrazole Stock Solution dpph_assay DPPH Radical Scavenging Assay prep_compound->dpph_assay abts_assay ABTS Radical Cation Decolorization Assay prep_compound->abts_assay frap_assay Ferric Reducing Antioxidant Power Assay prep_compound->frap_assay prep_standards Prepare Trolox, Ascorbic Acid, and Quercetin Stock Solutions prep_standards->dpph_assay prep_standards->abts_assay prep_standards->frap_assay prep_reagents Prepare Assay-Specific Reagents (DPPH, ABTS, FRAP) prep_reagents->dpph_assay prep_reagents->abts_assay prep_reagents->frap_assay data_collection Spectrophotometric Data Collection dpph_assay->data_collection abts_assay->data_collection frap_assay->data_collection calc_ic50 Calculate IC50 Values data_collection->calc_ic50 calc_teac Calculate Trolox Equivalent Antioxidant Capacity (TEAC) data_collection->calc_teac comparison Comparative Analysis calc_ic50->comparison calc_teac->comparison DPPH_Mechanism DPPH_radical DPPH• (Purple) DPPH_reduced DPPH-H (Yellow) DPPH_radical->DPPH_reduced + Antioxidant-H Antioxidant Antioxidant-H Antioxidant_radical Antioxidant• Antioxidant->Antioxidant_radical - H• ABTS_Mechanism ABTS_radical ABTS•+ (Blue-Green) ABTS_neutral ABTS (Colorless) ABTS_radical->ABTS_neutral + Antioxidant-H Antioxidant Antioxidant-H Antioxidant_radical Antioxidant• Antioxidant->Antioxidant_radical - H• FRAP_Mechanism Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ + Antioxidant Antioxidant Antioxidant Antioxidant_oxidized Oxidized Antioxidant Antioxidant->Antioxidant_oxidized - e⁻

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

The principle of causality is central to our approach: we don't just wear PPE; we understand why we wear it. This guide is structured to explain the reasoning behind each recommendation, ensuring a self-validating system of safety that protects you, your colleagues, and your research.

Hazard Assessment: An Evidence-Based Approach

Given the absence of a dedicated SDS, we must infer potential hazards from similar chemical structures.

  • Pyrazole Derivatives: Compounds in this class can cause skin and serious eye irritation[2][3].

  • Trifluoromethyl Compounds: The trifluoromethyl group can increase the lipophilicity and metabolic stability of a molecule. In case of fire or thermal decomposition, trifluoromethyl-containing compounds can release hazardous gases such as hydrogen fluoride[4].

  • General Aromatic Compounds: Aromatic compounds should always be handled with care to prevent skin absorption and inhalation.

Based on this analysis, we will operate under the assumption that 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole is, at a minimum, a skin and eye irritant, potentially harmful if swallowed or inhaled, and may cause an allergic skin reaction[4][5]. All handling should occur in a well-ventilated area, preferably a certified chemical fume hood[6][7][8].

Core Protective Equipment: Your First Line of Defense

Effective protection is achieved only with equipment that is correctly selected, fitted, and properly used at all times[9]. The following table summarizes the minimum required PPE for handling this compound.

Protection Category Specification Rationale
Hand Protection Double-gloving with powder-free nitrile gloves.[10]Prevents skin contact and potential sensitization. Nitrile offers good resistance to a broad range of chemicals[11]. Double-gloving provides an extra layer of protection against tears and permeation, a best practice when handling hazardous compounds[10][12].
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN166 standards[13][14]. A face shield is required when handling larger quantities (>50g) or during procedures with a high splash risk.Protects against splashes that can cause serious eye damage[2][3][6]. A face shield offers broader protection for the entire face[9].
Body Protection A long-sleeved, chemical-resistant laboratory coat with tight-fitting cuffs[10].Shields skin and personal clothing from accidental spills and contamination[6][15]. Cuffs should be overlapped by the outer glove[10].
Respiratory Protection Not typically required when handling small quantities in a certified chemical fume hood. An N95 respirator is necessary if weighing the solid outside a hood or during spill cleanup where dust may be generated[16].Prevents inhalation of the solid particulate, which may cause respiratory irritation[4]. Surgical masks offer no protection from chemical dust or vapors[12][16].

Operational Protocols: Integrating Safety into Your Workflow

PPE is the final barrier. Your primary protection comes from established, safe handling procedures.

Safe Handling and Use
  • Designated Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure[6][7].

  • Gowning and Gloving: Before handling, wash hands thoroughly. Don a lab coat, followed by safety goggles. Don the first pair of nitrile gloves, tucking the lab coat cuff underneath. Don the second pair of gloves over the cuff of the lab coat[10].

  • Dispensing: When weighing or transferring the solid material, use techniques that minimize dust generation[13]. Use spark-proof tools and ensure there are no ignition sources nearby[8][17].

  • Post-Handling: After handling, remove the outer gloves first and dispose of them in a designated hazardous waste container. Remove the lab coat and inner gloves, disposing of the gloves in the same manner. Wash hands thoroughly with soap and water[4][13]. Do not eat, drink, or smoke in the laboratory area[2][4][8].

Spill Management Protocol

In the event of a spill, immediate and correct action is critical.

  • Evacuate & Alert: Immediately alert others in the area and evacuate if the spill is large or you feel unwell.

  • Assess & Ventilate: Ensure the area is well-ventilated. If not in a fume hood, increase ventilation.

  • Don PPE: Before cleanup, don the full recommended PPE, including double nitrile gloves, chemical splash goggles, a lab coat, and an N95 respirator to protect against dust[4].

  • Contain & Clean: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or shovel the contained material into a clearly labeled, sealable hazardous waste container[4][17].

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Plan

Chemical waste must be managed responsibly to ensure laboratory and environmental safety[6][15].

  • Waste Segregation: Do not mix this waste with other streams unless compatibility is verified[7][15].

    • Solid Waste: Collect all solid this compound, contaminated consumables (e.g., weigh boats, pipette tips), and used absorbent material in a dedicated, puncture-proof, and clearly labeled hazardous waste container[6][15].

    • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a separate, labeled hazardous waste bag or container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[15].

  • Storage & Disposal: Store the sealed waste container in a designated, secure hazardous waste storage area away from heat or incompatible materials[5][15][17]. Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[6][7]. Never dispose of this chemical in the regular trash or down the drain[6][17].

Safety Workflow Diagram

The following diagram illustrates the decision-making process for ensuring safe handling of this compound.

PPE & Handling Workflow for this compound start Start: Prepare to Handle Chemical fume_hood Work within a Chemical Fume Hood? start->fume_hood task_assessment Task Assessment: - Small scale (<1g)? - Large scale (>50g)? - High splash/aerosol risk? ppe_basic Minimum PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles task_assessment->ppe_basic Small scale, low risk ppe_enhanced Enhanced PPE: - Add Face Shield task_assessment->ppe_enhanced Large scale or splash risk fume_hood->task_assessment Yes respirator Add N95 Respirator fume_hood->respirator No proceed Proceed with Handling Protocol ppe_basic->proceed ppe_enhanced->proceed respirator->task_assessment spill Spill Occurs? proceed->spill spill_protocol Execute Spill Protocol: - Evacuate & Alert - Don Full PPE (incl. N95) - Contain & Clean spill->spill_protocol Yes disposal Segregate & Dispose of all Waste as Hazardous spill->disposal No spill_protocol->disposal end End: Decontaminate Area & Wash Hands disposal->end

Caption: Logical workflow for PPE selection and safe handling procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.